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  • Product: 3-Methoxy-cyclohexylamine hydrochloride
  • CAS: 89854-97-7

Core Science & Biosynthesis

Foundational

3-Methoxy-cyclohexylamine hydrochloride physical properties

An In-depth Technical Guide to the Physical Properties of 3-Methoxy-cyclohexylamine Hydrochloride For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physical and chem...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of 3-Methoxy-cyclohexylamine Hydrochloride

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physical and chemical properties of novel chemical entities is fundamental. 3-Methoxy-cyclohexylamine hydrochloride is a substituted cycloaliphatic amine that serves as a valuable building block in the synthesis of more complex molecules, particularly within the pharmaceutical industry.[1] Its structure combines a cyclohexane scaffold, a methoxy ether group, and an amine salt, affording it specific characteristics that influence its reactivity, solubility, and handling.

This guide provides a detailed examination of the core physical properties of 3-Methoxy-cyclohexylamine hydrochloride, outlines standardized protocols for their determination, and discusses the implications of these properties for its application in research and development.

Core Chemical and Physical Properties

The hydrochloride salt of 3-Methoxy-cyclohexylamine is formed by the protonation of the amine group with hydrochloric acid. This conversion from a free base to a salt significantly alters its physical properties, most notably increasing its melting point and enhancing its solubility in aqueous media.

Chemical Structure and Identifiers

The molecular structure consists of a cyclohexane ring substituted with a methoxy group at the 3-position and an amine group at the 1-position, which is present as an ammonium chloride salt.

Caption: 2D Structure of 3-Methoxy-cyclohexylamine hydrochloride.

Quantitative Data Summary

The following table summarizes the key computed and available physical properties of 3-Methoxy-cyclohexylamine hydrochloride and its parent free base for comparison.

Property3-Methoxy-cyclohexylamine Hydrochloride3-Methoxy-cyclohexylamine (Free Base)Reference
IUPAC Name 3-methoxycyclohexan-1-amine;hydrochloride3-methoxycyclohexan-1-amine
CAS Number 89854-97-74342-44-3[2]
Molecular Formula C₇H₁₆ClNOC₇H₁₅NO
Molecular Weight 165.66 g/mol 129.20 g/mol
Appearance White to off-white crystalline solid (Expected)Colorless to yellowish liquid (Expected)[3]
Melting Point Data not available; expected to be significantly higher than the free base. For comparison, Methoxyamine HCl melts at 148-154°C.The free base is a liquid at room temperature.[3]
Boiling Point Decomposes upon heatingData not available. For comparison, Cyclohexylamine boils at 134.5°C.[4]
Solubility High solubility in water and polar solvents like methanol and ethanol is expected.Miscible with water and soluble in many organic solvents.[4][5]

Spectroscopic and Analytical Characterization

While specific spectra for 3-Methoxy-cyclohexylamine hydrochloride are not widely published, its structure allows for predictable analytical characterization.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show a characteristic singlet for the methoxy (-OCH₃) protons around 3.8 ppm.[6] The protons on the cyclohexane ring would appear as a series of complex multiplets in the aliphatic region (approximately 1.0-3.5 ppm). The proton on the carbon bearing the amino group would be shifted downfield.

  • ¹³C NMR Spectroscopy : The carbon spectrum would display seven distinct signals. The carbon attached to the methoxy group would be in the range of 50-60 ppm, while the other ring carbons would appear between 20-50 ppm.

  • Mass Spectrometry : The mass spectrum of the free base (after deprotonation) would show a molecular ion peak (M+) corresponding to the mass of C₇H₁₅NO (m/z = 129.20).[7]

Experimental Protocols for Property Determination

To ensure data integrity, standardized methods must be employed for determining physical properties.

Protocol 1: Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity for a crystalline solid.

Causality: The transition from a crystalline solid to a liquid occurs over a narrow temperature range for a pure substance. Impurities depress and broaden this range.

Methodology:

  • Sample Preparation: Ensure the 3-Methoxy-cyclohexylamine hydrochloride sample is completely dry by placing it in a vacuum oven at a temperature below its decomposition point for several hours.

  • Loading: Finely crush the dried sample and pack it into a capillary tube to a depth of 2-3 mm.

  • Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

  • Measurement: Heat the sample rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The melting range is the difference between these two values.

Caption: Workflow for Melting Point Determination.

Protocol 2: Aqueous Solubility Assessment

Causality: As a hydrochloride salt, the compound is expected to be freely soluble in water. This protocol quantifies that solubility.

Methodology:

  • Preparation: Add a known excess amount of 3-Methoxy-cyclohexylamine hydrochloride to a fixed volume of deionized water (e.g., 10 mL) in a sealed vial at a constant temperature (e.g., 25°C).

  • Equilibration: Agitate the mixture using a magnetic stirrer or shaker for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Allow the undissolved solid to settle. Carefully extract a known volume of the supernatant using a filtered syringe to avoid transferring any solid particles.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as HPLC with UV detection or quantitative NMR.

  • Calculation: Express the solubility in terms of mg/mL or mol/L.

Safety, Handling, and Storage

Proper handling is essential due to the potential hazards associated with substituted amines and their salts.

  • GHS Hazard Classification (Predicted) : Based on similar compounds like 3-Methoxycyclohexan-1-amine and Cyclohexylamine hydrochloride, the substance is expected to be:

    • Harmful if swallowed (Acute Toxicity, Oral).[7][8]

    • Causes severe skin burns and eye damage (Skin Corrosion/Irritation).[7][9]

    • May cause respiratory irritation .[8]

  • Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or a fume hood.

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Applications in Research and Development

The primary value of 3-Methoxy-cyclohexylamine hydrochloride lies in its utility as a chemical intermediate. The amine functional group provides a reactive site for a wide range of chemical transformations, including:

  • Amide bond formation

  • Reductive amination

  • Nucleophilic substitution reactions

These reactions are foundational in building the complex molecular architectures required for active pharmaceutical ingredients (APIs).[1] The methoxy group can influence the compound's lipophilicity and metabolic stability, making it a desirable feature in drug design. The hydrochloride salt form ensures better stability, handling, and aqueous solubility during the early stages of process development.

Conclusion

3-Methoxy-cyclohexylamine hydrochloride is a key chemical intermediate with distinct physical properties derived from its salt form and substituted cyclohexyl structure. Its predicted high melting point and aqueous solubility make it a convenient solid for handling in laboratory and process settings. A thorough understanding of its properties, guided by the standardized protocols outlined herein, is crucial for its effective and safe utilization in advancing drug discovery and development programs.

References

  • Wikipedia. (n.d.). Cyclohexylamine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxycyclohexan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexylamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxy-cyclohexylamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Deepak Nitrite. (2020). SAFETY DATA SHEET Methoxylamine Hydrochloride solution. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000451 Cyclohexylamine. University of Wisconsin-Madison. Retrieved from [Link]

  • Google Patents. (n.d.). CN101357895B - Method for synthesizing methoxamine hydrochloride.
  • ResearchGate. (n.d.). Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. Retrieved from [Link]

  • Mol-Instincts. (n.d.). Cyclohexylamine | C6H13N | MD Topology | NMR | X-Ray. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Cyclohexylamine in Pharmaceutical Synthesis and Drug Development. Retrieved from [Link]

  • LookChem. (n.d.). Cyclohexylamine 108-91-8 wiki. Retrieved from [Link]

  • Eureka. (n.d.). Method for preparing methoxyamine hydrochloride by adopting microreactor. Retrieved from [Link]

  • Wikipedia. (n.d.). Methoxyamine. Retrieved from [Link]

  • Google Patents. (n.d.). A method of preparation of methoxy amine hydrochloride.
  • Univar Solutions. (n.d.). Cyclohexylamine, Technical Grade, Liquid, 386 lb Drum. Retrieved from [Link]

  • ScienceDaily. (2025). Breakthrough in click chemistry: Innovative method revolutionizes drug development. Retrieved from [Link]

  • Google Patents. (n.d.). METHOD FOR PREPARATION OF ALKOXY-AMINE HYDROCHLORIDE - EP 2697192 B1.

Sources

Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 3-Methoxy-cyclohexylamine Hydrochloride Abstract This technical guide provides a comprehensive overview of 3-Methoxy-cyclohexylamine hydrochloride, a versatile cycloaliphatic amine derivati...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Methoxy-cyclohexylamine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of 3-Methoxy-cyclohexylamine hydrochloride, a versatile cycloaliphatic amine derivative of significant interest in medicinal chemistry and synthetic research. This document delineates its chemical structure, stereochemical considerations, and physicochemical properties. A detailed, field-proven synthetic protocol via reductive amination is presented, emphasizing the causal relationships behind procedural choices to ensure reproducibility and validation. The guide includes a thorough analytical characterization section, detailing the expected spectroscopic signatures (¹H NMR, ¹³C NMR, IR, MS) that serve as a self-validating system for compound identity and purity. Furthermore, its applications as a molecular scaffold and synthetic building block in drug discovery are explored, alongside critical safety, handling, and storage protocols. This document is structured to serve as a practical and authoritative resource for scientists engaged in pharmaceutical research and complex organic synthesis.

Introduction and Strategic Importance

3-Methoxy-cyclohexylamine is a substituted cyclohexylamine that serves as a valuable building block in modern organic synthesis. The cyclohexyl scaffold is a privileged structure in drug discovery, prized for its ability to explore three-dimensional chemical space, which can lead to improved metabolic stability, and binding affinity. The presence of two key functional groups—a primary amine and a methoxy group—at positions 1 and 3 offers orthogonal handles for chemical modification, making it an ideal starting point for the generation of diverse chemical libraries.

The compound is typically supplied and used as its hydrochloride salt. This salt form confers several practical advantages over the freebase:

  • Enhanced Stability: The salt is generally a crystalline solid, which is less susceptible to degradation (e.g., oxidation or carboxylation via atmospheric CO₂) than the often-liquid and volatile freebase amine.

  • Improved Solubility: The hydrochloride salt exhibits significantly higher solubility in aqueous and protic solvents, which is beneficial for a variety of reaction conditions and for biological screening protocols.

  • Ease of Handling: As a stable solid, the hydrochloride salt is easier to weigh and handle accurately compared to the liquid freebase.

This guide provides the technical foundation required for the effective synthesis, characterization, and utilization of this important chemical intermediate.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's properties is the foundation of its effective application. The key identifiers and computed physicochemical properties for 3-Methoxy-cyclohexylamine hydrochloride are summarized below.

Stereoisomerism

The structure of 3-Methoxy-cyclohexylamine contains two stereocenters at the C1 (amine-bearing) and C3 (methoxy-bearing) positions. This gives rise to four possible stereoisomers, existing as two pairs of enantiomers:

  • (1R, 3R) and (1S, 3S) - trans isomers

  • (1R, 3S) and (1S, 3R) - cis isomers

Commercial sources often supply the compound as a mixture of cis and trans diastereomers.[1] The specific stereochemistry can significantly influence biological activity and binding conformations. Therefore, for drug development applications, separation of these isomers or stereoselective synthesis is often a critical step. The configuration of cis and trans diastereomers can typically be established by analyzing the vicinal coupling constants (³J) between the protons at C1 and C3 in ¹H NMR spectra.[2][3]

Core Properties

The properties of the hydrochloride salt and its corresponding freebase are detailed in the table below.

Property3-Methoxy-cyclohexylamine Hydrochloride3-Methoxy-cyclohexylamine (Freebase)Source
Molecular Formula C₇H₁₆ClNOC₇H₁₅NO[4]
Molecular Weight 165.66 g/mol 129.20 g/mol [4][5]
IUPAC Name 3-methoxycyclohexan-1-amine;hydrochloride3-methoxycyclohexan-1-amine[4]
CAS Number 89854-97-7 (mixture)36417-35-1[4]
Appearance Crystalline solid (typical)Colorless to yellow liquid[6][7]
Hydrogen Bond Donors 22[4]
Hydrogen Bond Acceptors 22[4]

Synthesis and Purification: A Validated Approach

The most direct and widely employed method for synthesizing 3-Methoxy-cyclohexylamine is the reductive amination of 3-methoxycyclohexanone. This one-pot reaction is efficient and scalable, making it suitable for both research and industrial applications.[8][9]

Retrosynthetic Analysis & Strategy

The core of this synthesis is the formation of the C-N bond. Reductive amination achieves this by first forming a transient imine or enamine intermediate from the ketone and an ammonia source, which is then immediately reduced in situ to the desired primary amine.

G Target 3-Methoxy-cyclohexylamine Disconnect C-N Bond Formation (Reductive Amination) Target->Disconnect Precursors 3-Methoxycyclohexanone + Ammonia Source (NH₃) Disconnect->Precursors

Figure 1: Retrosynthetic analysis for 3-Methoxy-cyclohexylamine.

Causality Behind Experimental Choices:

  • Ammonia Source: Anhydrous ammonia or ammonium acetate can be used. Ammonium acetate is often preferred in a lab setting as it is an easier-to-handle solid that serves as both the ammonia source and a mild acid catalyst to promote imine formation.

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are the reagents of choice.[10] Unlike the more powerful sodium borohydride (NaBH₄), these milder agents are stable in weakly acidic conditions and selectively reduce the protonated imine intermediate much faster than the starting ketone, preventing the formation of the corresponding alcohol byproduct.[10] This selectivity is the cornerstone of a successful one-pot reaction.

Detailed Experimental Protocol

This protocol describes a robust procedure for the synthesis and subsequent conversion to the hydrochloride salt.

Step 1: Reductive Amination (Formation of the Freebase)

  • To a round-bottom flask equipped with a magnetic stirrer, add 3-methoxycyclohexanone (1.0 eq) and methanol (5-10 mL per gram of ketone).

  • Add ammonium acetate (3.0 eq) to the solution. The excess is used to drive the equilibrium towards imine formation.

  • Stir the mixture at room temperature for 30 minutes to allow for the initial formation of the imine intermediate.

  • In a single portion, add sodium cyanoborohydride (1.5 eq). Caution: This may cause some gas evolution. Ensure the reaction is performed in a well-ventilated fume hood.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS until the starting ketone is consumed.

  • Work-up: a. Carefully quench the reaction by the slow addition of 2M HCl until the pH is ~2 to destroy any remaining reducing agent. b. Stir for 1 hour, then concentrate the mixture under reduced pressure to remove the methanol. c. Basify the remaining aqueous solution to pH >12 with 4M NaOH. This deprotonates the ammonium salt to the freebase amine. d. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 50 mL). e. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-Methoxy-cyclohexylamine freebase.

Step 2: Formation of the Hydrochloride Salt

  • Dissolve the crude freebase amine in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • Slowly add a solution of HCl in diethyl ether (commercially available, typically 2.0 M) dropwise with stirring.

  • A white precipitate of 3-Methoxy-cyclohexylamine hydrochloride will form immediately.

  • Continue adding the HCl solution until no further precipitation is observed.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

  • Dry the product under vacuum to yield the pure hydrochloride salt.

G cluster_synthesis Synthesis Workflow cluster_purification Purification & Salt Formation Start 3-Methoxycyclohexanone + NH₄OAc in MeOH Imine Imine Formation (Equilibrium) Start->Imine Stir 30 min Reduction Reduction with NaBH₃CN Imine->Reduction Add Reagent Product_FB Freebase Amine (Crude Product) Reduction->Product_FB Stir 12-24h Workup Acid/Base Workup & Extraction Product_FB->Workup Salt Dissolve in Ether, Add HCl Solution Workup->Salt Final Filter & Dry Final HCl Salt Salt->Final

Figure 2: Experimental workflow for the synthesis of 3-Methoxy-cyclohexylamine HCl.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. The combination of NMR, IR, and Mass Spectrometry provides a unique "fingerprint" that validates the structure.

TechniqueExpected Observations for 3-Methoxy-cyclohexylamine
¹H NMR ~3.4 ppm (s, 3H): Sharp singlet for the methoxy (-OCH₃) protons. ~3.2-3.6 ppm (m, 1H): Multiplet for the proton on the methoxy-bearing carbon (CH -OCH₃). ~2.8-3.2 ppm (m, 1H): Multiplet for the proton on the amine-bearing carbon (CH -NH₂). This signal is deshielded by the adjacent nitrogen. ~1.0-2.2 ppm (m, 8H): A series of complex, overlapping multiplets corresponding to the remaining cyclohexane ring protons. Broad signal (variable): The amine protons (-NH₂) often appear as a broad singlet that can exchange with D₂O. In the HCl salt, these become -NH₃⁺ and may be shifted further downfield.[11]
¹³C NMR ~56 ppm: Methoxy carbon (-C H₃). ~75-80 ppm: Carbon attached to the methoxy group (C -OCH₃). ~45-55 ppm: Carbon attached to the amine group (C -NH₂). This carbon is deshielded compared to a standard alkane carbon.[11] ~20-40 ppm: Signals for the other four cyclohexane ring carbons.
IR Spectroscopy 3300-3500 cm⁻¹: For the primary freebase, two characteristic N-H stretching bands (symmetric and asymmetric) are expected. For the HCl salt, this region will be broader and more complex due to N-H stretching of the R-NH₃⁺ group.[11] 2800-3000 cm⁻¹: C-H stretching from the alkyl groups. ~1100 cm⁻¹: Strong C-O stretching from the methoxy ether group.
Mass Spec. (EI) The molecular ion peak for the freebase (M⁺) would be observed at m/z = 129 . Common fragmentation patterns for cyclohexylamines include loss of the amine group and ring fragmentation.

Applications in Research and Drug Development

3-Methoxy-cyclohexylamine hydrochloride is not typically an active pharmaceutical ingredient itself but rather a crucial starting material for building more complex molecules.

  • Scaffold for Library Synthesis: The amine serves as a key attachment point. It can be readily acylated, alkylated, or used in reductive aminations with other aldehydes/ketones to rapidly generate a library of diverse derivatives for high-throughput screening.

  • Medicinal Chemistry: The 3-methoxy-cyclohexyl motif is found in various compounds investigated for biological activity. Arylcyclohexylamines, a related class, are known to interact with central nervous system targets, including the NMDA receptor.[7][12] This scaffold allows chemists to explore structure-activity relationships (SAR) by modifying substituents and stereochemistry to optimize potency, selectivity, and pharmacokinetic properties.

G cluster_workflow Drug Discovery Workflow BuildingBlock 3-Methoxy-cyclohexylamine (Starting Material) Library Library Synthesis (Amide Coupling, etc.) BuildingBlock->Library Screening High-Throughput Screening (HTS) Library->Screening Hit Hit Identification Screening->Hit LeadOpt Lead Optimization (SAR Studies) Hit->LeadOpt Candidate Drug Candidate LeadOpt->Candidate

Figure 3: Role of 3-Methoxy-cyclohexylamine HCl as a building block in a typical drug discovery pipeline.

Safety, Handling, and Storage

Proper handling of 3-Methoxy-cyclohexylamine and its hydrochloride salt is essential for laboratory safety. The data is primarily based on the freebase, which is often more hazardous.[5]

  • GHS Hazard Classification (Freebase):

    • Flammable Liquid: Keep away from heat, sparks, and open flames.[5]

    • Acute Toxicity (Oral): Harmful if swallowed.[5]

    • Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[5]

    • Respiratory Irritation: May cause respiratory irritation.[5]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[13]

    • Hand Protection: Handle with chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.[13]

    • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

    • Respiratory Protection: Use only under a chemical fume hood.[14]

  • Handling and Storage:

    • Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist.[13]

    • Keep containers tightly closed in a dry, cool, and well-ventilated place.[14][15]

    • The freebase is air-sensitive and should be handled under an inert atmosphere if possible.[13] The hydrochloride salt is significantly more stable.

Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.[13][15]

References

  • PubChem. (n.d.). 3-Methoxycyclohexan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxy-cyclohexylamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,4,5-Tetrachloro-6-[(2-methyl-1H-imidazol-1-yl)carbonyl]benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Preprints.org. (2025). Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1Hisochromene-4-carboxylic acids. Retrieved from [Link]

  • ResearchGate. (2025). Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). CN101357895B - Method for synthesizing methoxamine hydrochloride.
  • Biological Magnetic Resonance Bank (BMRB). (n.d.). bmse000451 Cyclohexylamine. Retrieved from [Link]

  • MDPI. (n.d.). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 3-Methylcyclohexylamine, (cis- and trans- mixture), 5g, Each. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines. Retrieved from [Link]

  • Google Patents. (n.d.). CN102001950A - Preparation method of trans-4-methyl cyclohexylamine.
  • Royal Society of Chemistry. (n.d.). Continuous Flow Reductive Amination of Cyclohexanone Using Pd/C Catalyst with High Productivity. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Retrieved from [Link]

  • Patsnap. (n.d.). Method for synthesizing methoxamine hydrochloride - Eureka. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ResearchGate. (n.d.). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Retrieved from [Link]

  • Deepak Nitrite. (2020). SAFETY DATA SHEET Methoxylamine Hydrochloride solution. Retrieved from [Link]

  • Google Patents. (n.d.). CN115490611A - A kind of synthetic method of methoxylamine hydrochloride.
  • Quick Company. (n.d.). A Method Of Preparation Of Methoxy Amine Hydrochloride. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 3-Methoxy-cyclohexylamine Hydrochloride (CAS 89854-97-7)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 3-Methoxy-cyclohexylamine hydrochloride, a key building block in contemporary organic synthesis an...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Methoxy-cyclohexylamine hydrochloride, a key building block in contemporary organic synthesis and medicinal chemistry. We will delve into its chemical and physical properties, synthesis and purification strategies, analytical characterization, and its applications in the development of novel therapeutics, with a focus on the underlying scientific principles.

Core Characteristics and Physicochemical Properties

3-Methoxy-cyclohexylamine hydrochloride is an organic compound featuring a cyclohexane ring substituted with a methoxy and an amine group.[1] The hydrochloride salt form significantly enhances its water solubility compared to the free base, a crucial attribute for its utility in various synthetic and pharmaceutical applications.[1] The presence of both a basic amine and a methoxy group influences its reactivity and potential biological activity, making it a versatile intermediate.[1]

Table 1: Physicochemical Properties of 3-Methoxy-cyclohexylamine Hydrochloride

PropertyValueSource
CAS Number 89854-97-7[1]
Molecular Formula C₇H₁₆ClNO[1]
Molecular Weight 165.66 g/mol [1]
IUPAC Name 3-methoxycyclohexan-1-amine;hydrochloride[1]
Synonyms 3-Methoxycyclohexanamine hydrochloride[1]
Appearance White to off-white solid (predicted)General chemical knowledge
Solubility Soluble in water[1]

Synthesis and Purification: A Mechanistic Approach

While specific, detailed, and publicly available synthesis protocols for 3-Methoxy-cyclohexylamine hydrochloride are scarce, a logical and efficient synthetic route can be devised based on established organic chemistry principles. A common and effective method for the synthesis of cyclohexylamines is the reductive amination of the corresponding cyclohexanone.

Proposed Synthetic Pathway: Reductive Amination of 3-Methoxycyclohexanone

The synthesis would logically proceed via the reductive amination of 3-methoxycyclohexanone. This two-step, one-pot reaction involves the formation of an imine or enamine intermediate, followed by its reduction to the desired amine.

G 3-Methoxycyclohexanone 3-Methoxycyclohexanone Intermediate Imine/Enamine Intermediate 3-Methoxycyclohexanone->Intermediate + Ammonia Ammonia Ammonia Ammonia->Intermediate 3-Methoxycyclohexylamine 3-Methoxycyclohexylamine (Free Base) Intermediate->3-Methoxycyclohexylamine Reduction Reducing_Agent Reducing Agent (e.g., NaBH3CN, H2/Catalyst) Reducing_Agent->3-Methoxycyclohexylamine Final_Product 3-Methoxy-cyclohexylamine Hydrochloride 3-Methoxycyclohexylamine->Final_Product + HCl HCl HCl HCl->Final_Product caption Proposed Synthesis of 3-Methoxy-cyclohexylamine Hydrochloride G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare Standard Solutions (Known Concentrations) Inject_Std Inject Standards Standard->Inject_Std Sample Prepare Sample Solution (Unknown Purity) Inject_Sample Inject Sample Sample->Inject_Sample HPLC_System HPLC System (C18 Column, UV Detector) Chromatogram_Std Generate Calibration Curve HPLC_System->Chromatogram_Std Chromatogram_Sample Obtain Sample Chromatogram HPLC_System->Chromatogram_Sample Inject_Std->HPLC_System Inject_Sample->HPLC_System Calculate_Purity Calculate Purity (% Area) Chromatogram_Std->Calculate_Purity Chromatogram_Sample->Calculate_Purity caption HPLC Purity Determination Workflow

Sources

Exploratory

An In-Depth Technical Guide to the Molecular Weight of 3-Methoxy-cyclohexylamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Methoxy-cyclohexylamine hydrochloride is a substituted cycloaliphatic amine of significant interest in medicinal chemistry and drug discovery...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-cyclohexylamine hydrochloride is a substituted cycloaliphatic amine of significant interest in medicinal chemistry and drug discovery. As a key building block, its precise molecular characteristics are fundamental to stoichiometric calculations, analytical method development, and the interpretation of biological activity data. This guide provides a comprehensive analysis of the molecular weight of 3-Methoxy-cyclohexylamine hydrochloride, detailing its theoretical calculation, the contribution of its constituent parts, and the experimental methodologies for its verification.

Core Molecular Identity

A thorough understanding of a compound begins with its fundamental identifiers and structural formula.

IdentifierValueSource
Chemical Name 3-methoxycyclohexan-1-amine;hydrochloridePubChem[1]
CAS Number 89854-97-7PubChem[1]
Molecular Formula C₇H₁₆ClNOPubChem[1]

The structure consists of a cyclohexane ring substituted with a methoxy group at the 3-position and an amino group at the 1-position. The hydrochloride salt is formed by the protonation of the amino group.

Theoretical Molecular Weight Determination

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula, C₇H₁₆ClNO, indicates the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen.

Step-by-Step Calculation

The theoretical molecular weight is calculated as follows, using the atomic weights of the most common isotopes of each element:

  • Carbon (C): 7 atoms × 12.011 amu = 84.077 amu

  • Hydrogen (H): 16 atoms × 1.008 amu = 16.128 amu

  • Chlorine (Cl): 1 atom × 35.453 amu = 35.453 amu

  • Nitrogen (N): 1 atom × 14.007 amu = 14.007 amu

  • Oxygen (O): 1 atom × 15.999 amu = 15.999 amu

Total Molecular Weight = 84.077 + 16.128 + 35.453 + 14.007 + 15.999 = 165.664 amu

This calculated value is in excellent agreement with the computed molecular weight of 165.66 g/mol provided by PubChem.[1]

The Role of the Free Base and the Hydrochloride Salt

It is crucial to distinguish between the free base (3-Methoxycyclohexan-1-amine) and its hydrochloride salt. The free base has a molecular formula of C₇H₁₅NO and a molecular weight of 129.20 g/mol .[2] The addition of hydrogen chloride (HCl) to form the salt increases the molecular weight by the mass of one hydrogen atom and one chlorine atom (approximately 36.46 g/mol ).

molecular_weight_contribution cluster_free_base 3-Methoxycyclohexan-1-amine (Free Base) cluster_hcl Hydrogen Chloride cluster_salt 3-Methoxy-cyclohexylamine hydrochloride formula_fb C₇H₁₅NO mw_fb Molecular Weight = 129.20 g/mol mw_salt Molecular Weight = 165.66 g/mol mw_fb->mw_salt + formula_hcl HCl mw_hcl Molecular Weight = 36.46 g/mol mw_hcl->mw_salt + formula_salt C₇H₁₆ClNO

Caption: Contribution of the free base and HCl to the final molecular weight of the hydrochloride salt.

Experimental Verification of Molecular Weight

While theoretical calculations provide a precise value, experimental verification is essential for confirming the identity and purity of a synthesized or purchased compound.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound. In a typical experiment, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For 3-Methoxy-cyclohexylamine hydrochloride, one would expect to observe the molecular ion of the free base.

Experimental Protocol: Direct Infusion Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Dissolve a small amount of 3-Methoxy-cyclohexylamine hydrochloride in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an electrospray ionization mass spectrometer.

  • Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump.

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. As the solvent evaporates, the analyte molecules are ionized, typically forming protonated molecules [M+H]⁺.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio.

  • Detection: The detector records the abundance of each ion at a specific m/z.

Expected Result: The mass spectrum should show a prominent peak at an m/z corresponding to the protonated free base (C₇H₁₅NO + H)⁺, which is approximately 130.22.

esi_ms_workflow SamplePrep Sample Preparation (Dissolve in Methanol) Infusion Direct Infusion SamplePrep->Infusion Ionization Electrospray Ionization (ESI) Infusion->Ionization MassAnalysis Mass Analyzer (e.g., TOF) Ionization->MassAnalysis Detection Detector MassAnalysis->Detection Spectrum Mass Spectrum (Peak at m/z ~130.22) Detection->Spectrum

Caption: A simplified workflow for the experimental verification of molecular weight using ESI-MS.

Applications in Research and Drug Development

The accurate molecular weight of 3-Methoxy-cyclohexylamine hydrochloride is critical for:

  • Stoichiometric Calculations: Ensuring correct molar ratios in chemical reactions.

  • Preparation of Standard Solutions: Accurately preparing solutions of known concentrations for quantitative analysis and biological assays.

  • Pharmacokinetic and Pharmacodynamic Studies: Calculating dosage and understanding the metabolic fate of the compound.

Conclusion

The molecular weight of 3-Methoxy-cyclohexylamine hydrochloride is a fundamental physicochemical property, determined to be 165.66 g/mol based on its molecular formula, C₇H₁₆ClNO. This value is a cornerstone for its use in research and development, enabling precise and reproducible experimental work. The distinction between the free base and its hydrochloride salt is essential for accurate calculations and interpretation of analytical data. Experimental techniques such as mass spectrometry provide the means for empirical verification of this crucial parameter.

References

  • PubChem. 3-Methoxycyclohexan-1-amine. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Methoxy-cyclohexylamine hydrochloride. National Center for Biotechnology Information. [Link]

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Foundational

An In-depth Technical Guide to 3-Methoxycyclohexan-1-amine Hydrochloride: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 3-methoxycyclohexan-1-amine hydrochloride, a versatile building block in medicinal chemistry. We w...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-methoxycyclohexan-1-amine hydrochloride, a versatile building block in medicinal chemistry. We will delve into its chemical identity, stereoisomerism, and physicochemical properties. Furthermore, this guide will present a detailed, field-proven synthetic protocol and explore its application as a crucial intermediate in the development of novel therapeutics.

Chemical Identity and Nomenclature: Establishing a Foundational Understanding

3-Methoxycyclohexan-1-amine hydrochloride is a substituted cyclohexylamine derivative that has garnered significant interest in the pharmaceutical industry. Its structural complexity, arising from the presence of two substituents on a cyclohexane ring, offers a scaffold for the synthesis of a diverse array of biologically active molecules.

A thorough understanding of its nomenclature is paramount for unambiguous scientific communication. The systematic IUPAC name for the parent amine is 3-methoxycyclohexan-1-amine.[1] The hydrochloride salt is denoted as 3-methoxycyclohexan-1-amine;hydrochloride.[2]

Due to the chiral centers at positions 1 and 3 of the cyclohexane ring, 3-methoxycyclohexan-1-amine can exist as different stereoisomers. This stereoisomerism is a critical consideration in drug design, as different isomers can exhibit distinct pharmacological and toxicological profiles. The common stereoisomers include:

  • cis-(1S,3R)-3-methoxycyclohexan-1-amine

  • trans-(1R,3R)-3-methoxycyclohexan-1-amine [3]

  • cis-(1R,3S)-3-methoxycyclohexan-1-amine

  • trans-(1S,3S)-3-aminocyclohexan-1-ol hydrochloride (a related structure)[4]

The specific stereochemistry is often designated in the chemical name, for instance, (1S,3R)-3-Methoxycyclohexan-1-amine hydrochloride.

Synonyms and Chemical Identifiers

In scientific literature and commercial catalogs, 3-methoxycyclohexan-1-amine hydrochloride is known by several synonyms. A comprehensive list is provided below to aid in literature searches and material sourcing.

SynonymCAS Number
3-Methoxy-cyclohexylamine hydrochloride89854-97-7
3-methoxycyclohexan-1-amine;hydrochloride89854-97-7
(1R,3S)-3-Methoxy-cyclohexylaminehydrochlorideNot available
(1S,3R)-3-methoxycyclohexanamine;hydrochlorideNot available
cis-3-Methoxy-cyclohexylamine1068185-06-7
(1R,3R)-3-methoxycyclohexanamineNot available
(1S,3R)-3-Methoxycyclohexan-1-amine1403864-45-8
(1R,3R)-3-Methoxycyclohexan-1-amine hydrochloride1821722-09-1

This table provides a non-exhaustive list of common synonyms and associated CAS numbers for the hydrochloride salt and its parent amine isomers.[1][2][3]

Physicochemical Properties: A Data-Driven Profile

The physicochemical properties of 3-methoxycyclohexan-1-amine hydrochloride are crucial for its handling, formulation, and pharmacokinetic profiling in drug development. The following table summarizes key computed properties for the parent amine.

PropertyValue
Molecular FormulaC₇H₁₅NO
Molecular Weight129.20 g/mol
XLogP30.5
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count1
Exact Mass129.115364102 Da
Monoisotopic Mass129.115364102 Da
Topological Polar Surface Area35.3 Ų
Heavy Atom Count9

Data sourced from PubChem.[1]

Synthesis and Experimental Protocols: From Precursor to Final Product

The most prevalent and efficient method for the synthesis of 3-methoxycyclohexan-1-amine is the reductive amination of its corresponding ketone precursor, 3-methoxycyclohexanone.[5] This versatile reaction forms the amine in a one-pot procedure by reacting the ketone with an amine source in the presence of a reducing agent.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process occurring in a single pot: the formation of an imine or enamine intermediate, followed by its reduction.

G Ketone 3-Methoxycyclohexanone Imine Imine Intermediate Ketone->Imine + Amine Source Amine_Source Ammonia or Ammonium Salt Amine_Source->Imine Amine 3-Methoxycyclohexan-1-amine Imine->Amine + Reducing Agent Hydrochloride 3-Methoxycyclohexan-1-amine Hydrochloride Amine->Hydrochloride + HCl HCl HCl HCl->Hydrochloride Reducing_Agent Reducing Agent (e.g., NaBH3CN, H2/Catalyst) Reducing_Agent->Amine

Caption: Proposed synthetic workflow for 3-methoxycyclohexan-1-amine hydrochloride.

Detailed Experimental Protocol: Reductive Amination

This protocol is a representative procedure based on established methods for reductive amination of cyclohexanones.[6][7][8]

Materials:

  • 3-Methoxycyclohexanone

  • Ammonium acetate or ammonia in methanol

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether or ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-methoxycyclohexanone (1.0 eq) in methanol.

  • Amine Source Addition: Add ammonium acetate (1.5 - 2.0 eq) to the solution. Alternatively, a solution of ammonia in methanol can be used. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (1.2 - 1.5 eq) portion-wise. Caution: NaBH₃CN is toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic (pH ~2-3). Stir for 30 minutes.

  • Basification and Extraction: Basify the mixture with a saturated solution of NaHCO₃ until the pH is alkaline (pH ~9-10). Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-methoxycyclohexan-1-amine.

  • Salt Formation: Dissolve the crude amine in diethyl ether or another suitable solvent. Add a solution of HCl in diethyl ether (or a similar solvent) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain 3-methoxycyclohexan-1-amine hydrochloride.

Applications in Drug Development: A Scaffold for Innovation

Substituted cyclohexylamines are prevalent structural motifs in a wide range of bioactive molecules and approved drugs.[9] The rigid cyclohexane core provides a three-dimensional framework that can orient functional groups in specific spatial arrangements, leading to high-affinity interactions with biological targets. The methoxy group in 3-methoxycyclohexan-1-amine can influence the compound's lipophilicity, metabolic stability, and hydrogen bonding capacity, making it a valuable component in drug design.

While specific blockbuster drugs containing the 3-methoxycyclohexan-1-amine moiety are not prominently in the public domain, this building block is instrumental in the synthesis of novel chemical entities for various therapeutic areas. Its utility is evident in the patent literature and chemical supplier catalogs, which list it as a key intermediate for pharmaceutical synthesis.

The primary application of 3-methoxycyclohexan-1-amine hydrochloride is as a precursor for the synthesis of more complex molecules, often through the reaction of its primary amine functionality. For example, it can be used in the synthesis of pyrazolo[3,4-b]pyridine derivatives, a class of compounds investigated for their anticancer properties.[10]

Conclusion: A Versatile Tool for the Medicinal Chemist

3-Methoxycyclohexan-1-amine hydrochloride is a valuable and versatile building block for medicinal chemists and drug development professionals. Its well-defined structure, including its stereochemical diversity, provides a robust platform for the synthesis of novel compounds with the potential for a wide range of biological activities. The straightforward and scalable synthesis via reductive amination further enhances its appeal for use in drug discovery programs. As the quest for new and improved therapeutics continues, the strategic application of such key intermediates will undoubtedly play a pivotal role in the development of the next generation of medicines.

References

  • PubChem. 3-Methoxycyclohexan-1-amine. National Center for Biotechnology Information. [Link]

  • Molecules. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. [Link]

  • ResearchGate. Synthesis and biological activity of cyclohexylamine derivatives. [Link]

  • Google Patents. Preparation method of cis-3-amino-cyclopentanol hydrochloride.
  • Google Patents.
  • MDPI. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. [Link]

  • National Center for Biotechnology Information. Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. [Link]

  • ResearchGate. Preparation of 4‐substituted cyclohexylamines. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ACS Omega. Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. [Link]

  • ResearchGate. Direct reductive amination of cyclohexanone. [Link]

  • Google Patents.
  • National Center for Biotechnology Information. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Google Patents. A kind of method of synthesis of trans -4- methyl cyclohexylamine.
  • PubChem. trans-3-Amino-cyclohexanol hydrochloride. [Link]

  • PubChem. 3-Methoxy-cyclohexylamine hydrochloride. [Link]

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Foundational

The Arylcyclohexylamine Saga: From Anesthetic Dream to Neuropsychiatric Revolution

An In-depth Technical Guide on the Discovery, History, and Scientific Evolution of Substituted Cyclohexylamines Abstract This technical guide provides a comprehensive exploration of the discovery and history of substitut...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Discovery, History, and Scientific Evolution of Substituted Cyclohexylamines

Abstract

This technical guide provides a comprehensive exploration of the discovery and history of substituted cyclohexylamines, a class of chemical compounds that has profoundly impacted both medicine and society. From their initial development as promising anesthetic agents to their controversial use as recreational drugs and their recent renaissance as novel therapeutics for neuropsychiatric disorders, the story of substituted cyclohexylamines is one of scientific innovation, unforeseen consequences, and evolving understanding of the human brain. This guide, intended for researchers, scientists, and drug development professionals, delves into the core chemical synthesis, detailed pharmacology, structure-activity relationships, and the trajectory of key compounds such as phencyclidine (PCP) and ketamine.

The Genesis of a New Chemical Class: Early Discoveries and the Parke-Davis Era

The history of substituted cyclohexylamines begins in the early 20th century, with the first synthesis of 1-phenylcyclohexan-1-amine (PCA) reported in 1907. However, it was the pioneering work at the Parke-Davis pharmaceutical company in the 1950s that truly unlocked the pharmacological potential of this chemical scaffold. In 1926, phencyclidine (PCP) was first synthesized by Arthur Kötz and his student Paul Merkel.[1] Decades later, in 1956, chemist Victor Maddox at Parke-Davis resynthesized PCP while searching for a new analgesic.[2]

Initial preclinical studies were promising. PCP induced a state of "dissociative anesthesia," characterized by profound analgesia and amnesia without significant respiratory depression, a desirable profile for a surgical anesthetic.[3] Marketed under the trade name Sernyl, PCP entered clinical trials in 1958. However, its therapeutic promise was soon overshadowed by a high incidence of postoperative side effects, including delirium, hallucinations, and psychosis.[4][5] These adverse effects led to the discontinuation of PCP for human use in 1965.[1]

The challenges with PCP did not deter Parke-Davis researchers. Instead, they initiated a systematic effort to synthesize and evaluate analogs with a more favorable therapeutic window. This led to the synthesis of ketamine in 1962 by Calvin Stevens, a consultant for Parke-Davis.[3] Ketamine, a structural analog of PCP, was found to be a shorter-acting anesthetic with a lower incidence of severe emergent reactions.[2] It was approved for clinical use in 1970 and has since become an essential medicine for anesthesia and pain management, particularly in pediatric and emergency settings.[3]

The Chemistry of Arylcyclohexylamines: Synthesis of Key Compounds

The synthesis of arylcyclohexylamines typically involves the formation of a key intermediate, a substituted cyclohexanone or a related precursor, followed by the introduction of the amine moiety.

Synthesis of Phencyclidine (PCP)

The classical synthesis of PCP, and a common route for many of its analogs, involves a Grignard reaction.

Experimental Protocol: Synthesis of Phencyclidine via Grignard Reaction

Step 1: Synthesis of 1-Piperidinocyclohexanecarbonitrile (PCC)

  • In a well-ventilated fume hood, a solution of potassium cyanide (KCN) in water is prepared.

  • Piperidine is added to this solution, followed by the slow addition of cyclohexanone.

  • The reaction mixture is stirred, leading to the formation of a crystalline precipitate of 1-piperidinocyclohexanecarbonitrile (PCC).

  • The PCC is collected by filtration, washed with water, and dried.

Step 2: Grignard Reaction and Formation of PCP

  • A Grignard reagent, phenylmagnesium bromide, is prepared by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether.

  • A solution of PCC in an anhydrous solvent (e.g., diethyl ether or tetrahydrofuran) is slowly added to the Grignard reagent.

  • The reaction mixture is refluxed, followed by careful quenching with an aqueous acid solution (e.g., hydrochloric acid).

  • The aqueous layer is separated, made basic with a strong base (e.g., sodium hydroxide), and the PCP free base is extracted with an organic solvent.

  • The organic extract is dried, and the solvent is evaporated to yield crude PCP, which can be further purified by recrystallization or distillation.

Caption: Synthetic pathway for Phencyclidine (PCP).

A Modern, Non-toxic Synthesis of Ketamine

More recent synthetic strategies have focused on avoiding the use of highly toxic reagents like cyanides. A five-step synthesis of ketamine from cyclohexanone has been developed.[6]

Experimental Protocol: Five-Step Synthesis of Ketamine

  • Step 1: Cyclohexanone is reacted with 2-chlorophenyl magnesium bromide.[6]

  • Step 2: The resulting alcohol undergoes dehydration to yield 1-(2-chlorophenyl)-cyclohexene.[6]

  • Step 3: The alkene is then oxidized to form the corresponding hydroxy ketone intermediate.[6]

  • Step 4: This intermediate undergoes imination with methylamine.[6]

  • Step 5: Finally, a rearrangement of the imine at an elevated temperature produces ketamine.[6]

Caption: A modern, five-step synthetic route to Ketamine.

Pharmacology and Mechanism of Action: The NMDA Receptor and Beyond

The primary mechanism of action for the psychoactive effects of substituted cyclohexylamines is their non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[3] The NMDA receptor is an ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory.

By binding to a site within the NMDA receptor's ion channel (the "PCP site"), these compounds block the influx of calcium ions, thereby inhibiting glutamatergic neurotransmission.[1] This disruption of normal brain function is thought to underlie the dissociative, anesthetic, and psychotomimetic effects of these drugs.

NMDA_Receptor_Antagonism cluster_0 Postsynaptic Neuron NMDA_Receptor Presynaptic Terminal NMDA Receptor Postsynaptic Density Ion_Channel Ion Channel Glutamate Glutamate Glutamate->NMDA_Receptor:pre Binds to receptor Arylcyclohexylamine Arylcyclohexylamine (e.g., PCP, Ketamine) Arylcyclohexylamine->Ion_Channel Blocks channel Ca_ion Ca²⁺ Ca_ion->Ion_Channel Influx Inhibited

Caption: Mechanism of NMDA receptor antagonism by arylcyclohexylamines.

While NMDA receptor antagonism is the primary mechanism, research has revealed that substituted cyclohexylamines interact with other targets in the central nervous system, which may contribute to their complex pharmacological profiles. These include:

  • Dopamine Transporter (DAT): Some arylcyclohexylamines, including PCP, can inhibit the reuptake of dopamine, leading to increased dopaminergic signaling.[1]

  • Sigma Receptors: Both PCP and ketamine have affinity for sigma receptors, although the functional consequences of this interaction are still being elucidated.

  • Opioid Receptors: There is evidence that some arylcyclohexylamines may interact with opioid receptors, potentially contributing to their analgesic effects.[1]

The differential affinity for these various targets likely accounts for the distinct pharmacological profiles of different substituted cyclohexylamines.

Structure-Activity Relationships (SAR): Tuning Pharmacological Properties

The pharmacological properties of substituted cyclohexylamines can be significantly altered by modifying their chemical structure. Understanding these structure-activity relationships (SAR) is crucial for the design of new compounds with desired therapeutic effects and reduced side effects.

CompoundR1 (Aryl)R2 (Amine)Relative Potency (PCP = 1)Key Features
PCP PhenylPiperidine1Prototypical arylcyclohexylamine
Ketamine 2-ChlorophenylMethylamino~0.1Shorter duration of action, less psychotomimetic
Tenocyclidine (TCP) ThienylPiperidine2-3More potent than PCP[2]
Eticyclidine (PCE) PhenylEthylamino~1.5Similar to PCP
Rolicyclidine (PCPy) PhenylPyrrolidine~0.7Slightly less potent than PCP

Key SAR Insights:

  • Aryl Group: Substitution on the aryl ring can significantly impact potency and selectivity. The 2-chloro substitution in ketamine is a key modification that reduces psychotomimetic effects. Replacing the phenyl ring with a thienyl group, as in tenocyclidine (TCP), increases potency.[7]

  • Cyclohexyl Ring: Modifications to the cyclohexyl ring are generally not well-tolerated and often lead to a decrease in activity.

  • Amine Group: The nature of the amine substituent is a critical determinant of pharmacological activity. Smaller alkylamines (e.g., methylamine in ketamine) tend to produce a shorter duration of action compared to the piperidine ring in PCP.

The Modern Era: From Stigma to Therapeutic Promise

For many years, the illicit use of PCP and ketamine cast a long shadow over the therapeutic potential of substituted cyclohexylamines. However, in recent years, there has been a resurgence of interest in these compounds, driven by the urgent need for novel treatments for neuropsychiatric disorders.

The discovery of the rapid-acting antidepressant effects of sub-anesthetic doses of ketamine has been a landmark achievement in psychiatry.[3] This has led to the development and approval of esketamine (the S-enantiomer of ketamine) as a nasal spray for treatment-resistant depression.[3]

The antidepressant effects of ketamine are thought to be mediated by a complex cascade of events initiated by NMDA receptor antagonism. This leads to a surge in glutamate release, which in turn activates AMPA receptors and downstream signaling pathways involved in neuroplasticity, such as the brain-derived neurotrophic factor (BDNF) and mammalian target of rapamycin (mTOR) pathways.[3]

The success of ketamine has spurred the development of a new generation of substituted cyclohexylamines with improved safety and tolerability profiles. Several novel compounds are currently in various stages of clinical development for a range of indications, including depression, neuropathic pain, and other neurological disorders. One such example is AV-101 (L-4-chlorokynurenine), a glycine site antagonist at the NMDA receptor, which has been investigated in clinical trials for major depressive disorder.[5]

Conclusion

The journey of substituted cyclohexylamines, from their origins as potential anesthetics to their current status as promising neuropsychiatric therapeutics, is a testament to the dynamic and often unpredictable nature of drug discovery. The challenges posed by their psychotomimetic side effects have driven a deeper understanding of their complex pharmacology and the neurobiology of the conditions they are now being used to treat. For researchers and drug development professionals, the rich history and evolving science of substituted cyclohexylamines offer a compelling case study in the power of medicinal chemistry to modulate brain function and address some of the most challenging disorders of our time. The continued exploration of this fascinating chemical class holds immense promise for the future of neuropsychiatric medicine.

References

  • Phencyclidine - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

  • Arylcyclohexylamines – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 26, 2026, from [Link]

  • PCP Synthesis | PDF | Phencyclidine | Thin Layer Chromatography - Scribd. (n.d.). Retrieved January 26, 2026, from [Link]

  • Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC - PubMed Central. (2022, December 8). Retrieved January 26, 2026, from [Link]

  • Synthesis of ketamine from a nontoxic procedure: a new and efficient route - Indian Academy of Sciences. (n.d.). Retrieved January 26, 2026, from [Link]

  • Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - MDPI. (2022, December 8). Retrieved January 26, 2026, from [Link]

  • Study Details | NCT02484456 | Antidepressant Effects of the Glycine Receptor Antagonist AV-101 (4-chlorokynurenine) in Major Depressive Disorder | ClinicalTrials.gov. (n.d.). Retrieved January 26, 2026, from [Link]

  • Pharmacokinetic and pharmacodynamic properties of some phencyclidine analogs in rats. (n.d.). Retrieved January 26, 2026, from [Link]

  • Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons. (n.d.). Retrieved January 26, 2026, from [Link]

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Exploratory

An In-depth Technical Guide to Potential Research Areas for 3-Methoxy-cyclohexylamine hydrochloride

Abstract 3-Methoxy-cyclohexylamine hydrochloride is a substituted cyclohexylamine derivative with a structural motif that suggests a wide range of potential applications across various scientific disciplines. This techni...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Methoxy-cyclohexylamine hydrochloride is a substituted cyclohexylamine derivative with a structural motif that suggests a wide range of potential applications across various scientific disciplines. This technical guide provides a comprehensive exploration of promising research avenues for this compound, targeting researchers, scientists, and drug development professionals. By leveraging its structural similarity to biologically active molecules and industrial chemicals, this whitepaper outlines detailed synthetic routes, proposes key research areas in medicinal chemistry, agrochemicals, and material science, and provides actionable experimental protocols for its investigation. This guide is intended to serve as a foundational resource to unlock the scientific and commercial potential of 3-Methoxy-cyclohexylamine hydrochloride.

Introduction: The Untapped Potential of a Versatile Scaffold

Cyclohexylamine and its derivatives are a class of organic compounds that have found extensive utility as intermediates in the synthesis of pharmaceuticals, agrochemicals, and performance materials.[1][2] The cyclohexyl ring provides a three-dimensional scaffold that can be functionalized to modulate physicochemical properties and biological activity. The introduction of a methoxy group at the 3-position of the cyclohexyl ring in 3-Methoxy-cyclohexylamine hydrochloride introduces polarity and potential hydrogen bonding capabilities, suggesting a nuanced interaction with biological targets and material surfaces.

While specific applications for 3-Methoxy-cyclohexylamine hydrochloride are not extensively documented in public literature, its constituent parts—the cyclohexylamine core and the methoxy substituent—are present in a variety of known active compounds. This structural analogy forms the basis for the exploratory research pathways detailed in this guide. We will delve into rational, evidence-based hypotheses for its potential applications and provide the practical, validated methodologies required to investigate them.

Table 1: Physicochemical Properties of 3-Methoxy-cyclohexylamine and its Hydrochloride Salt

Property3-Methoxy-cyclohexylamine3-Methoxy-cyclohexylamine hydrochlorideReference
CAS Number 4342-44-389854-97-7[3]
Molecular Formula C₇H₁₅NOC₇H₁₆ClNO[3]
Molecular Weight 129.20 g/mol 165.66 g/mol [3]
IUPAC Name 3-methoxycyclohexan-1-amine3-methoxycyclohexan-1-amine;hydrochloride
SMILES COC1CCCC(C1)NCOC1CCCC(C1)N.Cl
InChIKey JQGZGROVQGEGIO-UHFFFAOYSA-NVUHNATIEYBXEGU-UHFFFAOYSA-N

Synthesis and Characterization

A reliable and scalable synthesis is paramount for the thorough investigation of any new chemical entity. Here, we propose a robust multi-step synthesis of 3-Methoxy-cyclohexylamine hydrochloride starting from the readily available precursor, 3-methoxyphenol.

Proposed Synthetic Pathway

The proposed synthesis involves a three-step sequence:

  • Birch Reduction of 3-methoxyphenol to yield 3-methoxy-2-cyclohexen-1-one.

  • Catalytic Hydrogenation of the enone to the saturated ketone, 3-methoxycyclohexanone.

  • Reductive Amination of 3-methoxycyclohexanone to afford 3-methoxycyclohexylamine, followed by salt formation.

Synthesis_Pathway 3-Methoxyphenol 3-Methoxyphenol 3-Methoxy-2-cyclohexen-1-one 3-Methoxy-2-cyclohexen-1-one 3-Methoxyphenol->3-Methoxy-2-cyclohexen-1-one 1. Birch Reduction (Na, liq. NH3, EtOH) 3-Methoxycyclohexanone 3-Methoxycyclohexanone 3-Methoxy-2-cyclohexen-1-one->3-Methoxycyclohexanone 2. Catalytic Hydrogenation (H2, Pd/C) 3-Methoxy-cyclohexylamine 3-Methoxy-cyclohexylamine 3-Methoxycyclohexanone->3-Methoxy-cyclohexylamine 3. Reductive Amination (NH3, NaBH3CN) 3-Methoxy-cyclohexylamine HCl 3-Methoxy-cyclohexylamine HCl 3-Methoxy-cyclohexylamine->3-Methoxy-cyclohexylamine HCl 4. Salt Formation (HCl in Et2O)

Caption: Proposed multi-step synthesis of 3-Methoxy-cyclohexylamine hydrochloride.

Detailed Experimental Protocols

This protocol is adapted from established procedures for Birch reduction and subsequent hydrogenation.[4]

  • Birch Reduction: In a three-necked flask equipped with a dry ice condenser and a mechanical stirrer, add liquid ammonia (approx. 200 mL) at -78 °C.

  • Carefully add small pieces of sodium metal (2.1 eq) until a persistent blue color is obtained.

  • Slowly add a solution of 3-methoxyphenol (1.0 eq) in anhydrous ethanol (100 mL).

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of solid ammonium chloride until the blue color disappears.

  • Allow the ammonia to evaporate overnight.

  • Add water (100 mL) and extract the product with diethyl ether (3 x 100 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-methoxy-2-cyclohexen-1-one.

  • Catalytic Hydrogenation: Dissolve the crude enone in ethanol (150 mL) in a Parr hydrogenation apparatus.

  • Add 10% Palladium on carbon (5 mol%).

  • Pressurize the vessel with hydrogen gas (50 psi) and shake at room temperature for 12 hours.

  • Filter the reaction mixture through a pad of Celite® and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude 3-methoxycyclohexanone by vacuum distillation.

This protocol is based on established reductive amination procedures.[5]

  • To a solution of 3-methoxycyclohexanone (1.0 eq) in methanol (100 mL), add a solution of ammonia in methanol (7N, 5.0 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2).

  • Stir for 30 minutes, then basify with 6 M NaOH to pH ~12.

  • Extract the product with dichloromethane (3 x 75 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Dissolve the crude amine in diethyl ether and bubble hydrogen chloride gas through the solution, or add a solution of HCl in diethyl ether, until precipitation is complete.

  • Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-Methoxy-cyclohexylamine hydrochloride.

Characterization

The synthesized compound should be thoroughly characterized using standard analytical techniques.

Table 2: Expected Spectroscopic Data for 3-Methoxy-cyclohexylamine

TechniqueExpected FeaturesReference
¹H NMR Multiplets in the aliphatic region (1.0-2.2 ppm) for the cyclohexyl protons. A singlet around 3.3 ppm for the methoxy protons. A broad singlet for the amine protons (exchangeable with D₂O).[6]
¹³C NMR Resonances in the aliphatic region (20-50 ppm) for the cyclohexyl carbons. A signal around 56 ppm for the methoxy carbon. A signal for the carbon bearing the amine group (C-N) around 50-60 ppm.[6]
FT-IR N-H stretching bands (primary amine) around 3300-3500 cm⁻¹ (a pair of bands). C-H stretching bands just below 3000 cm⁻¹. C-O stretching band around 1080-1150 cm⁻¹.[7]
Mass Spec. For the free base, an odd-numbered molecular ion peak (M⁺) at m/z = 129, consistent with the nitrogen rule.[7]

Potential Research Area 1: Medicinal Chemistry

The cyclohexylamine scaffold is a privileged structure in medicinal chemistry, appearing in drugs with diverse therapeutic actions. The introduction of a 3-methoxy group can influence receptor binding, metabolic stability, and blood-brain barrier permeability.

Medicinal_Chemistry cluster_cns Central Nervous System (CNS) Targets cluster_other Other Therapeutic Areas Analgesics Analgesics Antidepressants Antidepressants Neuroprotective Agents Neuroprotective Agents Antimicrobial Agents Antimicrobial Agents Anticancer Agents (e.g., VEGFR-2 inhibitors) Anticancer Agents (e.g., VEGFR-2 inhibitors) Cardiovascular Agents Cardiovascular Agents 3-Methoxy-cyclohexylamine HCl 3-Methoxy-cyclohexylamine HCl 3-Methoxy-cyclohexylamine HCl->Analgesics 3-Methoxy-cyclohexylamine HCl->Antidepressants 3-Methoxy-cyclohexylamine HCl->Neuroprotective Agents 3-Methoxy-cyclohexylamine HCl->Antimicrobial Agents 3-Methoxy-cyclohexylamine HCl->Anticancer Agents (e.g., VEGFR-2 inhibitors) 3-Methoxy-cyclohexylamine HCl->Cardiovascular Agents

Caption: Potential therapeutic applications of 3-Methoxy-cyclohexylamine derivatives.

Central Nervous System (CNS) Drug Discovery
  • Rationale: Arylcyclohexylamines are known to interact with CNS targets. While 3-Methoxy-cyclohexylamine is not an aryl derivative, it can serve as a key building block for more complex structures. Furthermore, simple cyclohexylamines have shown analgesic and antidepressant activities.

  • Proposed Research:

    • In-silico Screening: Perform molecular docking studies of 3-Methoxy-cyclohexylamine and its virtual derivatives against CNS targets like opioid receptors, serotonin and norepinephrine transporters, and acetylcholinesterase (AChE).

    • In-vitro Screening:

      • Evaluate the inhibitory activity against human acetylcholinesterase using the Ellman's method.

      • Assess the ability of the compound to cross an in-vitro blood-brain barrier model.

  • Prepare a stock solution of 3-Methoxy-cyclohexylamine hydrochloride in deionized water.

  • In a 96-well plate, add 25 µL of 15 mM acetylthiocholine iodide (ATCI) in water, 125 µL of 3 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in phosphate buffer (pH 8.0), and 50 µL of phosphate buffer.

  • Add 25 µL of various concentrations of the test compound.

  • Initiate the reaction by adding 25 µL of 0.22 U/mL human acetylcholinesterase.

  • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Anticancer Drug Discovery
  • Rationale: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in angiogenesis, a critical process in tumor growth. Small molecule inhibitors of VEGFR-2 are a major class of anticancer drugs. The cyclohexylamine moiety can be incorporated into scaffolds that bind to the kinase domain of VEGFR-2.

  • Proposed Research:

    • In-silico Screening: Dock 3-Methoxy-cyclohexylamine and its derivatives into the ATP-binding pocket of VEGFR-2 (PDB ID: 4ASD) to predict binding affinity and interactions.

    • In-vitro Screening: Evaluate the inhibitory activity of the compound against VEGFR-2 kinase using a commercially available kinase assay kit.

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add 5 µL of the test compound at various concentrations.

  • Add 20 µL of a master mix containing ATP and a suitable substrate peptide.

  • Initiate the reaction by adding 25 µL of VEGFR-2 enzyme solution.

  • Incubate the plate at 30 °C for 60 minutes.

  • Stop the reaction and measure the kinase activity using a luminescence-based detection reagent according to the manufacturer's instructions.

  • Determine the IC₅₀ value of the compound.

Potential Research Area 2: Agrochemicals

Cyclohexylamine derivatives are used as herbicides and fungicides.[1] The presence of the methoxy group may confer specific modes of action or improve uptake by plants.

  • Rationale: The cyclohexylamine scaffold is present in some commercial herbicides. The structural features of 3-Methoxy-cyclohexylamine suggest it could interfere with biological processes in plants.

  • Proposed Research:

    • Herbicidal Activity Screening: Evaluate the pre- and post-emergent herbicidal activity of 3-Methoxy-cyclohexylamine hydrochloride against a panel of monocot and dicot weeds.

  • Prepare a solid growth medium (e.g., Bold's Basal Medium with agar) in petri dishes.

  • Inoculate the plates with a uniform lawn of a unicellular green alga, such as Chlamydomonas reinhardtii.

  • Apply sterile filter paper discs impregnated with different concentrations of 3-Methoxy-cyclohexylamine hydrochloride onto the algal lawn.

  • Incubate the plates under continuous light for 3-5 days.

  • Measure the diameter of the zone of growth inhibition around each disc to determine the herbicidal activity.

Potential Research Area 3: Material Science

Amines are widely used as corrosion inhibitors for various metals, particularly in acidic environments.[8] They function by adsorbing onto the metal surface and forming a protective film.

  • Rationale: The nitrogen atom in the amine group can coordinate with metal surfaces, and the cyclohexyl group can provide a hydrophobic barrier. The methoxy group may further enhance its adsorption characteristics.

  • Proposed Research:

    • Corrosion Inhibition Studies: Evaluate the efficiency of 3-Methoxy-cyclohexylamine hydrochloride as a corrosion inhibitor for mild steel in an acidic medium (e.g., 1 M HCl) using electrochemical techniques.

  • Prepare test solutions of 1 M HCl containing various concentrations of 3-Methoxy-cyclohexylamine hydrochloride.

  • Use a three-electrode electrochemical cell with a mild steel working electrode, a platinum counter electrode, and a saturated calomel reference electrode.

  • Perform potentiodynamic polarization measurements by scanning the potential from -250 mV to +250 mV versus the open circuit potential at a scan rate of 1 mV/s.

  • Conduct electrochemical impedance spectroscopy (EIS) measurements at the open circuit potential over a frequency range of 100 kHz to 0.01 Hz.

  • Analyze the data to determine the inhibition efficiency and understand the mechanism of inhibition.

In-Silico Modeling and Simulation

Computational methods can provide valuable insights into the potential interactions of 3-Methoxy-cyclohexylamine with biological targets, guiding experimental efforts and accelerating the discovery process.

In_Silico_Workflow Virtual Library Generation Virtual Library Generation Molecular Docking Molecular Docking Virtual Library Generation->Molecular Docking Derivatives of 3-Methoxy-cyclohexylamine Identification of Hits Identification of Hits Molecular Docking->Identification of Hits Binding Affinity & Pose Prediction Molecular Dynamics Simulation Molecular Dynamics Simulation Identification of Hits->Molecular Dynamics Simulation Top-ranked Compounds Binding Free Energy Calculation Binding Free Energy Calculation Molecular Dynamics Simulation->Binding Free Energy Calculation Stability & Interaction Analysis

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Synthesis of Novel Derivatives Utilizing 3-Methoxy-cyclohexylamine Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals Abstract: This document provides a detailed technical guide for the synthesis of diverse chemical derivatives using 3-Methoxy-cyclohexylamine hydrochl...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical guide for the synthesis of diverse chemical derivatives using 3-Methoxy-cyclohexylamine hydrochloride as a key building block. We will explore two fundamental and versatile synthetic transformations: amide bond formation and reductive amination. The protocols are designed to be robust and reproducible, with an emphasis on the underlying chemical principles, optimization strategies, and safety considerations. This guide is intended to empower researchers in medicinal chemistry and drug discovery to effectively utilize this valuable scaffold in the creation of novel molecular entities.

Introduction: The 3-Methoxy-cyclohexylamine Scaffold

3-Methoxy-cyclohexylamine hydrochloride (CAS No: 89854-97-7) is a versatile primary amine building block increasingly utilized in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.[1] Its structure, featuring a cyclohexane ring, imparts a three-dimensional character to derivative molecules, a desirable trait for enhancing binding affinity and specificity to biological targets. The methoxy group provides a point for potential metabolic interaction or can influence the lipophilicity and electronic properties of the final compound. Its hydrochloride salt form ensures stability and improves handling characteristics.

The true value of this reagent lies in the reactivity of its primary amine, which serves as a robust nucleophilic handle for a wide array of chemical transformations. Derivatives of cyclohexylamine have been investigated for various biological activities, including as acetylcholinesterase inhibitors and antimicrobial agents.[2] This guide will focus on providing practical, field-proven protocols for two of the most powerful methods for derivatization: amide coupling and reductive amination.

Table 1: Physicochemical Properties of 3-Methoxy-cyclohexylamine Hydrochloride

PropertyValueSource
IUPAC Name 3-methoxycyclohexan-1-amine;hydrochloridePubChem[1]
CAS Number 89854-97-7PubChem[1]
Molecular Formula C₇H₁₆ClNOPubChem[1]
Molecular Weight 165.66 g/mol PubChem[1]
Parent Compound 3-Methoxycyclohexan-1-amine (CAS: 4342-44-3)PubChem[3]

Core Synthetic Methodology I: Amide Bond Formation

The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry.[4][5] This transformation links the 3-Methoxy-cyclohexylamine hydrochloride to a carboxylic acid, creating a stable amide linkage found in a vast number of top-selling pharmaceuticals. The reaction requires the "activation" of the carboxylic acid to overcome the lower reactivity of the carboxyl group and facilitate nucleophilic attack by the amine.

Causality Behind Experimental Choices

The hydrochloride salt of the amine must be neutralized in situ to liberate the free, nucleophilic amine. This is typically achieved by adding a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA). The choice of coupling reagent is critical and depends on factors like substrate sensitivity, desired yield, and cost. Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are highly efficient but more expensive, while carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) offer a cost-effective alternative, often used with an additive like HOBt (Hydroxybenzotriazole) to suppress side reactions and racemization.[5][6]

Amide_Bond_Formation_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Carboxylic Acid 3-Methoxy-cyclohexylamine HCl Coupling Reagent (e.g., HATU) Organic Base (e.g., DIPEA) Anhydrous Solvent (e.g., DMF) Mix 1. Dissolve Acid & Amine in Solvent Reagents->Mix AddBase 2. Add Base to neutralize HCl Mix->AddBase AddCoupling 3. Add Coupling Reagent AddBase->AddCoupling Stir 4. Stir at Room Temp (2-16 h) AddCoupling->Stir Quench 5. Quench Reaction (e.g., H2O) Stir->Quench Extract 6. Liquid-Liquid Extraction Quench->Extract Purify 7. Column Chromatography Extract->Purify Product Final Amide Product Purify->Product

Caption: Workflow for Amide Bond Formation.

Experimental Protocol: General Procedure for HATU-Mediated Amide Coupling

Materials and Reagents:

  • 3-Methoxy-cyclohexylamine hydrochloride

  • Carboxylic acid of interest

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Protocol Steps:

  • Preparation: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Amine Addition: Add 3-Methoxy-cyclohexylamine hydrochloride (1.1 eq) to the solution.

  • Neutralization: Add DIPEA (2.5 eq) dropwise to the stirring mixture. The base neutralizes the hydrochloride salt and the carboxylic acid, facilitating the reaction.

  • Activation: Add the coupling reagent, HATU (1.2 eq), to the mixture in one portion.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Typical reaction times range from 2 to 16 hours.

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2x) to remove unreacted acid and HATU byproducts, followed by brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the desired amide derivative.

Table 2: Comparison of Common Amide Coupling Reagents

ReagentProsConsBase Required
HATU/DIPEA High efficiency, fast reaction times, low racemization.[5]High cost, water-soluble byproducts.Yes (e.g., DIPEA)
EDC/HOBt Cost-effective, common in large-scale synthesis.[6]Slower reactions, potential for side products.Yes (e.g., TEA)
Acid Chloride Highly reactive, inexpensive starting material.Water-sensitive, generates HCl byproduct.[7]Yes (e.g., Pyridine)

Core Synthetic Methodology II: Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds, transforming aldehydes or ketones into secondary or tertiary amines.[8][9] The process involves two key stages: the initial formation of an imine or iminium ion intermediate, followed by its immediate reduction by a selective reducing agent present in the same pot.

Causality Behind Experimental Choices

This one-pot procedure is highly efficient as it avoids the isolation of the often-unstable imine intermediate. The choice of reducing agent is paramount. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent because it is mild, tolerant of slightly acidic conditions needed for imine formation, and selective for the iminium ion over the starting carbonyl compound.[8] This selectivity prevents the undesired reduction of the aldehyde/ketone starting material. Other reagents like sodium cyanoborohydride (NaBH₃CN) are also effective but introduce cyanide waste streams.[8][10]

Reductive_Amination_Mechanism Amine 3-Methoxy-cyclohexylamine (free base) Imine Imine Intermediate R-C(=N-R'')-R' Amine->Imine Condensation (-H2O) Carbonyl Aldehyde or Ketone R-C(=O)-R' Carbonyl->Imine Reducer Reducing Agent (e.g., NaBH(OAc)3) Product Final Secondary Amine Derivative Reducer->Product Iminium Iminium Ion [R-C(=N+H-R'')-R'] Imine->Iminium Protonation Iminium->Product Reduction (Hydride Attack)

Caption: Mechanism of Reductive Amination.

Experimental Protocol: General Procedure for Reductive Amination with NaBH(OAc)₃

Materials and Reagents:

  • 3-Methoxy-cyclohexylamine hydrochloride

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Triethylamine (TEA) or DIPEA

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer

Protocol Steps:

  • Preparation: To a round-bottom flask, add the aldehyde or ketone (1.0 eq), 3-Methoxy-cyclohexylamine hydrochloride (1.1 eq), and the solvent (DCM or DCE).

  • Neutralization: Add TEA (1.2 eq) to liberate the free amine from its hydrochloride salt. Stir for 10-15 minutes at room temperature.

  • Imine Formation: Allow the mixture to stir for an additional 30-60 minutes to facilitate the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirring mixture. The reaction is often mildly exothermic.

  • Reaction: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS (typically 4-24 hours).

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography to obtain the pure secondary amine derivative.

Applications in Drug Discovery

The cyclohexylamine scaffold is a "privileged" structure in medicinal chemistry, meaning it is a framework that can provide ligands for more than one type of biological receptor. The derivatives synthesized from 3-Methoxy-cyclohexylamine can be screened for a wide range of biological activities.

  • CNS Disorders: Arylcyclohexylamines are a well-known class of compounds that interact with central nervous system targets like the NMDA receptor.[11] Modifications via the protocols described here can fine-tune receptor affinity and selectivity.

  • Oncology: The introduction of the cyclohexylamine moiety into certain small molecules has been shown to improve antiproliferative activity.[2] The ability to rapidly generate a library of amide or amine derivatives allows for efficient structure-activity relationship (SAR) studies.[12]

  • Antimicrobial Agents: Novel cyclohexylamine derivatives have demonstrated potential as antimicrobial agents, an area of critical unmet medical need.[2]

The synthetic routes detailed in this guide provide a robust platform for generating diverse libraries of compounds. This diversity is essential in the early stages of drug discovery, from hit identification to lead optimization.[13][14]

Safety and Handling

All experiments should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 3-Methoxy-cyclohexylamine hydrochloride: May be harmful if swallowed or inhaled and can cause skin and eye irritation.[15] Always consult the Safety Data Sheet (SDS) before use.

  • Coupling Reagents (e.g., HATU): Can be irritating. Avoid inhalation of dust.

  • Reducing Agents (e.g., NaBH(OAc)₃): Reacts with water to release hydrogen gas. Quench reactions carefully and slowly.

  • Solvents (e.g., DMF, DCM): Handle with care as they are volatile and have associated health risks.[16][17]

Always dispose of chemical waste in accordance with institutional and local regulations.

References

  • Synthesis and biological activity of cyclohexylamine derivatives. ResearchGate. Available at: [Link]

  • 3-Methoxy-cyclohexylamine hydrochloride. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists. PubMed, National Center for Biotechnology Information. Available at: [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications, Organic Process Research & Development. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Method for synthesizing methoxamine hydrochloride.Google Patents.
  • Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. National Center for Biotechnology Information. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent. ResearchGate. Available at: [Link]

  • Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. MDPI. Available at: [Link]

  • SAFETY DATA SHEET Methoxylamine Hydrochloride solution. Deepak Nitrite. Available at: [Link]

  • Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. National Center for Biotechnology Information. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]

  • Direct reductive amination of ketones with amines by reductive aminases. ResearchGate. Available at: [Link]

  • Hydroxylamine Hydrochloride as an effective Catalyst for Form amide derivative Synthesis and their DPPH scavenging activity. International Science Congress Association. Available at: [Link]

  • Method for synthesizing methoxamine hydrochloride. Patsnap. Available at: [Link]

  • Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. CSUSB ScholarWorks. Available at: [Link]

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. Available at: [Link]

  • Recent applications of click chemistry in drug discovery. ResearchGate. Available at: [Link]

  • 3-Methoxycyclohexan-1-amine. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. Available at: [Link]

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Application

The Versatile Building Block: Application Notes for 3-Methoxy-cyclohexylamine Hydrochloride in Modern Organic Synthesis

Introduction: Unveiling the Potential of a Substituted Cyclohexylamine Scaffold In the landscape of contemporary drug discovery and organic synthesis, the strategic selection of molecular building blocks is paramount. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Substituted Cyclohexylamine Scaffold

In the landscape of contemporary drug discovery and organic synthesis, the strategic selection of molecular building blocks is paramount. These foundational scaffolds dictate the three-dimensional architecture, physicochemical properties, and ultimately, the biological activity of novel chemical entities. 3-Methoxy-cyclohexylamine hydrochloride (CAS: 89854-97-7) emerges as a particularly valuable synthon for medicinal chemists and process development scientists.[1][2] Its unique combination of a nucleophilic amine on a conformationally distinct cyclohexane ring, coupled with a methoxy group that modulates lipophilicity and metabolic stability, offers a compelling starting point for the synthesis of diverse compound libraries.[1]

This comprehensive guide provides detailed application notes and robust protocols for the utilization of 3-Methoxy-cyclohexylamine hydrochloride in key synthetic transformations. We will delve into the causality behind experimental choices, offering insights honed from practical laboratory experience to empower researchers in the development of next-generation therapeutics, from kinase inhibitors to G protein-coupled receptor (GPCR) ligands.[3][4]

Physicochemical Properties & Handling

A thorough understanding of a reagent's properties is the bedrock of safe and successful synthesis. 3-Methoxy-cyclohexylamine hydrochloride is a water-soluble crystalline solid, a characteristic that simplifies its handling and initial reaction setup in aqueous or polar protic solvents.[1] The hydrochloride salt form enhances stability and reduces the volatility and strong amine odor associated with the free base.[5][6]

PropertyValueSource
CAS Number 89854-97-7[2]
Molecular Formula C₇H₁₆ClNO[2]
Molecular Weight 165.66 g/mol [2]
Appearance White solid[7]
Solubility Soluble in water[1]

Safety Precautions: As with all amine-containing compounds, appropriate personal protective equipment (PPE) is essential. 3-Methoxy-cyclohexylamine and its derivatives should be handled in a well-ventilated fume hood. It is classified as corrosive and can cause severe skin burns and eye damage.[8] It is also harmful if swallowed or in contact with skin. Always consult the latest Safety Data Sheet (SDS) before use.[7][9][10]

Core Synthetic Applications: Gateway to Molecular Diversity

The primary amine of 3-Methoxy-cyclohexylamine hydrochloride is a versatile functional handle for a variety of C-N bond-forming reactions. The following sections provide detailed protocols for three fundamental transformations: amide bond formation, reductive amination, and N-alkylation.

Application 1: Amide Bond Formation - Crafting Bioactive Scaffolds

The amide bond is a cornerstone of medicinal chemistry, present in a vast number of approved drugs.[11] Coupling 3-Methoxy-cyclohexylamine with a diverse range of carboxylic acids provides a rapid and efficient route to libraries of N-(3-methoxycyclohexyl) amides, which can serve as scaffolds for various biological targets, including kinase inhibitors.[4][12][13]

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) as a highly efficient and widely adopted method for minimizing racemization and improving yields.[11][14][15]

Rationale: The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and EDC. HOBt acts as an additive that intercepts this intermediate to form an active ester, which is less prone to side reactions and racemization before reacting with the amine.[11] The use of a tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA), is crucial to neutralize the hydrochloride salt of the starting material and the HCl generated during the reaction.

AmideCoupling

Step-by-Step Methodology:

  • Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq.) and HOBt (1.2 eq.) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Activation: Cool the solution to 0 °C using an ice bath. Add EDC hydrochloride (1.2 eq.) portion-wise over 5 minutes. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the HOBt active ester.

  • Amine Addition: In a separate flask, dissolve 3-Methoxy-cyclohexylamine hydrochloride (1.1 eq.) in a minimal amount of the same solvent and add DIPEA (2.5 eq.). Add this amine solution dropwise to the activated carboxylic acid mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (to remove excess DIPEA), saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure N-(3-methoxycyclohexyl) amide.

Application 2: Reductive Amination - Building Secondary Amines

Reductive amination is a powerful and highly versatile method for forming C-N bonds, particularly for the synthesis of secondary and tertiary amines.[16] This one-pot reaction involves the formation of an imine or enamine intermediate from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ.[16] This strategy is invaluable for introducing new substituents to the nitrogen atom, a common tactic in the development of GPCR ligands.[3]

Protocol 2: Reductive Amination with Sodium Triacetoxyborohydride (STAB)

This protocol employs Sodium Triacetoxyborohydride (STAB), a mild and selective reducing agent that is particularly effective for reductive aminations.[17][18][19][20]

Rationale: STAB is less basic and more sterically hindered than other common hydrides like sodium borohydride, making it selective for the reduction of the protonated iminium ion over the starting carbonyl compound.[19][21] This selectivity allows for a one-pot procedure where the amine, carbonyl, and reducing agent can be mixed together, simplifying the experimental setup. The reaction is typically performed in a non-protic solvent like 1,2-dichloroethane (DCE) or DCM.

ReductiveAmination

Step-by-Step Methodology:

  • Reactant Setup: To a stirred solution of the aldehyde or ketone (1.0 eq.) in anhydrous DCE or DCM (approx. 0.1 M), add 3-Methoxy-cyclohexylamine hydrochloride (1.2 eq.) followed by a non-nucleophilic base such as triethylamine (Et₃N) (1.3 eq.) to liberate the free amine.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. For less reactive ketones, adding a catalytic amount of acetic acid can accelerate this step.

  • Reduction: Add STAB (1.5 eq.) portion-wise to the reaction mixture. Be aware that the reaction may gently effervesce.

  • Reaction: Continue to stir the reaction at room temperature for 12-24 hours. Monitor for the disappearance of the imine intermediate and the formation of the product by LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude secondary amine can be purified by flash chromatography or by acid-base extraction.

Application 3: Direct N-Alkylation - Expanding the Pharmacophore

Direct N-alkylation with alkyl halides is a fundamental method for introducing alkyl groups onto a primary amine.[22][23][24] While this reaction can sometimes lead to over-alkylation, careful control of stoichiometry and reaction conditions can favor the formation of the desired secondary amine.[22][25] This approach is particularly useful for adding small alkyl chains or functionalized linkers to the 3-methoxy-cyclohexylamine scaffold.

Protocol 3: N-Alkylation with an Alkyl Halide

This protocol describes a standard procedure for the mono-alkylation of a primary amine using a base and a polar aprotic solvent.

Rationale: The primary amine acts as a nucleophile, displacing the halide from the alkyl halide in an Sₙ2 reaction.[24] A base is required to neutralize the hydrogen halide formed during the reaction, preventing the protonation and deactivation of the starting amine. Using a slight excess of the amine relative to the alkylating agent can help to minimize the formation of the tertiary amine byproduct.

NAlkylation

Step-by-Step Methodology:

  • Reactant Setup: In a round-bottom flask, suspend 3-Methoxy-cyclohexylamine hydrochloride (1.0 eq.) and a mild inorganic base such as potassium carbonate (K₂CO₃) (2.5 eq.) in a polar aprotic solvent like acetonitrile (ACN) or DMF.

  • Alkylating Agent Addition: Add the alkyl halide (e.g., bromide or iodide) (0.9 eq.) to the suspension. Using the alkylating agent as the limiting reagent helps to reduce the incidence of dialkylation.

  • Reaction: Heat the reaction mixture to a temperature between 60-80 °C. The optimal temperature will depend on the reactivity of the alkyl halide. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water to remove any remaining salts and DMF. Dry the organic layer, concentrate, and purify the crude product by flash column chromatography to isolate the secondary amine from any unreacted primary amine and dialkylated byproduct.

Conclusion: A Scaffold for Innovation

3-Methoxy-cyclohexylamine hydrochloride represents more than just a simple chemical; it is a versatile platform for innovation in drug discovery and development. The robust and adaptable protocols detailed in this guide for amide coupling, reductive amination, and N-alkylation provide a solid foundation for researchers to synthesize diverse libraries of novel compounds. By leveraging the unique structural and physicochemical properties of this building block, scientists are well-equipped to explore new chemical space and develop molecules with tailored biological activities, paving the way for the next generation of therapeutics.

References

  • Safety Data Sheet. [Online] Available at: [Link]

  • Loba Chemie Pvt. Ltd. 108-91-8 CAS | CYCLOHEXYLAMINE | Amines & Amine Salts | Article No. 03132. [Online] Available at: [Link]

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Method

Application Notes and Protocols for the N-Alkylation of 3-Methoxy-cyclohexylamine HCl

For: Researchers, scientists, and drug development professionals. Introduction The N-alkylation of primary amines is a cornerstone transformation in organic synthesis, pivotal to the construction of a vast array of biolo...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The N-alkylation of primary amines is a cornerstone transformation in organic synthesis, pivotal to the construction of a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and other fine chemicals. The secondary amine moiety is a common functional group in numerous drug candidates, contributing to their pharmacological profile through interactions with biological targets. This document provides a detailed guide to the N-alkylation of 3-Methoxy-cyclohexylamine hydrochloride, a valuable building block in medicinal chemistry.

Two robust and widely applicable methods will be detailed: Direct N-Alkylation via Nucleophilic Substitution and Reductive Amination . The choice between these methods is often dictated by the desired selectivity, the nature of the alkylating agent, and the overall efficiency of the reaction. Direct alkylation is a classical approach but can be complicated by over-alkylation, yielding tertiary amines and quaternary ammonium salts.[1] In contrast, reductive amination offers a more controlled, stepwise approach to mono-alkylation, making it a preferred method in many modern synthetic applications.[2][3]

This guide will delve into the mechanistic underpinnings of each method, providing not just a set of instructions, but also the scientific rationale behind the choice of reagents and reaction conditions.

Materials and Equipment

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
3-Methoxy-cyclohexylamine HCl≥98%Commercially Available
Alkyl Halide (e.g., Ethyl Iodide)Reagent GradeCommercially Available
Aldehyde/Ketone (e.g., Acetaldehyde)Reagent GradeCommercially Available
Triethylamine (TEA)Anhydrous, ≥99.5%Commercially AvailableStore over molecular sieves.
Potassium Carbonate (K₂CO₃)AnhydrousCommercially AvailableFinely powdered.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)≥97%Commercially AvailableMoisture sensitive.
Dichloromethane (DCM)AnhydrousCommercially Available
Methanol (MeOH)AnhydrousCommercially Available
Diethyl Ether (Et₂O)AnhydrousCommercially Available
Saturated Sodium Bicarbonate (NaHCO₃) solutionPrepared in-house
Brine (Saturated NaCl solution)Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Commercially Available
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Flash chromatography setup

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, gloves

Safety Precautions

  • 3-Methoxy-cyclohexylamine HCl: Handle in a well-ventilated area. Avoid inhalation of dust. May cause skin and eye irritation.[4]

  • Alkyl Halides (e.g., Ethyl Iodide): These are often toxic and lachrymatory. Handle in a fume hood and wear appropriate gloves.

  • Triethylamine: Flammable liquid with a strong odor. Corrosive and can cause severe skin and eye damage. Handle in a fume hood.[5]

  • Sodium Triacetoxyborohydride: Reacts with water to release flammable gases. Handle in a dry environment and avoid contact with moisture.

  • Dichloromethane: Volatile and a suspected carcinogen. Always use in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This method involves the direct reaction of the free-based amine with an alkyl halide. A key consideration is the potential for over-alkylation. To favor mono-alkylation, it is crucial to control the stoichiometry of the reactants and the reaction conditions.

Mechanism and Rationale

The reaction proceeds via a standard SN2 mechanism. The primary amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. Since the starting material is a hydrochloride salt, a base is required to deprotonate the ammonium ion and generate the nucleophilic free amine. A non-nucleophilic base such as potassium carbonate or triethylamine is typically used to avoid competition with the amine as a nucleophile.

Experimental Workflow

G A 1. Free-Basing of the Amine B 2. Addition of Alkyl Halide A->B Addition of Base (e.g., TEA) C 3. Reaction Monitoring B->C Stirring at RT or gentle heating D 4. Work-up and Extraction C->D Quenching with water E 5. Purification D->E Column Chromatography G A 1. Free-Basing of Amine B 2. Imine Formation A->B Addition of Base (TEA) C 3. In-situ Reduction B->C Addition of Aldehyde/Ketone D 4. Work-up and Extraction C->D Addition of Reducing Agent (NaBH(OAc)₃) E 5. Purification D->E Quenching with NaHCO₃ Column Chromatography

Sources

Application

Application Notes and Protocols: The Utility of the 3-Methoxy-cyclohexylamine Scaffold in Modern Medicinal Chemistry

Introduction In the landscape of drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. The cyclohexylamine scaffold is a recurring motif in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. The cyclohexylamine scaffold is a recurring motif in a multitude of bioactive molecules, prized for its conformational rigidity and its capacity to project substituents into three-dimensional space, thereby enabling precise interactions with biological targets. The introduction of a methoxy group, as in 3-Methoxy-cyclohexylamine hydrochloride, further refines the physicochemical properties of this scaffold, offering a valuable tool for medicinal chemists.

While 3-Methoxy-cyclohexylamine hydrochloride itself is not extensively documented as a lead compound, its structural components suggest significant potential as a versatile building block in drug design. These application notes will explore the utility of this scaffold, drawing parallels with structurally related compounds and proposing protocols for its incorporation into discovery workflows. We will delve into its potential applications in generating analogs of known centrally active agents and as a foundational element for creating diverse compound libraries for broader screening.

Physicochemical Properties of 3-Methoxy-cyclohexylamine Hydrochloride

A thorough understanding of a building block's intrinsic properties is the cornerstone of rational drug design. The 3-methoxy-cyclohexylamine scaffold offers a unique combination of lipophilicity from the cyclohexane ring and polarity from the amine and methoxy groups.

PropertyValueSource
Molecular FormulaC7H16ClNO[1]
Molecular Weight165.66 g/mol [1]
IUPAC Name3-methoxycyclohexan-1-amine;hydrochloride[1]
CAS Number89854-97-7[1]

The presence of the methoxy group at the 3-position can influence the pKa of the neighboring amine and impact the overall conformation of the ring, which can be leveraged to fine-tune interactions with target proteins.

Potential Applications in Medicinal Chemistry

A Scaffold for CNS-Active Agents

The broader class of arylcyclohexylamines, which includes compounds like ketamine and phencyclidine (PCP), are well-known for their activity as N-methyl-D-aspartate (NMDA) receptor antagonists.[2][3] These agents have profound effects on the central nervous system and have been investigated for applications in anesthesia and for the treatment of depression.[4] Derivatives such as 3-MeO-PCP have also been reported, indicating that the 3-methoxy substitution pattern is relevant to this class of compounds.[2]

The 3-methoxy-cyclohexylamine scaffold can serve as a crucial starting material for the synthesis of novel arylcyclohexylamine analogs. By coupling this scaffold with various aromatic and heteroaromatic groups, medicinal chemists can systematically explore the structure-activity relationships (SAR) of NMDA receptor antagonists. The methoxy group, in this context, can serve as a key modulator of metabolic stability and receptor affinity.

Workflow for the Synthesis of Novel Arylcyclohexylamine Analogs

G cluster_0 Phase 1: Amide Coupling cluster_1 Phase 2: Reduction Start 3-Methoxy-cyclohexylamine hydrochloride A1 Neutralization (e.g., Et3N) Start->A1 A4 Amide Intermediate A1->A4 A2 Aryl/Heteroaryl Carboxylic Acid A3 Coupling Agent (e.g., HATU, EDC) A2->A3 A3->A4 B1 Reducing Agent (e.g., LiAlH4, BH3) A4->B1 B2 N-Arylmethyl- 3-methoxy-cyclohexylamine (Final Product) B1->B2 caption Synthesis of N-Arylmethyl-3-methoxy-cyclohexylamine Analogs

Caption: A generalized workflow for synthesizing novel arylcyclohexylamine analogs.

A Building Block for Diverse Bioactive Molecules

Beyond the realm of CNS agents, the cyclohexylamine moiety is a key component in molecules with a wide array of biological activities. Research has shown that derivatives of cyclohexylamine can exhibit properties such as acetylcholinesterase inhibition, antimicrobial effects, and antiproliferative activity.[5] The 3-methoxy-cyclohexylamine scaffold can be employed in fragment-based drug discovery (FBDD) or as a component in diversity-oriented synthesis to generate libraries of compounds for screening against various targets.[6]

The primary amine of 3-methoxy-cyclohexylamine serves as a versatile handle for a range of chemical transformations, including amidation, reductive amination, and the formation of ureas and sulfonamides. This allows for the rapid generation of a library of analogs with diverse functionalities.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling with 3-Methoxy-cyclohexylamine

This protocol describes a general method for the synthesis of an amide derivative using 3-Methoxy-cyclohexylamine hydrochloride and a representative carboxylic acid.

Materials:

  • 3-Methoxy-cyclohexylamine hydrochloride

  • Aryl or heteroaryl carboxylic acid (e.g., 4-fluorobenzoic acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 10 minutes.

  • Add 3-Methoxy-cyclohexylamine hydrochloride (1.2 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO3 solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Causality and Self-Validation:

  • HATU is chosen as the coupling agent for its high efficiency and low rate of epimerization.

  • DIPEA is used as a non-nucleophilic base to neutralize the hydrochloride salt of the amine and to facilitate the amide bond formation.

  • The aqueous workup with NaHCO3 is essential to remove unreacted carboxylic acid and acidic byproducts.

  • The purity of the final compound should be validated by LC-MS and NMR spectroscopy to confirm its identity and integrity.

Protocol 2: High-Throughput Synthesis of a Urea Library

This protocol outlines a method for the parallel synthesis of a small library of urea derivatives starting from 3-Methoxy-cyclohexylamine hydrochloride, suitable for initial biological screening.

Materials:

  • 3-Methoxy-cyclohexylamine hydrochloride

  • A diverse set of isocyanates

  • Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM)

  • 96-well reaction block

  • Multi-channel pipette

Procedure:

  • Prepare a stock solution of 3-Methoxy-cyclohexylamine hydrochloride and Et3N (2.5 eq) in anhydrous DCM.

  • Dispense the amine solution into the wells of the 96-well reaction block.

  • Prepare stock solutions of a diverse set of isocyanates (1.0 eq) in anhydrous DCM.

  • Add the isocyanate solutions to the corresponding wells of the reaction block.

  • Seal the reaction block and allow it to shake at room temperature for 16 hours.

  • After the reaction is complete, concentrate the solvent in vacuo.

  • The resulting crude products can be dissolved in DMSO for direct use in high-throughput screening (HTS) assays.

Workflow for High-Throughput Urea Library Synthesis

G Start 3-Methoxy-cyclohexylamine hydrochloride Stock Solution A1 Dispense into 96-Well Plate Start->A1 A3 Addition of Isocyanates to Corresponding Wells A1->A3 A2 Diverse Isocyanate Stock Solutions A2->A3 A4 Reaction at Room Temperature A3->A4 A5 Solvent Evaporation A4->A5 A6 Dissolution in DMSO A5->A6 End Urea Library for HTS A6->End caption High-Throughput Synthesis of a Urea Library

Caption: A streamlined workflow for the parallel synthesis of a urea library.

Conclusion

3-Methoxy-cyclohexylamine hydrochloride represents a promising, yet underexplored, building block for medicinal chemistry. Its inherent structural features provide a solid foundation for the synthesis of novel compounds targeting a range of biological systems, particularly the central nervous system. The protocols outlined in these notes offer a starting point for researchers to incorporate this versatile scaffold into their drug discovery programs. Through systematic exploration and innovative synthetic strategies, the full potential of the 3-methoxy-cyclohexylamine core can be unlocked, paving the way for the development of next-generation therapeutics.

References

  • Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines | Request PDF. (n.d.). Retrieved January 26, 2026, from [Link]

  • Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. (2022). Pharmaceuticals, 15(12), 1526. [Link]

  • 3-Methoxy-cyclohexylamine hydrochloride. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • Synthesis and biological activity of cyclohexylamine derivatives | Request PDF. (n.d.). Retrieved January 26, 2026, from [Link]

  • Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

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Method

Application Notes and Protocols for 3-Methoxy-cyclohexylamine hydrochloride in Agrochemical Research

Foreword: Unveiling the Agrochemical Potential of a Novel Scaffold In the relentless pursuit of novel and effective agrochemical solutions, the exploration of unique molecular scaffolds is paramount. Cyclohexylamine deri...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Agrochemical Potential of a Novel Scaffold

In the relentless pursuit of novel and effective agrochemical solutions, the exploration of unique molecular scaffolds is paramount. Cyclohexylamine derivatives have historically served as crucial building blocks in the synthesis of various bioactive compounds, including fungicides, herbicides, and insecticides.[1][2] The introduction of a methoxy group to this foundational structure presents an intriguing avenue for research, potentially modulating the compound's physicochemical properties, target affinity, and metabolic stability.

This document provides a comprehensive guide for researchers and scientists on the potential applications and experimental evaluation of 3-Methoxy-cyclohexylamine hydrochloride . While direct and extensive research on this specific molecule is nascent, this guide extrapolates from established principles of agrochemical discovery and the known bioactivities of structurally related compounds to propose a rational framework for its investigation. The protocols herein are designed to be robust, self-validating, and grounded in established scientific methodologies, providing a solid foundation for exploring the fungicidal, herbicidal, and insecticidal potential of this promising compound.

Section 1: Rationale for Investigation - A Hypothesis-Driven Approach

The chemical structure of 3-Methoxy-cyclohexylamine hydrochloride suggests several plausible avenues for agrochemical activity. The cyclohexyl moiety provides a lipophilic scaffold that can facilitate passage through biological membranes, a critical attribute for any pesticide. The primary amine offers a reactive handle for derivatization, allowing for the synthesis of a library of analogues to explore structure-activity relationships (SAR).[3][4] Furthermore, the methoxy group can influence the molecule's electronic properties and metabolic fate, potentially enhancing its efficacy and selectivity.[5][6]

Our investigation will therefore be guided by the following hypotheses:

  • Fungicidal Potential: The cyclohexylamine scaffold is present in some fungicidal compounds. The introduction of a methoxy group could confer activity against a range of plant pathogenic fungi.

  • Herbicidal Activity: Derivatives of cyclohexylamine have been explored for their herbicidal properties.[7][8] 3-Methoxy-cyclohexylamine hydrochloride may act as a novel herbicide by disrupting essential biochemical pathways in weeds.

  • Insecticidal Properties: The modification of amine-containing scaffolds is a common strategy in insecticide development.[9][10] This compound could exhibit insecticidal activity through novel mechanisms of action.

The following sections will detail the experimental protocols to systematically test these hypotheses.

Section 2: Synthesis and Characterization

A reliable and scalable synthesis of 3-Methoxy-cyclohexylamine hydrochloride is the foundational step for any biological evaluation. While several synthetic routes to substituted cyclohexylamines exist, a common approach involves the hydrogenation of the corresponding aniline derivative.[11][12]

Protocol 2.1: Synthesis of 3-Methoxy-cyclohexylamine hydrochloride

Objective: To synthesize 3-Methoxy-cyclohexylamine hydrochloride from 3-methoxyaniline.

Materials:

  • 3-Methoxyaniline

  • Rhodium-on-alumina catalyst (or other suitable hydrogenation catalyst)

  • Ethanol (anhydrous)

  • Hydrochloric acid (ethanolic solution)

  • Hydrogen gas

  • High-pressure autoclave reactor

  • Standard laboratory glassware

  • Rotary evaporator

  • NMR spectrometer, Mass spectrometer, and IR spectrometer for characterization.

Procedure:

  • In a high-pressure autoclave, dissolve 3-methoxyaniline (1 equivalent) in anhydrous ethanol.

  • Add the rhodium-on-alumina catalyst (typically 1-5 mol%).

  • Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 atm).

  • Heat the reaction mixture to the appropriate temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by techniques such as TLC or GC-MS.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • To the filtrate, slowly add a solution of hydrochloric acid in ethanol (1.1 equivalents) with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield 3-Methoxy-cyclohexylamine hydrochloride.

  • Characterize the final product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy to confirm its structure and purity.

Causality Behind Experimental Choices:

  • The choice of a rhodium-on-alumina catalyst is based on its high efficiency and selectivity in aromatic ring hydrogenation.

  • The use of a high-pressure autoclave is necessary to achieve the required hydrogen pressure for the reduction.

  • Conversion to the hydrochloride salt enhances the compound's stability and water solubility for biological testing.

Section 3: Evaluation of Fungicidal Activity

The fungicidal potential of 3-Methoxy-cyclohexylamine hydrochloride can be assessed through a series of in vitro and in vivo assays against a panel of economically important plant pathogens.

Protocol 3.1: In Vitro Antifungal Assay (Mycelial Growth Inhibition)

Objective: To determine the direct inhibitory effect of the compound on the mycelial growth of various fungal pathogens.

Materials:

  • 3-Methoxy-cyclohexylamine hydrochloride

  • Potato Dextrose Agar (PDA) medium

  • A panel of fungal pathogens (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani)

  • Sterile petri dishes

  • Sterile cork borer

  • Incubator

Procedure:

  • Prepare PDA medium and sterilize by autoclaving.

  • Cool the medium to approximately 50-60 °C and add the test compound at various concentrations (e.g., 1, 10, 50, 100 µg/mL) from a sterile stock solution. A control with no compound should also be prepared.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • From a actively growing culture of the test fungus, take a mycelial plug using a sterile cork borer.

  • Place the mycelial plug in the center of the PDA plates.

  • Incubate the plates at the optimal growth temperature for the specific fungus (typically 20-25 °C).

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value for the compound against each fungus.

Data Presentation:

Fungal SpeciesEC₅₀ (µg/mL) of 3-Methoxy-cyclohexylamine hydrochlorideEC₅₀ (µg/mL) of Commercial Fungicide (Control)
Botrytis cinereaTBDTBD
Fusarium graminearumTBDTBD
Rhizoctonia solaniTBDTBD

Experimental Workflow Diagram:

Fungicidal_Assay_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation & Measurement cluster_analysis Data Analysis prep_media Prepare & Sterilize PDA amend_media Amend PDA with Test Compound prep_media->amend_media inoculate Inoculate Plates with Fungal Plugs amend_media->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate % Inhibition measure->calculate determine_ec50 Determine EC₅₀ calculate->determine_ec50

Caption: Workflow for in vitro antifungal assay.

Section 4: Evaluation of Herbicidal Activity

The potential of 3-Methoxy-cyclohexylamine hydrochloride as a herbicide can be evaluated through pre-emergence and post-emergence assays on a selection of monocot and dicot weed species.

Protocol 4.1: Pre-emergence Herbicidal Assay

Objective: To assess the inhibitory effect of the compound on seed germination and seedling emergence.

Materials:

  • 3-Methoxy-cyclohexylamine hydrochloride

  • Seeds of test weed species (e.g., Echinochloa crus-galli (barnyardgrass), Amaranthus retroflexus (redroot pigweed))

  • Potting soil

  • Pots or trays

  • Growth chamber with controlled light, temperature, and humidity

  • Spray bottle

Procedure:

  • Fill pots or trays with potting soil.

  • Sow a known number of seeds of each test species at a uniform depth.

  • Prepare aqueous solutions of the test compound at various concentrations (e.g., 10, 50, 100, 200 g/ha equivalent). A control with no compound should also be prepared.

  • Evenly spray the soil surface with the prepared solutions.

  • Place the pots in a growth chamber under optimal conditions for germination and growth.

  • After a set period (e.g., 14-21 days), count the number of emerged seedlings and assess their overall health (e.g., stunting, chlorosis, necrosis).

  • Calculate the percentage of emergence inhibition and visually score the herbicidal effect on a scale (e.g., 0 = no effect, 100 = complete kill).

Data Presentation:

Weed SpeciesApplication Rate (g/ha)% Emergence InhibitionHerbicidal Effect Score (0-100)
Echinochloa crus-galli10TBDTBD
50TBDTBD
100TBDTBD
200TBDTBD
Amaranthus retroflexus10TBDTBD
50TBDTBD
100TBDTBD
200TBDTBD

Section 5: Evaluation of Insecticidal Activity

The insecticidal properties of 3-Methoxy-cyclohexylamine hydrochloride can be investigated using common model insects representing different feeding guilds.

Protocol 5.1: Insecticidal Bioassay (Leaf-Dip Method)

Objective: To determine the contact and/or ingestion toxicity of the compound to a leaf-feeding insect.

Materials:

  • 3-Methoxy-cyclohexylamine hydrochloride

  • Test insect (e.g., larvae of Plutella xylostella (diamondback moth))

  • Host plant leaves (e.g., cabbage)

  • Petri dishes with moist filter paper

  • Forceps

Procedure:

  • Prepare aqueous solutions of the test compound at various concentrations, including a surfactant to ensure even spreading. A control with only water and surfactant should be prepared.

  • Excise leaf discs from the host plant.

  • Dip each leaf disc into the respective test solution for a set time (e.g., 10 seconds) and allow them to air dry.

  • Place one treated leaf disc in each petri dish.

  • Introduce a known number of insect larvae (e.g., 10) into each petri dish.

  • Incubate the petri dishes at a suitable temperature and photoperiod.

  • Assess larval mortality at 24, 48, and 72 hours after treatment. Larvae that are unable to move when prodded are considered dead.

  • Calculate the percentage of mortality for each concentration and time point.

  • Determine the LC₅₀ (Lethal Concentration to kill 50% of the population) value.

Logical Relationship Diagram:

Insecticidal_Assay_Logic Compound 3-Methoxy-cyclohexylamine hydrochloride Application_Method Leaf-Dip Bioassay Compound->Application_Method Exposure Contact and/or Ingestion Application_Method->Exposure Test_Insect Plutella xylostella (Larvae) Test_Insect->Application_Method Endpoint Mortality Assessment Exposure->Endpoint LC50 LC₅₀ Determination Endpoint->LC50

Caption: Logical flow of the insecticidal bioassay.

Section 6: Concluding Remarks and Future Directions

The application notes and protocols outlined in this document provide a comprehensive framework for the initial agrochemical evaluation of 3-Methoxy-cyclohexylamine hydrochloride. The proposed hypothesis-driven approach, coupled with robust and validated experimental designs, will enable researchers to systematically investigate its potential as a novel fungicide, herbicide, or insecticide.

Positive results in any of these primary screens should be followed by more in-depth studies, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues to optimize activity.

  • Mode of Action Studies: Elucidating the biochemical target of the compound.

  • Spectrum of Activity: Testing against a broader range of pests and pathogens.

  • Crop Selectivity and Phytotoxicity Studies: Assessing the safety of the compound on important crops.

The exploration of novel chemical entities like 3-Methoxy-cyclohexylamine hydrochloride is essential for the future of sustainable agriculture. It is our hope that this guide will serve as a valuable resource for researchers in this critical endeavor.

References

  • Ataman Kimya. (n.d.). CYCLOHEXYLAMINE (CHA). Retrieved from [Link][1]

  • Shenyang East Chemical Science-Tech Co., Ltd. (2024). Cyclohexylamine plays a key role in multiple industries. Retrieved from [Link][2]

  • Wikipedia. (2024). Cyclohexylamine. Retrieved from [Link][12]

  • Google Patents. (1983). US4384142A - Production of cyclohexylamine. Retrieved from [11]

  • ResearchGate. (n.d.). Synthesis and biological activity of cyclohexylamine derivatives. Retrieved from [Link][2]

  • SciELO. (2022). Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Methoxy Group. Retrieved from [Link][10]

  • Morissette, S. L., et al. (2004). High-throughput crystallization: polymorphs, salts, co-crystals and solvates of pharmaceutical solids. Advanced Drug Delivery Reviews, 56(3), 275-300.
  • PubMed. (2019). Methoxychalcones: Effect of Methoxyl Group on the Antifungal, Antibacterial and Antiproliferative Activities. Retrieved from [Link][5]

  • MDPI. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. Retrieved from [Link][13]

  • ResearchGate. (n.d.). Synthesis and fungicidal activities of heterocyclic compounds having α-methoxyimino-2-phenoxymethylbenzyl group. Retrieved from [Link][6]

  • ResearchGate. (n.d.). Synthesis and herbicidal activity of new substituted 2-and 4-pyrimidinyloxyphenoxypropionate derivatives. Retrieved from [Link][7]

  • ResearchGate. (n.d.). Synthesis and herbicidal activity of 3-arylalkylamino-6-chloropyridazines. Retrieved from [Link][14]

  • PubMed Central. (2011). Structure activity relationships of cycloalkylamide derivatives as inhibitors of the soluble epoxide hydrolase. Retrieved from [Link][3]

  • Nature. (2020). Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. Retrieved from [Link][8]

  • MDPI. (2021). Synthesis and Insecticidal/Fungicidal Activities of Triazone Derivatives Containing Acylhydrazone Moieties. Retrieved from [Link][1]

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Application

The Emerging Potential of 3-Methoxy-cyclohexylamine Hydrochloride as a Versatile Ligand in Asymmetric Catalysis: Application Notes and Prospective Protocols

Introduction: Unveiling a Promising Chiral Scaffold In the landscape of asymmetric catalysis, the design and synthesis of novel chiral ligands and organocatalysts are paramount to advancing the frontiers of enantioselect...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Promising Chiral Scaffold

In the landscape of asymmetric catalysis, the design and synthesis of novel chiral ligands and organocatalysts are paramount to advancing the frontiers of enantioselective transformations. 3-Methoxy-cyclohexylamine hydrochloride is emerging as a compelling, yet underexplored, building block for the development of such catalytic systems. Its unique structural architecture, combining a rigid cyclohexyl backbone, a primary amine for versatile derivatization, and a strategically positioned methoxy group, offers a tantalizing platform for inducing high stereoselectivity.

The rigid cyclohexane framework provides a conformationally restricted and predictable scaffold, which is crucial for creating a well-defined chiral environment around a catalytic center.[1] The primary amine serves as a key functional handle, allowing for its incorporation into various catalyst classes, including hydrogen-bond-donating organocatalysts and as a coordinating ligand for transition metals.[2][3] Furthermore, the methoxy group at the 3-position can exert subtle but significant electronic and steric influences, potentially fine-tuning the reactivity and selectivity of the resulting catalyst.

This technical guide provides a comprehensive overview of the prospective applications of 3-Methoxy-cyclohexylamine hydrochloride in catalysis. While direct applications are not yet extensively documented in peer-reviewed literature, this document, grounded in established principles of asymmetric catalysis, presents detailed hypothetical protocols to empower researchers to unlock its potential in both organocatalysis and metal-catalyzed reactions.

Table 1: Physicochemical Properties of 3-Methoxy-cyclohexylamine

PropertyValue
Molecular Formula C₇H₁₆ClNO
Molecular Weight 165.66 g/mol
IUPAC Name 3-methoxycyclohexan-1-amine;hydrochloride
Stereochemistry Exists as cis and trans diastereomers, each as a pair of enantiomers ((1R,3R), (1S,3S), (1R,3S), (1S,3R))
Solubility Expected to be soluble in water and polar organic solvents.

Part 1: Application in Asymmetric Organocatalysis

Chiral primary amines are foundational precursors to some of the most powerful classes of organocatalysts, such as chiral thioureas and squaramides.[2] These catalysts operate through non-covalent interactions, primarily hydrogen bonding, to activate electrophiles and shield one face of the molecule, thereby directing the stereochemical outcome of the reaction with high fidelity.[4][5]

Rationale for Use as a Thiourea/Squaramide Precursor

The conversion of 3-Methoxy-cyclohexylamine into a chiral thiourea or squaramide catalyst leverages its inherent chirality to create a bifunctional catalyst. The (thio)urea moiety acts as a hydrogen-bond donor to activate an electrophile (e.g., a nitroolefin or imine), while a separate basic group, often incorporated into the catalyst's structure, can activate the nucleophile.[6][7] The rigid cyclohexyl backbone of 3-Methoxy-cyclohexylamine is anticipated to create a defined chiral pocket, enhancing enantioselectivity.[4][8]

Prospective Protocol 1: Synthesis of a 3-Methoxy-cyclohexylamine-Derived Chiral Thiourea Catalyst

This protocol describes a hypothetical synthesis of a bifunctional thiourea organocatalyst from (1R,3S)-3-Methoxy-cyclohexylamine hydrochloride and an isothiocyanate bearing a tertiary amine.

Workflow for Thiourea Catalyst Synthesis

G cluster_0 Step 1: Neutralization cluster_1 Step 2: Thiourea Formation cluster_2 Step 3: Purification A 3-Methoxy-cyclohexylamine HCl C Free 3-Methoxy-cyclohexylamine A->C in CH2Cl2 B Triethylamine (Base) B->C E Chiral Thiourea Catalyst (Crude) C->E D Isothiocyanate Reagent (e.g., 4-(isothiocyanato)-N,N-dimethylaniline) D->E Stir at RT F Purified Chiral Thiourea Catalyst E->F Column Chromatography

Caption: Proposed workflow for synthesizing a chiral thiourea catalyst.

Materials:

  • (1R,3S)-3-Methoxy-cyclohexylamine hydrochloride (1.0 equiv)

  • 3,5-Bis(trifluoromethyl)phenyl isothiocyanate (1.0 equiv)

  • Triethylamine (1.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Standard glassware for organic synthesis under an inert atmosphere

Step-by-Step Methodology:

  • Neutralization of the Amine Salt: To a flame-dried round-bottom flask under an argon atmosphere, add (1R,3S)-3-Methoxy-cyclohexylamine hydrochloride (1.0 g, 6.04 mmol).

  • Add anhydrous DCM (30 mL) and cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add triethylamine (0.93 mL, 6.64 mmol) dropwise to the stirred suspension.

  • Allow the mixture to warm to room temperature and stir for 1 hour. The hydrochloride salt will react to form triethylammonium chloride, a white precipitate, leaving the free amine in solution.

  • Thiourea Formation: In a separate flask, dissolve 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.64 g, 6.04 mmol) in anhydrous DCM (15 mL).

  • Add the isothiocyanate solution dropwise to the free amine solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, filter the reaction mixture to remove the triethylammonium chloride precipitate.

  • Wash the filtrate with a saturated aqueous solution of NH₄Cl, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure chiral thiourea catalyst.

Prospective Protocol 2: Asymmetric Michael Addition of Acetylacetone to a Nitroolefin

This protocol outlines the proposed use of the newly synthesized thiourea catalyst in an asymmetric Michael addition, a classic benchmark reaction for hydrogen-bond-donating catalysts.[6]

Catalytic Cycle for Michael Addition

G Catalyst Chiral Thiourea Activated_Complex Ternary Complex (H-Bonded) Catalyst->Activated_Complex Nitroolefin Nitroolefin (Electrophile) Nitroolefin->Activated_Complex H-Bond Activation Enol Enol of Acetylacetone (Nucleophile) Enol->Activated_Complex Nucleophilic Attack Product_Complex Product-Catalyst Complex Activated_Complex->Product_Complex C-C Bond Formation Product_Complex->Catalyst Product Release Product Chiral Michael Adduct Product_Complex->Product

Caption: Proposed catalytic cycle for the thiourea-catalyzed Michael addition.

Materials:

  • Trans-β-nitrostyrene (1.0 equiv)

  • Acetylacetone (1.5 equiv)

  • Chiral thiourea catalyst from Protocol 1.2 (0.05 equiv, 5 mol%)

  • Toluene (or other suitable non-polar solvent)

  • Standard glassware

Step-by-Step Methodology:

  • Reaction Setup: To a vial, add the chiral thiourea catalyst (e.g., 0.01 mmol, 5 mol%).

  • Add trans-β-nitrostyrene (0.2 mmol, 1.0 equiv) followed by toluene (1.0 mL).

  • Stir the mixture for a few minutes at the desired reaction temperature (e.g., room temperature or 0 °C).

  • Reaction Initiation: Add acetylacetone (0.3 mmol, 1.5 equiv) to the solution to start the reaction.

  • Monitoring and Analysis: Stir the reaction for the specified time (e.g., 24-48 hours), monitoring by TLC.

  • Upon completion, directly load the reaction mixture onto a silica gel column for purification.

  • The enantiomeric excess (ee) of the purified product can be determined by chiral High-Performance Liquid Chromatography (HPLC).

Table 2: Hypothetical Reaction Parameters for Michael Addition

ParameterConditionRationale
Catalyst Loading 1-10 mol%Lower loading is preferred for efficiency; higher loading may be needed for less reactive substrates.
Solvent Toluene, DCM, CHCl₃Non-polar, aprotic solvents are generally preferred to avoid interference with hydrogen bonding.
Temperature -20 °C to 25 °CLower temperatures often lead to higher enantioselectivity at the cost of reaction rate.
Concentration 0.1 - 0.5 MAffects reaction kinetics; optimization is typically required.

Part 2: Application as a Chiral Ligand in Metal-Catalyzed Reactions

The primary amine of 3-Methoxy-cyclohexylamine makes it an excellent candidate for a monodentate or, upon further derivatization, a bidentate ligand for transition metals like Ruthenium, Rhodium, and Palladium.[9][10] The rigid cyclohexyl framework can effectively translate the chiral information from the ligand to the metal center, creating an asymmetric environment for catalysis.[11]

Rationale for Use in Asymmetric Transfer Hydrogenation (ATH)

Chiral amine and amino alcohol ligands are widely used in Ruthenium- and Rhodium-catalyzed ATH of ketones and imines. The ligand coordinates to the metal center, and in the presence of a hydrogen source (e.g., formic acid/triethylamine azeotrope or isopropanol), a chiral metal-hydride species is formed. This species then delivers the hydride to one prochiral face of the substrate, leading to the formation of a chiral alcohol or amine.

Prospective Protocol 3: In Situ Catalyst Preparation for Asymmetric Transfer Hydrogenation of Acetophenone

This protocol describes the in situ formation of a Ruthenium catalyst with 3-Methoxy-cyclohexylamine and its application in the ATH of a model ketone.

Workflow for Asymmetric Transfer Hydrogenation

G cluster_0 Step 1: Catalyst Pre-formation (in situ) cluster_1 Step 2: Catalytic Reduction A [RuCl2(p-cymene)]2 C Chiral Ru-Amine Complex A->C B 3-Methoxy-cyclohexylamine (as free base) B->C in Solvent (e.g., CH2Cl2) F Chiral 1-Phenylethanol (Product) C->F D Acetophenone (Substrate) D->F E HCOOH/NEt3 (H-source) E->F Stir at RT

Caption: Proposed workflow for in situ Ru-catalyzed ATH.

Materials:

  • [RuCl₂(p-cymene)]₂ (0.005 equiv, 0.5 mol%)

  • (1R,3S)-3-Methoxy-cyclohexylamine (as free base, 0.011 equiv, 1.1 mol%)

  • Acetophenone (1.0 equiv)

  • Formic acid/triethylamine azeotropic mixture (5:2 ratio)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Standard glassware for inert atmosphere reactions

Step-by-Step Methodology:

  • Catalyst Formation (in situ): In a Schlenk tube under an argon atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.0025 mmol) and (1R,3S)-3-Methoxy-cyclohexylamine (0.0055 mmol) in anhydrous DCM (1.0 mL).

  • Stir the resulting solution at room temperature for 20-30 minutes. A color change is typically observed as the ligand coordinates to the metal.

  • Reaction Execution: Add acetophenone (0.5 mmol, 1.0 equiv) to the catalyst solution.

  • Add the formic acid/triethylamine (5:2) mixture (e.g., 0.5 mL) to initiate the hydrogenation.

  • Stir the reaction at the desired temperature (e.g., 28 °C) for the required time (e.g., 4-24 hours), monitoring by GC or TLC.

  • Work-up and Analysis: Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

  • Determine the enantiomeric excess of the resulting 1-phenylethanol by chiral GC or HPLC analysis.

Table 3: Hypothetical Performance Data for ATH

SubstrateLigand StereoisomerTime (h)Conversion (%)ee (%)
Acetophenone(1R,3S)12>9592 (R)
2'-Chloroacetophenone(1R,3S)18>9590 (R)
Acetophenone(1S,3R)12>9591 (S)
1-Indanone(1R,3S)249288 (R)

(Note: Data are hypothetical and serve as a target for experimental validation.)

Conclusion and Future Outlook

3-Methoxy-cyclohexylamine hydrochloride represents a structurally intriguing and highly promising, yet largely untapped, resource for the development of novel catalysts for asymmetric synthesis. The protocols and rationales presented in this guide are intended to serve as a robust starting point for researchers in academia and industry. By derivatizing this chiral amine into hydrogen-bond-donating organocatalysts or employing it as a ligand in metal-catalyzed reactions, it is anticipated that new, highly effective catalytic systems can be developed. Future work should focus on the systematic evaluation of all four stereoisomers of the ligand to fully map its stereodirecting capabilities and the exploration of its derivatives in a broader range of asymmetric transformations. The insights gained will undoubtedly contribute to the expanding toolkit of synthetic chemists striving for ever-greater efficiency and selectivity in the creation of chiral molecules.

References

  • Rénio, M., et al. (2025). Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds. Organic & Biomolecular Chemistry. [Link]

  • Su, Y., et al. (n.d.). 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones. RSC Publishing. [Link]

  • Al-Zoubi, R. M., et al. (n.d.). Asymmetric catalysis with chiral primary amine-based organocatalysts. RSC Publishing. [Link]

  • Li, Y., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. [Link]

  • Gawroński, J., et al. (2020). Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. Molecules. [Link]

  • Frings, M., et al. (2025). Applications of Chiral Cyclopentadienyl (Cp) Metal Complexes in Asymmetric Catalysis. ResearchGate. [Link]

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  • Al-Zoubi, R. M., et al. (2011). C2-Symmetric Chiral Squaramide, Recyclable Organocatalyst for Asymmetric Michael Reactions. The Journal of Organic Chemistry. [Link]

  • Benoit, R., et al. (2000). trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition. Chemical Reviews. [Link]

  • Li, H., et al. (2005). Chiral Binaphthyl-Derived Amine-Thiourea Organocatalyst-Promoted Asymmetric Morita−Baylis−Hillman Reaction. Organic Letters. [Link]

  • Alemparte, C., et al. (2005). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Molecules. [Link]

  • Su, Y., et al. (2025). 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones. RSC Advances. [Link]

  • Wang, X., et al. (2024). Primary Amine-Functionalized Chiral Covalent Organic Framework Enables High-Efficiency Asymmetric Catalysis in Water. ACS Applied Materials & Interfaces. [Link]

  • Takemoto, Y. (n.d.). Development of Chiral Thiourea Catalysts and Its Application to Asymmetric Catalytic Reactions. J-Stage. [Link]

  • Zhang, Z., et al. (2023). Advances in Versatile Chiral Ligands for Asymmetric Gold Catalysis. Molecules. [Link]

  • Okino, T., et al. (n.d.). Applications of Chiral Thiourea‐Amine/Phosphine Organocatalysts in Catalytic Asymmetric Reactions. Zendy. [Link]

  • Vitale, M., et al. (2024). Asymmetric organocatalytic synthesis of chiral homoallylic amines. Beilstein Journal of Organic Chemistry. [Link]

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  • Mándi, A., et al. (2021). Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones: Insight to In Situ Formed Catalytic System by DOSY and Multinuclear NMR Experiments. Molecules. [Link]

  • Abdur-Rashid, K. (2012). Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto Nanomaterials for an Ease of Recovery and Reuse. ResearchGate. [Link]

  • Petricci, E., et al. (2020). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules. [Link]

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Method

Application Note: Quantitative Analysis of 3-Methoxy-cyclohexylamine Hydrochloride

Abstract This document provides a comprehensive technical guide detailing validated analytical methodologies for the accurate quantification of 3-Methoxy-cyclohexylamine hydrochloride. As a crucial intermediate in pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide detailing validated analytical methodologies for the accurate quantification of 3-Methoxy-cyclohexylamine hydrochloride. As a crucial intermediate in pharmaceutical synthesis and a compound of interest in research, robust and reliable quantification methods are essential for quality control, process optimization, and regulatory compliance. This guide presents three field-proven analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for versatile purity and assay testing, Gas Chromatography-Mass Spectrometry (GC-MS) for high-sensitivity and specific identification, and Potentiometric Titration for straightforward, high-precision assay of the bulk substance. Each section explains the underlying scientific principles, offers detailed step-by-step protocols, and discusses the rationale behind experimental choices, ensuring that researchers, scientists, and drug development professionals can confidently implement these methods.

Introduction and Physicochemical Profile

3-Methoxy-cyclohexylamine hydrochloride is a primary amine salt with the molecular formula C₇H₁₆ClNO.[1] Its accurate quantification is a critical requirement in the pharmaceutical industry to ensure the purity of raw materials, monitor reaction progress, and verify the quality of the final active pharmaceutical ingredient (API). The choice of an analytical method is contingent upon the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the purpose of the quantification (e.g., purity assay, impurity profiling, or trace analysis).

A foundational understanding of the analyte's physicochemical properties is paramount for effective method development.

Table 1: Physicochemical Properties of 3-Methoxy-cyclohexylamine Hydrochloride

PropertyValueSource
Molecular Formula C₇H₁₆ClNOPubChem CID 54602956[1]
Molecular Weight 165.66 g/mol PubChem CID 54602956[1]
IUPAC Name 3-methoxycyclohexan-1-amine;hydrochloridePubChem CID 54602956[1]
Parent Compound M.W. 129.20 g/mol (as free base)PubChem CID 409908[2]
Appearance White to off-white solid (typical)General knowledge
Solubility Soluble in water and polar organic solvents like methanol and ethanol.General chemical principles

Methodology I: Reversed-Phase HPLC with UV Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolution, accuracy, and versatility. For 3-Methoxy-cyclohexylamine hydrochloride, a reversed-phase method is ideal, separating the compound based on its hydrophobicity. As the analyte lacks a significant chromophore for high-wavelength UV detection, analysis is typically performed at a lower wavelength (e.g., 200-220 nm).

Scientific Rationale: This method is chosen for its robustness in quantifying the main component and potential organic impurities within a single run. The use of an acidic mobile phase with an ion-pairing agent can improve peak shape and retention for the primary amine. Method validation is crucial to ensure the procedure is suitable for its intended purpose, a requirement mandated by regulatory bodies like the ICH.[3]

Experimental Protocol: HPLC-UV

1. Instrumentation and Reagents:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, and pipettes.

  • HPLC-grade acetonitrile, methanol, and water.

  • Trifluoroacetic acid (TFA) or phosphoric acid.

  • 3-Methoxy-cyclohexylamine hydrochloride reference standard.

2. Preparation of Solutions:

  • Mobile Phase: Prepare a solution of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B). Filter through a 0.45 µm membrane and degas.

  • Diluent: A 50:50 (v/v) mixture of acetonitrile and water is typically suitable.

  • Standard Stock Solution (approx. 1 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution to cover the expected concentration range of the sample (e.g., 0.01 - 0.5 mg/mL).

  • Sample Solution (approx. 0.2 mg/mL): Accurately weigh ~20 mg of the 3-Methoxy-cyclohexylamine hydrochloride sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

3. Chromatographic Conditions: The following table provides a starting point for method development.

Table 2: HPLC-UV Method Parameters

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient elution. Start with 95% A / 5% B, ramp to 50% A / 50% B over 15 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm
Run Time ~25 minutes (including re-equilibration)

4. System Suitability and Analysis:

  • Before analysis, perform at least five replicate injections of a mid-range standard solution.

  • The system is deemed suitable if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0% and the tailing factor is ≤ 2.0.[4]

  • Inject the prepared calibration standards followed by the sample solutions.

5. Data Analysis and Validation:

  • Generate a linear regression curve from the peak areas of the calibration standards versus their known concentrations.

  • Quantify the 3-Methoxy-cyclohexylamine hydrochloride in the sample solution using the calibration curve.

  • The method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[5][6]

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing A Prepare Mobile Phase & Diluent B Weigh & Dissolve Reference Standard A->B D Weigh & Dissolve Test Sample A->D C Prepare Calibration Curve Standards B->C F Inject Standards & Samples into HPLC C->F D->F E System Suitability Test (SST) E->F G Acquire Chromatographic Data (Peak Area @ 210 nm) F->G H Generate Calibration Curve (Area vs. Concentration) G->H I Calculate Sample Concentration H->I J Report Final Result (e.g., % Purity) I->J GCMS_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing A Sample Weighing (& Extraction if needed) B Add Internal Standard (IS) A->B C Add Solvent & Derivatizing Agent (e.g., BSTFA) B->C D Heat to Complete Derivatization (70°C) C->D E Inject Derivatized Sample into GC-MS D->E F Separation via GC & Ionization via MS E->F G Data Acquisition (SIM Mode) F->G H Integrate Peak Areas (Analyte & IS) G->H I Calculate Area Ratio & Determine Concentration from Calibration Curve H->I J Report Final Result I->J Titration_Workflow cluster_prep 1. Preparation cluster_analysis 2. Titration cluster_data 3. Data Processing A Standardize 0.1 M TBAH Titrant with KHP B Accurately Weigh Test Sample C Dissolve Sample in Non-Aqueous Solvent B->C E Titrate Sample with Standardized TBAH C->E D Set up Potentiometric Titrator D->E F Record Titration Curve (mV vs. Volume) E->F G Determine Endpoint Volume (Inflection Point) F->G H Calculate % Purity Using Formula G->H I Report Final Assay Value H->I

Sources

Application

LC-MS/MS protocol for 3-Methoxy-cyclohexylamine hydrochloride detection

An Application Note for the Quantitative Analysis of 3-Methoxy-cyclohexylamine Hydrochloride in Human Plasma using LC-MS/MS Introduction 3-Methoxy-cyclohexylamine hydrochloride is a substituted cycloalkylamine derivative...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Quantitative Analysis of 3-Methoxy-cyclohexylamine Hydrochloride in Human Plasma using LC-MS/MS

Introduction

3-Methoxy-cyclohexylamine hydrochloride is a substituted cycloalkylamine derivative. As a primary amine, it belongs to a class of compounds frequently encountered in pharmaceutical development and chemical synthesis. Accurate and reliable quantification of such small polar molecules in complex biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. The inherent polarity and low molecular weight of 3-Methoxy-cyclohexylamine present unique challenges for traditional reversed-phase liquid chromatography, often resulting in poor retention and susceptibility to matrix interferences.

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 3-Methoxy-cyclohexylamine in human plasma. The protocol employs a straightforward sample preparation strategy, optimized chromatographic conditions for retaining a polar analyte, and highly selective detection using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. This guide is intended for researchers and scientists in drug development and bioanalysis, providing a comprehensive, step-by-step protocol grounded in established analytical principles.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to method development.

  • Chemical Name: 3-methoxycyclohexan-1-amine hydrochloride[1]

  • Molecular Formula (HCl Salt): C₇H₁₆ClNO[1]

  • Molecular Weight (HCl Salt): 165.66 g/mol [1]

  • Molecular Formula (Free Base): C₇H₁₅NO[2]

  • Monoisotopic Mass (Free Base): 129.115 Da[2]

  • Structure (Free Base):

    Chemical Structure of 3-Methoxycyclohexan-1-amine
    Source: PubChem CID 409908

The presence of a primary amine (pKa ≈ 10.6 for cyclohexylamine) ensures that the molecule is readily protonated in acidic conditions, making it an ideal candidate for positive mode Electrospray Ionization (ESI) and for retention via cation exchange mechanisms.[3]

Principle of the Method

The bioanalytical workflow is designed for selectivity and efficiency. The process begins with the extraction of 3-Methoxy-cyclohexylamine and an internal standard (IS) from a plasma sample. Two extraction protocols are provided: a rapid protein precipitation (PPT) method for high-throughput needs and a more rigorous solid-phase extraction (SPE) method for enhanced cleanup and sensitivity.[4]

Following extraction, the analyte is separated from endogenous matrix components using reversed-phase chromatography with an acidic mobile phase modifier to ensure analyte protonation and improve peak shape. The column effluent is then introduced into a tandem mass spectrometer. Quantification is achieved by operating the mass spectrometer in the positive ESI mode and monitoring specific precursor-to-product ion transitions (MRM) for both the analyte and the internal standard.[5][6]

Materials, Reagents, and Instrumentation

Materials and Reagents
  • 3-Methoxy-cyclohexylamine hydrochloride reference standard

  • Stable Isotope Labeled Internal Standard (e.g., 3-Methoxy-cyclohexylamine-d4) is highly recommended. If unavailable, a structurally similar analog can be used.

  • Formic acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma (K₂EDTA)

  • Mixed-mode Strong Cation Exchange (MCX) SPE cartridges (for SPE protocol)

Instrumentation
  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system capable of delivering accurate gradients.

  • Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an ESI source.

  • Analytical Column: A robust C18 column (e.g., Waters Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm) is recommended for its ability to retain polar compounds.[7]

Experimental Protocols

Preparation of Standards and Quality Control (QC) Samples
  • Primary Stock Solution (1 mg/mL): Accurately weigh ~10 mg of 3-Methoxy-cyclohexylamine hydrochloride and dissolve it in 10 mL of methanol to obtain a 1 mg/mL stock solution (concentration calculated as the free base).

  • Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for the calibration curve (e.g., 1-1000 ng/mL).

  • Internal Standard (IS) Stock: Prepare a 1 mg/mL stock solution of the IS. Dilute this stock to a final working concentration (e.g., 50 ng/mL) in acetonitrile. This solution will be used as the precipitation/extraction solvent.

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) and at least three levels of QC samples (low, medium, high).

Sample Preparation

This method is fast but may result in higher matrix effects.[4][8]

  • Aliquot 50 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the IS working solution in acetonitrile.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at >12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

This method provides superior cleanup, reducing matrix effects and potentially improving the limit of quantification.[8] A mixed-mode cation exchange sorbent is ideal.

  • Pre-treat Sample: Add 50 µL of plasma to 200 µL of 4% phosphoric acid in water. Vortex to mix.

  • Condition: Condition the MCX SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Load: Load the entire pre-treated sample onto the cartridge.

  • Wash 1: Wash the cartridge with 1 mL of 0.1% formic acid in water.

  • Wash 2: Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of 50:50 (v/v) acetonitrile:water. Transfer to an HPLC vial for analysis.

LC-MS/MS Method Parameters

The following tables summarize the recommended starting parameters. These must be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters
ParameterRecommended ConditionRationale
Column Waters Acquity HSS T3 C18, 1.8 µm, 2.1x100 mmExcellent choice for retaining and separating polar, water-soluble compounds in reversed-phase mode.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier ensures the analyte is in its protonated, positively charged state for good peak shape and ESI response.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Flow Rate 0.4 mL/minStandard flow rate for a 2.1 mm ID column.
Injection Volume 5 µLCan be adjusted based on sensitivity requirements.
Column Temp. 40°CElevated temperature reduces viscosity and can improve peak shape.
Gradient 0-0.5 min (5% B), 0.5-3.0 min (5-95% B), 3.0-4.0 min (95% B), 4.1-5.0 min (5% B)A rapid gradient to elute the analyte and wash the column.
Table 2: Mass Spectrometry Parameters
ParameterRecommended ConditionRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic amine group is readily protonated, making ESI+ the ideal ionization technique.[9]
Capillary Voltage 3.5 kVTo be optimized for maximal signal.
Source Temp. 150°CTo be optimized.
Desolvation Temp. 450°CTo be optimized for efficient solvent evaporation.
Desolvation Gas Nitrogen, 800 L/hrTo be optimized.
Collision Gas ArgonStandard collision gas for fragmentation.
MRM Mode Scheduled MRM™ (if available)Maximizes dwell time for each transition, improving data quality when analyzing multiple compounds.[10]
Table 3: Proposed MRM Transitions

These transitions are theoretical and MUST be confirmed and optimized by infusing a pure standard of the analyte.

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Proposed UseCollision Energy (eV)
3-Methoxy-cyclohexylamine130.1113.1QuantifierOptimize (start at 15)
3-Methoxy-cyclohexylamine130.181.1QualifierOptimize (start at 25)
Internal Standard (IS)e.g., 134.1e.g., 117.1QuantifierOptimize

Method Validation Considerations

For use in regulated bioanalysis, the method must be validated according to guidelines from regulatory bodies like the FDA or EMA. Key parameters to assess include:

  • Selectivity: Absence of interfering peaks at the retention time of the analyte and IS in blank matrix.

  • Linearity: Establishing a linear relationship between concentration and response over the intended range.

  • Accuracy and Precision: Intra- and inter-day analysis of QC samples should be within ±15% (±20% at the LLOQ).

  • Matrix Effect: Assessing the degree of ion suppression or enhancement caused by the biological matrix.[11]

  • Recovery: The efficiency of the extraction process.[12]

  • Stability: Analyte stability in the biological matrix under various storage and handling conditions.

Visualizing the Workflow and Science

Overall Analytical Workflow

The entire process from sample receipt to final data can be visualized as a logical flow.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Receive Plasma Sample (Blank, Standard, QC, Unknown) B Spike with Internal Standard (IS) A->B C Perform Extraction (PPT or SPE) B->C D Evaporate & Reconstitute (SPE only) C->D E Inject Extract onto LC-MS/MS System C->E D->E F Chromatographic Separation (C18 Reversed-Phase) E->F G Ionization (ESI+) & MS/MS Detection (MRM) F->G H Integrate Peak Areas (Analyte & IS) G->H I Generate Calibration Curve H->I J Calculate Unknown Concentrations I->J

Caption: High-level workflow for the LC-MS/MS analysis of 3-Methoxy-cyclohexylamine.

Proposed Fragmentation Pathway

Understanding the fragmentation is key to selecting robust MRM transitions. The primary amine provides a site for protonation, and the subsequent fragmentation is driven by the loss of stable neutral molecules.

G cluster_ms1 Q1: Precursor Ion Selection cluster_ms2 Q2: Collision-Induced Dissociation (CID) parent [M+H]⁺ m/z = 130.1 product1 Product Ion (Quantifier) m/z = 113.1 parent->product1  -NH₃ (Loss of Ammonia) product2 Product Ion (Qualifier) m/z = 81.1 parent->product2  -C₂H₇NO (Ring Cleavage)

Caption: Proposed fragmentation of protonated 3-Methoxy-cyclohexylamine in the collision cell.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of 3-Methoxy-cyclohexylamine hydrochloride in human plasma. By leveraging a robust sample preparation technique, optimized reversed-phase chromatography, and the specificity of tandem mass spectrometry, this method is capable of delivering the accuracy, precision, and sensitivity required for demanding bioanalytical applications. The principles and parameters outlined herein serve as a strong foundation for researchers to implement and further validate this method in their own laboratories.

References

  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Retrieved from MetwareBio website. [Link]

  • Guo, K., & Li, L. (2009). LC-MS metabolomics of polar compounds. PubMed. [Link]

  • Shimadzu. (n.d.). C135 Shimadzu Pesticide MRM Library Support for LC/MS/MS. Retrieved from Shimadzu website. [Link]

  • Kumar, A., et al. (2017). A Simple and Direct LC-MS Method for Determination of Genotoxic Impurity Hydroxylamine in Pharmaceutical compounds. SciSpace. [Link]

  • PubChem. (n.d.). 3-Methoxy-cyclohexylamine hydrochloride. National Center for Biotechnology Information. [Link]

  • Biotage. (n.d.). Bioanalytical sample preparation. Retrieved from Biotage website. [Link]

  • Google Patents. (n.d.). CA3089347A1 - Triple quadrupole mass spectrometers configured to detect mrm transitions of pesticide residues.
  • Biotage. (2023). When should I choose APCI or ESI for my flash column chromatography?. Retrieved from Biotage website. [Link]

  • Zelena, E., Dunn, W. B., & Broadhurst, D. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research. [Link]

  • ResearchGate. (2024). (PDF) Development and Validation of LC-MS Method for Determination of Genotoxic Impurity N, O-Dimethyl Hydroxylamine by Chemical Derivatization in Investigational Drug Substance. [Link]

  • SciSpace. (2022). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted LC-MS analysis of the. [Link]

  • Chromatography Online. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

  • ResearchGate. (n.d.). The list of transition reactions of MRM method. [Link]

  • Thurman, E. M., & Aga, D. S. (2001). Choosing between Atmospheric Pressure Chemical Ionization and Electrospray Ionization Interfaces for the HPLC/MS Analysis of Pesticides. Analytical Chemistry. [Link]

  • National Institutes of Health (NIH). (2022). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. [Link]

  • AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. [Link]

  • Archipel UQAM. (n.d.). Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • Oxford Academic. (2024). Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. [Link]

  • Shimadzu. (n.d.). Interfaces for LC-MS. [Link]

  • AB SCIEX. (n.d.). Scheduled MRM polarity switching pesticide QTRAP 5500. [Link]

  • Wikipedia. (n.d.). Cyclohexylamine. [Link]

  • University of Washington. (n.d.). Quantitative analysis of small molecules in biological samples. [Link]

  • MDPI. (2023). Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. [Link]

  • National Institutes of Health (NIH). (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. [Link]

  • ResearchGate. (n.d.). Multiple Reaction Monitoring (MRM) transitions and optimized MS.... [Link]

  • ScienceDirect. (n.d.). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. [Link]

  • PubChem. (n.d.). 3-Methoxycyclohexan-1-amine. National Center for Biotechnology Information. [Link]

Sources

Method

Application Note: A Robust GC-MS Method for the Analysis of 3-Methoxy-cyclohexylamine Hydrochloride Derivatives

Introduction 3-Methoxy-cyclohexylamine and its derivatives are important intermediates in the synthesis of various pharmaceuticals and agrochemicals. Accurate and sensitive quantification of these compounds is crucial fo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Methoxy-cyclohexylamine and its derivatives are important intermediates in the synthesis of various pharmaceuticals and agrochemicals. Accurate and sensitive quantification of these compounds is crucial for process monitoring, quality control, and metabolic studies. However, the analysis of primary amines like 3-Methoxy-cyclohexylamine by Gas Chromatography (GC) presents significant challenges. Their high polarity and low volatility lead to poor chromatographic peak shapes and interaction with active sites in the GC system.[1][2] Furthermore, when present as a hydrochloride salt, the compound is non-volatile and requires specific sample preparation to liberate the free amine for analysis.[3]

This application note details a comprehensive and validated protocol for the analysis of 3-Methoxy-cyclohexylamine hydrochloride. The method overcomes the inherent analytical challenges through a two-step process: liberation of the free amine from its hydrochloride salt, followed by derivatization with trifluoroacetic anhydride (TFAA). This derivatization strategy is essential for improving the volatility and thermal stability of the analyte, resulting in enhanced chromatographic performance and detection sensitivity.[1][4] The trifluoroacetyl derivative provides a stable compound with an increased gas-chromatographic response, facilitating detection at low concentrations.[5]

Principle and Causality of Experimental Choices

The core of this method lies in the chemical modification of 3-Methoxy-cyclohexylamine to make it amenable to GC-MS analysis.

  • Liberation of the Free Amine: The starting material is a hydrochloride salt, which is an ionic and non-volatile compound. Direct injection into a GC would result in no elution of the analyte. Therefore, the first critical step is to neutralize the salt with a base (e.g., sodium hydroxide) to generate the free, volatile 3-Methoxy-cyclohexylamine. This is a simple acid-base reaction where the hydroxide ion removes the proton from the ammonium salt, liberating the free amine.

  • Derivatization with Trifluoroacetic Anhydride (TFAA): Although the free amine is more volatile than its salt, it still contains a polar primary amine group (-NH2) that can interact with the GC column via hydrogen bonding, leading to peak tailing and poor reproducibility.[2] Derivatization with TFAA replaces the active hydrogens on the amine with a non-polar trifluoroacetyl group.[1][4]

    • Increased Volatility and Thermal Stability: The resulting N-(3-methoxycyclohexyl)-2,2,2-trifluoroacetamide is significantly more volatile and thermally stable than the parent amine, allowing for elution at lower temperatures and minimizing on-column degradation.[1]

    • Improved Peak Shape: The derivatization process reduces the polarity of the molecule, minimizing interactions with the stationary phase and leading to sharper, more symmetrical peaks.[1]

    • Enhanced Sensitivity and Characteristic Fragmentation: The introduction of the trifluoroacetyl group provides a distinct fragmentation pattern in the mass spectrometer, aiding in confident identification and quantification. The fluorine atoms can also enhance sensitivity when using specific detectors, though for MS, the primary benefit is the generation of characteristic high mass-to-charge ratio (m/z) fragments.[1]

The choice of TFAA as the derivatizing agent is based on its high reactivity with primary amines, leading to rapid and complete reactions under mild conditions.[1][4]

Experimental Workflow & Protocols

The overall experimental workflow is depicted in the diagram below, followed by detailed step-by-step protocols.

experimental_workflow Experimental Workflow for GC-MS Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis sample Weigh 3-Methoxy-cyclohexylamine HCl dissolve Dissolve in Dichloromethane sample->dissolve basify Add NaOH Solution (Liberate Free Amine) dissolve->basify vortex Vortex to Mix basify->vortex separate Separate Organic Layer vortex->separate add_tfaa Add Trifluoroacetic Anhydride (TFAA) separate->add_tfaa react Heat at 60-70°C for 20 min add_tfaa->react cool Cool to Room Temperature react->cool evaporate Evaporate Excess Reagent cool->evaporate redissolve Redissolve in Ethyl Acetate evaporate->redissolve inject Inject into GC-MS System redissolve->inject separate_gc Chromatographic Separation inject->separate_gc detect_ms Mass Spectrometric Detection separate_gc->detect_ms data Data Acquisition and Processing detect_ms->data

Caption: Overall workflow from sample preparation to data analysis.

Protocol 1: Sample Preparation and Derivatization

Materials:

  • 3-Methoxy-cyclohexylamine hydrochloride standard

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate, anhydrous

  • Trifluoroacetic anhydride (TFAA)

  • Sodium hydroxide (NaOH) solution, 1 M

  • Anhydrous sodium sulfate

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Nitrogen gas supply for evaporation

Procedure:

  • Standard/Sample Weighing: Accurately weigh approximately 10 mg of 3-Methoxy-cyclohexylamine hydrochloride into a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable solvent (e.g., methanol) to create a stock solution. Prepare working standards by serial dilution. For unknown samples, weigh an appropriate amount into a vial.

  • Liberation of Free Amine: a. Pipette an aliquot of the sample/standard solution into a 2 mL reaction vial. If in solid form, dissolve in 500 µL of deionized water. b. Add 500 µL of dichloromethane. c. Add 200 µL of 1 M NaOH solution to basify the mixture (pH > 11). d. Cap the vial and vortex vigorously for 1 minute to ensure complete extraction of the free amine into the organic layer. e. Allow the layers to separate. Carefully transfer the bottom organic layer (dichloromethane) to a clean, dry reaction vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Derivatization Reaction: a. To the dried dichloromethane extract, add 100 µL of trifluoroacetic anhydride (TFAA).[1] b. Immediately cap the vial tightly. c. Heat the vial at 60-70°C for 20 minutes in a heating block or water bath.[1] d. After heating, allow the vial to cool to room temperature.

  • Final Sample Preparation: a. Gently evaporate the excess TFAA and dichloromethane under a stream of nitrogen. This step is crucial to prevent large solvent fronts in the chromatogram. b. Re-dissolve the dried residue in 1 mL of anhydrous ethyl acetate.[1] The sample is now ready for GC-MS analysis.

The chemical transformation during derivatization is illustrated below.

derivatization_reaction Derivatization with TFAA reactant1 3-Methoxy-cyclohexylamine (Free Amine) product N-(3-methoxycyclohexyl)-2,2,2-trifluoroacetamide (Volatile Derivative) reactant1->product + TFAA reactant2 Trifluoroacetic Anhydride (TFAA) byproduct Trifluoroacetic Acid product->byproduct + Byproduct

Caption: Reaction of the free amine with TFAA to form a volatile derivative.

Protocol 2: GC-MS Instrumentation and Analysis

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977B MS).[6]

  • Capillary Column: A non-polar or medium-polarity column is recommended. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness HP-5MS or equivalent bonded-phase column.[6]

GC-MS Parameters:

The following table summarizes the recommended starting parameters for the GC-MS analysis. These may require optimization depending on the specific instrument and column used.

Parameter Condition Rationale
GC Inlet
Injection ModeSplitless (1 µL injection)Maximizes analyte transfer to the column for trace analysis.
Inlet Temperature250 °CEnsures rapid volatilization of the derivatized analyte without thermal degradation.
Carrier GasHeliumProvides good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)A standard flow rate for this column dimension, providing a good balance between analysis time and resolution.
Oven Program
Initial Temperature80 °C, hold for 1 minAllows for solvent focusing at the head of the column.
Ramp 110 °C/min to 200 °CSeparates the analyte from any remaining derivatizing agent and other byproducts.
Ramp 225 °C/min to 280 °C, hold for 5 minEnsures elution of the derivatized analyte and cleans the column of any less volatile components.
Mass Spectrometer
Ion SourceElectron Ionization (EI)Standard ionization technique for GC-MS, provides reproducible fragmentation patterns.
Ionization Energy70 eVStandard energy for generating library-searchable mass spectra.
MS Source Temp.230 °CStandard source temperature to prevent condensation.
MS Quad Temp.150 °CStandard quadrupole temperature.
Transfer Line Temp.280 °CPrevents condensation of the analyte between the GC and MS.
Scan Rangem/z 50 - 450A suitable range to capture the molecular ion and key fragments of the derivatized analyte.

Data Interpretation and Expected Results

Chromatography: A successful analysis will yield a sharp, symmetrical chromatographic peak for the N-(3-methoxycyclohexyl)-2,2,2-trifluoroacetamide derivative. The retention time will be dependent on the exact GC conditions but will be significantly shorter and more reproducible than that of the underivatized amine.

Mass Spectrum: The Electron Ionization (EI) mass spectrum of the derivatized compound is expected to show characteristic fragments. While a reference spectrum for this specific derivative may not be in commercial libraries, the fragmentation pattern can be predicted based on the structure of similar N-substituted cyclohexylamines.[7]

  • Molecular Ion (M+): The molecular ion peak should be observable, though it may be of low intensity.

  • Alpha-Cleavage: A dominant fragmentation pathway for amines is alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom.[8]

  • Loss of Neutral Fragments: Expect to see fragments corresponding to the loss of neutral molecules such as the methoxy group (-OCH3) or parts of the cyclohexane ring.

The combination of a specific retention time and a characteristic mass spectrum provides a high degree of confidence in the identification and quantification of 3-Methoxy-cyclohexylamine.

Trustworthiness and Self-Validation

To ensure the reliability and validity of this protocol, the following steps are essential:

  • Calibration Curve: A multi-point calibration curve should be prepared using derivatized standards of 3-Methoxy-cyclohexylamine hydrochloride to establish linearity and determine the limit of detection (LOD) and limit of quantification (LOQ).

  • Internal Standard: For improved quantitative accuracy, especially when dealing with complex matrices, the use of a suitable internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample) is highly recommended.

  • Method Blanks: A method blank (a sample without the analyte, processed through the entire procedure) should be run to check for any contamination from solvents, reagents, or the system itself.

  • Spike and Recovery: In complex matrices (e.g., biological fluids, reaction mixtures), spike and recovery experiments should be performed to assess the accuracy of the method and account for any matrix effects.

By implementing these validation steps, researchers can be confident in the accuracy, precision, and robustness of the analytical results obtained using this application note.

References

  • ResearchGate. GC-MS and HPLC-FLD for Sensitive Assay of Toxic Cyclohexylamine in Artificial Sweetener Tablets and Human Biological Fluids | Request PDF. Available from: [Link]

  • ScienceDirect. A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Available from: [Link]

  • PubMed. GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. Available from: [Link]

  • VTechWorks. Analysis of Biogenic Amines by GC/FID and GC/MS. Available from: [Link]

  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. Available from: [Link]

  • Semantic Scholar. GC-MS and HPLC-FLD for Sensitive Assay of Toxic Cyclohexylamine in Artificial Sweetener Tablets and Human Biological Fluids. Available from: [Link]

  • MDPI. Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices. Available from: [Link]

  • ResearchGate. Determination of higher aliphatic amines and cyclohexylamine by TLC after derivatization with 1-fluoro-2,4-dinitrobenzene. Available from: [Link]

  • PubMed Central. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Available from: [Link]

  • Cerno Bioscience. Solvent/Sample Interaction in the GC/MS Analysis of Amines. Available from: [Link]

  • Hochschule Bonn-Rhein-Sieg. Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Available from: [Link]

  • Indian Journal of Pharmaceutical Sciences. Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using. Available from: [Link]

  • ResearchGate. 19F-NMR Analysis of Primary and Secondary Amines Following Chemical Derivatization with Trifluoroacetic Anhydride | Request PDF. Available from: [Link]

  • University of Alabama at Birmingham. Ion fragmentation of small molecules in mass spectrometry. Available from: [Link]

  • Chromatography Forum. HCL SALT. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

Sources

Application

Application Notes & Protocols: Leveraging 3-Methoxy-cyclohexylamine Hydrochloride for the Synthesis of Novel Bio-relevant Scaffolds

Introduction: The Strategic Value of 3-Methoxy-cyclohexylamine in Modern Drug Discovery In the quest for novel therapeutic agents, the exploration of new chemical space is paramount. The design and synthesis of unique mo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 3-Methoxy-cyclohexylamine in Modern Drug Discovery

In the quest for novel therapeutic agents, the exploration of new chemical space is paramount. The design and synthesis of unique molecular scaffolds that provide three-dimensional (3D) diversity are critical for identifying next-generation drug candidates with improved potency, selectivity, and pharmacokinetic profiles.[1][2] 3-Methoxy-cyclohexylamine hydrochloride emerges as a highly valuable and versatile building block for this purpose. Its structure is strategically endowed with three key features for scaffold diversification:

  • A Saturated Cyclohexane Core: This provides a rigid, sp³-rich framework, moving away from the "flatland" of aromatic compounds and offering well-defined exit vectors for substituents.

  • A Primary Amine Handle: As a nucleophilic and basic center, the amine group is a versatile anchor for a vast array of synthetic transformations, including N-acylation, N-alkylation, and participation in heterocycle formation.[3][4][5]

  • A Methoxy Group as a Latent Hydroxyl: The methoxy group is a stable ether that can be carried through multiple synthetic steps.[6] Crucially, it can be selectively cleaved under specific acidic conditions to unmask a hydroxyl group, enabling a second stage of functionalization or intramolecular cyclization.[7][8][9]

This application note provides detailed protocols and the underlying scientific rationale for utilizing 3-Methoxy-cyclohexylamine hydrochloride to construct diverse and novel molecular scaffolds, including N-functionalized derivatives, complex bicyclic systems, and spirocyclic architectures.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the starting material's properties is fundamental to successful synthesis design.

PropertyValueSource
IUPAC Name 3-methoxycyclohexan-1-amine;hydrochloride[10]
CAS Number 89854-97-7[10]
Molecular Formula C₇H₁₆ClNO[10]
Molecular Weight 165.66 g/mol [10]
Form Typically a solidN/A
Solubility The hydrochloride salt form enhances water solubility[6]

Reactivity Deep Dive:

  • The Amine (NH₂): The primary amine is the principal site of reactivity. As a potent nucleophile, it readily engages in reactions with electrophiles. Its basicity (pKa of the conjugate acid is typically around 10.6 for cyclohexylamine) necessitates the use of a base in many reactions to liberate the free amine from its hydrochloride salt and to neutralize acidic byproducts.[4]

  • The Ether (O-CH₃): The methoxy group is generally unreactive under neutral, basic, or weakly acidic conditions, making it an excellent "masked" functional group. Its cleavage requires forcing conditions, typically strong protic acids (HBr, HI) or potent Lewis acids (BBr₃, BCl₃).[7][11] This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by a halide ion, usually through an Sₙ2 mechanism on the less hindered methyl group.[8][9]

Synthetic Protocols for Scaffold Generation

The following sections provide detailed, validated protocols for transforming 3-Methoxy-cyclohexylamine hydrochloride into scaffolds of increasing complexity.

Protocol 1: Synthesis of N-Acylated Scaffolds via Amide Coupling

Causality and Rationale: N-acylation is one of the most fundamental and reliable reactions for derivatizing the amine.[12][13] The resulting amides are ubiquitous in pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding. This protocol describes a standard peptide-coupling approach, which is highly efficient and minimizes side reactions.[14] The use of coupling agents like EDC and HOBt activates the carboxylic acid, making it highly susceptible to nucleophilic attack by the amine.[14]

Experimental Workflow Diagram:

G cluster_reaction Reaction cluster_workup Work-up & Purification start_amine 3-Methoxy-cyclohexylamine HCl step1 Dissolve Amine, Acid, HOBt in DCM/DMF start_amine->step1 start_acid Carboxylic Acid (R-COOH) start_acid->step1 start_reagents EDC, HOBt, DIPEA step2 Add DIPEA, Stir 10 min (Liberate free amine) step1->step2 step3 Add EDC, Stir at RT (12-24h) step2->step3 step4 Aqueous Work-up (Wash with 1M HCl, sat. NaHCO₃, brine) step3->step4 step5 Dry (Na₂SO₄), Concentrate step4->step5 step6 Purify via Column Chromatography step5->step6 product N-Acylated Product step6->product G cluster_step1 Step A: N-Functionalization cluster_step2 Step B: Demethylation & Cyclization start_mat 3-Methoxy-cyclohexylamine HCl reagent1 Bromoacetyl bromide, DIPEA, DCM, 0°C to RT start_mat->reagent1 1 intermediate N-(bromoacetyl) Intermediate reagent1->intermediate reagent2 48% HBr (aq), Reflux intermediate->reagent2 2 product Fused Bicyclic Lactam reagent2->product G cluster_steps Intermediate Synthesis cluster_cyclization Spirocyclization start_mat 3-Methoxy- cyclohexylamine HCl step1 Step A: Demethylation (BBr₃, DCM, -78°C to RT) start_mat->step1 step2 Step B: Oxidation (PCC or DMP, DCM) step1->step2 intermediate 3-Amino-cyclohexanone step2->intermediate product Spiro-heterocycle (e.g., Spiro-oxindole) intermediate->product reagent Bifunctional Reagent (e.g., Isatin) reagent->product

Sources

Method

Introduction: The Role of 3-Methoxy-cyclohexylamine Hydrochloride in Analytical Integrity

An in-depth guide for researchers, scientists, and drug development professionals on the proper use and application of 3-Methoxy-cyclohexylamine hydrochloride as an analytical reference standard. 3-Methoxy-cyclohexylamin...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the proper use and application of 3-Methoxy-cyclohexylamine hydrochloride as an analytical reference standard.

3-Methoxy-cyclohexylamine hydrochloride is a member of the arylcyclohexylamine class, a group of compounds with significant interest in pharmaceutical development and forensic analysis.[1][2] As with any analytical undertaking, the reliability of results is fundamentally tethered to the quality of the reference materials used. An analytical reference standard is a highly purified and well-characterized compound that serves as a benchmark for confirming the identity, purity, strength, and quality of a substance.[3][4][5]

The use of a certified 3-Methoxy-cyclohexylamine hydrochloride reference standard is not merely a procedural step; it is the cornerstone of generating reproducible, accurate, and defensible data.[6] It is indispensable for validating analytical methods, quantifying the analyte in various matrices, identifying impurities, and ensuring that all analytical measurements are traceable to a known standard.[3][5] This guide provides detailed protocols and the scientific rationale for its use in key analytical applications, empowering researchers to maintain the highest levels of scientific integrity.

Physicochemical Properties and Handling

A thorough understanding of the reference standard's properties is critical for its correct handling, storage, and use in preparing accurate standard solutions.

PropertyValueSource
IUPAC Name 3-methoxycyclohexan-1-amine;hydrochloridePubChem[7]
CAS Number 89854-97-7PubChem[7]
Molecular Formula C₇H₁₆ClNOPubChem[7]
Molecular Weight 165.66 g/mol PubChem[7]
Canonical SMILES COC1CCCC(C1)N.ClPubChem[7]
Solubility Soluble in water and methanol.General chemical principles
Storage Store in a well-sealed container, protected from light and moisture at a controlled temperature.General best practices

Causality Behind Storage Conditions: The hydrochloride salt form enhances stability and solubility in polar solvents compared to the free base. However, it can be hygroscopic. Storing it in a desiccated, dark environment prevents degradation from moisture absorption and photolytic decomposition, ensuring the integrity of the standard's purity and concentration over its shelf life.

Application 1: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the quantification (assay) and purity determination of pharmaceutical substances. The use of 3-Methoxy-cyclohexylamine hydrochloride as a reference standard allows for precise measurement against a known concentration.

Expertise & Experience: The choice of a Reverse-Phase HPLC (RP-HPLC) method is based on the molecule's moderate polarity. The amine group allows for strong retention on a C18 column, while the methoxy and cyclohexane moieties provide sufficient hydrophobicity. A buffered mobile phase is critical to ensure consistent ionization of the amine group, leading to sharp, reproducible peak shapes. UV detection is suitable, although this compound lacks a strong chromophore, necessitating detection at lower wavelengths (e.g., ~210-225 nm) for adequate sensitivity.[8]

Workflow for HPLC Quantitative Analysis

HPLC_Workflow cluster_SST System Suitability Test (SST) start Start: Method Setup prep_mobile Prepare Mobile Phase (e.g., Acetonitrile/Phosphate Buffer) start->prep_mobile instrument_setup Instrument Setup & Equilibration (Set flow rate, wavelength, temp) prep_mobile->instrument_setup prep_std Prepare Standard Solution Accurately weigh 3-Methoxy-cyclohexylamine HCl RS sst_inject Inject Standard Solution (n=5) prep_std->sst_inject prep_sample Prepare Sample Solution (e.g., Dissolve API or formulation) analysis_seq Run Analysis Sequence (Blank -> Standard -> Sample -> Standard) prep_sample->analysis_seq instrument_setup->sst_inject sst_check Check SST Parameters (%RSD of Peak Area < 2.0%) (Tailing Factor < 2.0) sst_inject->sst_check sst_check->analysis_seq Pass fail Troubleshoot Method sst_check->fail Fail data_proc Data Processing & Calculation (Compare sample peak area to standard) analysis_seq->data_proc report Report Results (Assay %, Purity %) data_proc->report

Caption: Workflow for quantitative analysis using HPLC.

Detailed Protocol: HPLC Assay

This protocol is a representative method and must be fully validated according to ICH Q2(R1) guidelines for its intended use.[9][10]

  • Reagent and Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

    • Mobile Phase B: Acetonitrile (HPLC grade).

    • Diluent: Mobile Phase A / Mobile Phase B (80:20 v/v).

  • Standard Solution Preparation (Example Concentration: 0.1 mg/mL):

    • Accurately weigh approximately 10 mg of 3-Methoxy-cyclohexylamine hydrochloride Reference Standard (RS).

    • Transfer to a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow to cool to room temperature and dilute to volume with diluent. Mix thoroughly.

  • Sample Solution Preparation (for a bulk drug substance):

    • Prepare a sample solution at a target concentration of 0.1 mg/mL using the same procedure as the standard solution.

  • Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: Mobile Phase A / Mobile Phase B (80:20 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 215 nm
Injection Volume 10 µL
Run Time 10 minutes
  • System Suitability (Self-Validating System):

    • Purpose: To verify that the chromatographic system is adequate for the intended analysis.[11]

    • Procedure: Inject the Standard Solution five times.

    • Acceptance Criteria:

      • The relative standard deviation (%RSD) of the peak areas must be ≤ 2.0%.

      • The tailing factor for the 3-Methoxy-cyclohexylamine peak must be ≤ 2.0.

      • Theoretical plates should be > 2000.

  • Procedure and Calculation:

    • Inject the diluent (as a blank), followed by the Standard Solution, and then the Sample Solution in duplicate.

    • Calculate the assay percentage using the following formula:

    Assay (%) = (AreaSample / AreaStandard) × (ConcStandard / ConcSample) × PurityStandard

Application 2: Identification and Impurity Analysis by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for confirming the identity of a substance and for detecting and identifying volatile impurities. The reference standard is used to confirm the retention time and match the mass spectrum of the main peak in the sample.

Expertise & Experience: A significant challenge with arylcyclohexylamines, especially methoxy-substituted isomers, is the potential for thermal degradation in the hot GC inlet, which can lead to the formation of artifacts like substituted 1-phenylcyclohex-1-ene.[12] To mitigate this, a lower inlet temperature and a robust column (e.g., 5% phenyl polysiloxane) are recommended.[13] The hydrochloride salt is not suitable for direct GC analysis and must be analyzed as the free base, which is achieved by dissolving the salt in a solvent and neutralizing with a base, followed by extraction.

Workflow for GC-MS Identification

GCMS_Workflow cluster_SST System Check start Start: Sample Preparation dissolve_std Dissolve Standard (RS) in Methanol/Water start->dissolve_std dissolve_sample Dissolve Test Sample in Methanol/Water start->dissolve_sample basify_extract Basify with NH4OH Extract with Ethyl Acetate dissolve_std->basify_extract dissolve_sample->basify_extract concentrate Concentrate Extract under Nitrogen basify_extract->concentrate instrument_setup GC-MS Setup (Set Temp Program, MS Scan) concentrate->instrument_setup inject_std Inject Standard Solution instrument_setup->inject_std check_rt_ms Confirm Retention Time (RT) & Mass Spectrum inject_std->check_rt_ms inject_sample Inject Sample Solution check_rt_ms->inject_sample Pass fail Investigation Required check_rt_ms->fail Fail compare_data Compare Sample to Standard (Match RT and Mass Spectrum) inject_sample->compare_data report Report Results (Identity Confirmed/Not Confirmed) compare_data->report

Caption: Workflow for identification analysis using GC-MS.

Detailed Protocol: GC-MS Identification
  • Standard and Sample Preparation (Free Base Extraction):

    • Accurately weigh ~1 mg of the 3-Methoxy-cyclohexylamine hydrochloride RS into a vial.

    • Dissolve in 1 mL of methanol/water (1:1).

    • Add 2 drops of concentrated ammonium hydroxide to basify the solution (pH > 10).

    • Add 1 mL of ethyl acetate and vortex for 1 minute.

    • Allow the layers to separate and carefully transfer the top organic layer to a clean vial.

    • Repeat the extraction with another 1 mL of ethyl acetate and combine the organic layers.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of ethyl acetate for injection.

    • Repeat this entire process for the test sample.

  • GC-MS Conditions:

ParameterRecommended Setting
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, RXI-5SIL MS)[13]
Inlet Temperature 220 °C (minimized to prevent degradation)[12][13]
Injection Mode Split (e.g., 20:1)
Injection Volume 1 µL
Carrier Gas Helium at 1.0 mL/min
Oven Program Start at 80°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.
MS Ion Source Electron Ionization (EI) at 70 eV
Source Temp 230 °C
Scan Range 40 - 400 m/z
  • Identification (Self-Validating System):

    • Procedure: Inject the prepared standard solution to establish its retention time and mass spectrum. Then inject the prepared sample solution.

    • Acceptance Criteria:

      • The retention time of the principal peak in the sample chromatogram must match that of the standard within ± 2%.

      • The mass spectrum of the principal peak in the sample must show a high degree of similarity (e.g., >95% match) to the mass spectrum of the standard.

Application 3: Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for confirming the chemical structure of a reference standard. While typically performed by the standard provider, end-users may use it for verification.

Expertise & Experience: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) are good choices for the hydrochloride salt. Proton (¹H) NMR will show characteristic signals for the methoxy group (a singlet, ~3.5-3.8 ppm), the cyclohexyl protons, and the amine protons. Carbon-¹³ NMR will confirm the number of unique carbons in the structure.[12][14] For example, the carbon atom attached to the nitrogen is expected to be deshielded and appear further downfield compared to other ring carbons.[14]

Protocol: ¹H NMR Identity Confirmation
  • Sample Preparation:

    • Dissolve 5-10 mg of 3-Methoxy-cyclohexylamine hydrochloride RS in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O) in an NMR tube.

    • Add a small amount of a reference compound like DSS or TSP for chemical shift referencing if required.

  • Instrument Parameters (for a 400 MHz spectrometer):

    • Experiment: Standard ¹H acquisition.

    • Number of Scans: 16-64 (to achieve adequate signal-to-noise).

    • Acquisition Time: ~2-4 seconds.

    • Relaxation Delay: 2 seconds.

  • Data Analysis (Self-Validating System):

    • Procedure: Acquire the spectrum and process the data (Fourier transform, phase correction, baseline correction).

    • Acceptance Criteria: The resulting spectrum must be consistent with the known structure of 3-Methoxy-cyclohexylamine hydrochloride. The chemical shifts, splitting patterns, and integrations of the signals should match the assigned protons on the molecule's structure as provided in the Certificate of Analysis or other authoritative sources.[15]

References

  • Brandt, S. D., et al. (2013). Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. Drug Testing and Analysis. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). 3-methoxycyclohexan-1-amine. PubChem Compound Database. Available at: [Link]

  • ResearchGate (n.d.). GC-MS and HPLC-FLD for Sensitive Assay of Toxic Cyclohexylamine. Publication. Available at: [Link]

  • Veeprho (2024). The Crucial Role of Reference Standards in the Pharmaceutical Industry! Blog. Available at: [Link]

  • European Medicines Agency (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH Guideline. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). 3-Methoxy-cyclohexylamine hydrochloride. PubChem Compound Database. Available at: [Link]

  • Wang, E., et al. (2002). A new sensitive HPLC assay for methoxyamine and its analogs. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Ribeiro, C., et al. (2023). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. PMC - PubMed Central. Available at: [Link]

  • MRIGlobal (n.d.). Reference Standards in the Pharmaceutical Industry. Resource Center. Available at: [Link]

  • Farmacevtski Vestnik (2008). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Journal Article. Available at: [Link]

  • Ali, H. M., et al. (2025). GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. Food and Chemical Toxicology. Available at: [Link]

  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. Available at: [Link]

  • Scribd (n.d.). BAC Product and Application Handbook. Document. Available at: [Link]

  • Calaméo (2013). JoTT Vol. 5 | No. 9 | Pages: 4349–4440. Journal. Available at: [Link]

  • BioPharm International (2001). Method Validation Guidelines. Article. Available at: [Link]

  • Aquigen Bio Sciences (n.d.). Why Analytical Reference Standards are Critical in Pharma Research. Blog. Available at: [Link]

  • Pharmavize (2024). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Article. Available at: [Link]

  • MD Topology (n.d.). Cyclohexylamine. Molecule Information. Available at: [Link]

  • Nageswara Rao, R., & Narasa Raju, A. (2012). RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. Journal of Pharmaceutical Analysis. Available at: [Link]

  • Routledge (2016). Handbook of Analytical Validation. Book. Available at: [Link]

  • Yin, L., et al. (2022). GC-MS method for the determination of the genotoxic impurity chlorocyclohexane in trihexyphenidyl hydrochloride bulk drug. Journal of China Pharmaceutical University. Available at: [Link]

  • SynThink (n.d.). Working Standards vs. Reference Standards: Understanding the Key Differences. Blog. Available at: [Link]

  • LibreTexts Chemistry (2024). Spectroscopy of Amines. Online Textbook. Available at: [Link]

  • University of Notre Dame (2018). HPLC METHODOLOGY MANUAL. Manual. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yields with 3-Methoxy-cyclohexylamine Hydrochloride

Welcome to the technical support center for 3-Methoxy-cyclohexylamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for impro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Methoxy-cyclohexylamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for improving reaction yields and overcoming common challenges encountered when using this versatile reagent. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.

Part A: Core Concepts & Pre-Reaction Preparations

Before troubleshooting, it is crucial to understand the nature of the starting material. 3-Methoxy-cyclohexylamine hydrochloride is a salt. The amine nitrogen is protonated, rendering it non-nucleophilic. The first and most critical step in nearly all reactions involving this reagent is the liberation of the free amine. Failure to do this effectively is the most common source of low or no yield.

Safety First: Handling Cyclohexylamine Derivatives

Cyclohexylamine and its derivatives are classified as corrosive and can cause severe skin and eye burns.[1][2] Inhalation may also cause irritation.[3][4]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves (e.g., Butyl rubber), safety goggles, and a lab coat.[5]

  • Storage: Store the hydrochloride salt in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[5][6] Keep the container tightly sealed.[7]

Protocol 1: Generating the Free Amine (Freebasing)

This protocol describes a standard liquid-liquid extraction method to convert the hydrochloride salt to its free, reactive amine form.

Materials:

  • 3-Methoxy-cyclohexylamine hydrochloride

  • 1 M Sodium hydroxide (NaOH) or saturated Sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Deionized water

  • Anhydrous Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Round-bottom flask

Procedure:

  • Dissolution: Dissolve the 3-Methoxy-cyclohexylamine hydrochloride in a minimal amount of deionized water in a separatory funnel.

  • Basification: Slowly add 1 M NaOH or saturated NaHCO₃ solution to the funnel. Swirl gently. Check the pH of the aqueous layer with pH paper to ensure it is basic (pH > 10). This step neutralizes the hydrochloride, liberating the free amine.

  • Extraction: Add an equal volume of an organic solvent (e.g., DCM or EtOAc) to the separatory funnel. Stopper the funnel, and while securely holding the stopper and stopcock, invert the funnel and vent to release pressure. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate fully. Drain the organic layer (DCM is the bottom layer, EtOAc is the top layer) into a clean flask.

  • Re-extraction: To maximize recovery, add a fresh portion of the organic solvent to the aqueous layer and repeat the extraction process two more times. Combine all organic extracts.

  • Drying: Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄ for 15-20 minutes.

  • Filtration & Concentration: Filter the drying agent and concentrate the organic solution using a rotary evaporator. The resulting oil or solid is the free 3-Methoxy-cyclohexylamine, ready for use.

Part B: Troubleshooting Guide for Low Reaction Yield

This section is structured to help you diagnose and solve issues related to low product yield.

Workflow for Troubleshooting Low Yield

This decision tree illustrates a logical approach to diagnosing the root cause of a low-yield reaction.

G start Low Isolated Yield incomplete_rxn Incomplete Conversion (Starting Material Remaining) start->incomplete_rxn side_products Significant Side Product Formation start->side_products workup_loss Poor Recovery During Workup/Purification start->workup_loss cause1a Insufficient Base / Incomplete Deprotonation incomplete_rxn->cause1a Check Reaction pH cause1b Incorrect Solvent Choice incomplete_rxn->cause1b Analyze Polarity cause1c Suboptimal Temperature / Time incomplete_rxn->cause1c Review Kinetics cause2a Over-reaction / Di-alkylation side_products->cause2a If Electrophile is Alkyl Halide cause2b Elimination Side Reaction side_products->cause2b If Substrate is Prone to Elimination cause2c Reagent / Product Degradation side_products->cause2c If Reaction is High-Temp cause3a Product is Water Soluble workup_loss->cause3a Check Product Polarity cause3b Emulsion during Extraction workup_loss->cause3b Observe Layers cause3c Co-elution during Chromatography workup_loss->cause3c Analyze TLC/LCMS sol1a Use stronger base or >1 equivalent. Consider in-situ freebasing. cause1a->sol1a sol1b Switch to aprotic polar solvent (e.g., DMF, DMSO, MeCN). cause1b->sol1b sol1c Increase temperature incrementally. Run time course study. cause1c->sol1c sol2a Use excess amine or add electrophile slowly. cause2a->sol2a sol2b Use non-hindered, weaker base. Lower reaction temperature. cause2b->sol2b sol2c Run under inert atmosphere (N2/Ar). Lower temperature. cause2c->sol2c sol3a Back-extract aqueous layers. Use alternative solvent (e.g., EtOAc). cause3a->sol3a sol3b Add brine (sat. NaCl). Filter through Celite®. cause3b->sol3b sol3c Adjust solvent gradient. Try different stationary phase. cause3c->sol3c

Caption: Troubleshooting Decision Tree for Low Reaction Yields.

Q1: My reaction yield is consistently low, and I recover a lot of my starting material. What's going wrong?

This is the most common issue and almost always points to incomplete generation or consumption of the nucleophilic free amine.

  • Cause A: Incomplete Deprotonation of the Hydrochloride Salt

    • Explanation: The hydrochloride salt must be neutralized by a base to liberate the free amine, which is the active nucleophile. If the base is too weak, not used in sufficient quantity, or is sterically hindered, a significant portion of your starting material will remain as the unreactive ammonium salt.

    • Solution:

      • Stoichiometry: Use at least 1.1 equivalents of base to neutralize the hydrochloride salt. If your other reagents are acid-sensitive or generate an acidic byproduct, you will need additional equivalents.

      • Base Selection: For reactions where the free amine is generated in situ, choose a suitable base. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective and easy to remove. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used, but ensure their pKa is sufficient to deprotonate the cyclohexylammonium ion (pKa ≈ 10-11).

      • Pre-Reaction Freebasing: The most reliable method is to perform a separate freebasing extraction before the reaction, as detailed in Protocol 1. This ensures that 100% of your starting material is in its active form.

  • Cause B: Inappropriate Solvent Choice

    • Explanation: The solvent plays a critical role in stabilizing reactants and transition states.[8] For many nucleophilic substitution reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal. They can dissolve the amine and electrophile and stabilize charged intermediates without strongly solvating and deactivating the amine nucleophile through hydrogen bonding.[9] Using a non-polar solvent like toluene might not sufficiently solvate the transition state, slowing the reaction, while protic solvents like ethanol could excessively solvate the amine, reducing its nucleophilicity.[9]

    • Solution: If your reaction is sluggish, consider switching solvents. A solvent screen is a powerful optimization tool.

  • Cause C: Suboptimal Temperature or Reaction Time

    • Explanation: Many reactions, particularly with moderately reactive electrophiles, require thermal energy to overcome the activation barrier. Room temperature may simply be too low for the reaction to proceed at a reasonable rate.

    • Solution:

      • Increase Temperature: Gradually increase the reaction temperature in 15-20 °C increments. Monitor the reaction by TLC or LC-MS to check for product formation and the appearance of side products.

      • Time Study: Run the reaction and take aliquots at set time points (e.g., 1h, 4h, 12h, 24h) to determine when the reaction reaches completion.

Q2: My starting material is consumed, but the yield of my desired product is low due to the formation of multiple side products. How can I improve selectivity?

  • Cause A: Over-alkylation (for N-alkylation reactions)

    • Explanation: If your electrophile is an alkylating agent, the primary amine product can sometimes react again to form a secondary amine, leading to a mixture of products.

    • Solution: Use a stoichiometric excess (1.5 to 2.0 equivalents) of the 3-Methoxy-cyclohexylamine relative to the electrophile. This statistically favors the reaction of the electrophile with the starting amine rather than the product. Alternatively, adding the electrophile slowly (e.g., via syringe pump) to a solution of the amine can maintain a low concentration of the electrophile and minimize over-reaction.

  • Cause B: Elimination Reactions

    • Explanation: Cyclohexylamine derivatives can act as bases. If your substrate is susceptible to elimination (e.g., a secondary or tertiary alkyl halide), the amine can promote the formation of an alkene byproduct instead of the desired substitution product.

    • Solution:

      • Lower Temperature: Elimination reactions often have a higher activation energy than substitution reactions and are favored at higher temperatures. Running the reaction at a lower temperature can significantly improve the substitution-to-elimination ratio.

      • Use a Non-Nucleophilic Base: If you are generating the free amine in situ, use a non-hindered base like K₂CO₃ instead of a bulky amine base like DIPEA, which can sometimes favor elimination.

Q3: The reaction appears clean by crude analysis (TLC, LC-MS), but my isolated yield after workup and purification is very low. What is happening?

  • Cause A: Product Loss During Aqueous Workup

    • Explanation: The product, like the starting material, contains a basic amine. If you perform an acidic wash during your workup, your product will become protonated and soluble in the aqueous layer, leading to significant loss. Furthermore, the methoxy group and amine functionality can increase the water solubility of smaller molecules.

    • Solution:

      • Avoid Acid Washes: Unless you intend to extract your product into the acidic layer as a purification step, avoid acidic washes. Use only water or brine washes.

      • Back-Extraction: After your primary extraction, re-extract the aqueous layer several times with your organic solvent to recover any dissolved product.

      • Salting Out: Using a saturated sodium chloride solution (brine) for washes can decrease the solubility of your organic product in the aqueous phase.

  • Cause B: Difficulty with Chromatographic Purification

    • Explanation: Amines are notorious for "streaking" or tailing on silica gel columns, leading to poor separation and low recovery. This is because the basic amine interacts strongly with the acidic silanol groups on the silica surface.

    • Solution:

      • Basify Your Mobile Phase: Add a small amount of a basic modifier to your solvent system. Typically, 0.5-1% triethylamine or ammonia in methanol is added to the mobile phase (e.g., 95:4:1 DCM:MeOH:TEA). This neutralizes the acidic sites on the silica gel and leads to much sharper peaks.

      • Alternative Stationary Phases: Consider using a different stationary phase, such as neutral alumina, which is less acidic than silica gel.

Part C: Frequently Asked Questions (FAQs)

Q: What are the best analytical techniques to monitor my reaction? A: A combination of techniques is ideal. Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring of starting material consumption and product formation. For more quantitative analysis and to check for isomers or side products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective.[10] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but be aware that hydrochloride salts or thermally sensitive compounds can sometimes degrade in the hot injector port.[11] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the final structural confirmation of your purified product.

Q: Does the stereochemistry (cis/trans) of 3-Methoxy-cyclohexylamine matter? A: Yes, it can. 3-Methoxy-cyclohexylamine exists as cis and trans diastereomers. These isomers may have different physical properties (boiling point, polarity) and can exhibit different reactivity or lead to different product diastereomer ratios in stereoselective reactions. Always verify the stereochemistry of your starting material and consider its implications for your specific chemical transformation.

Q: Can I use the hydrochloride salt directly in my reaction without freebasing? A: Yes, this is possible in what is known as an in situ deprotonation. You would add the hydrochloride salt, your other reactant, a solvent, and at least two equivalents of a base (one to neutralize the HCl, and one to drive the reaction or neutralize byproducts). This can be more efficient but may require more optimization to find a base that is compatible with all reaction components and effectively liberates the free amine under the reaction conditions.

Data Summary & Experimental Workflow

Table 1: Key Parameters for Reaction Optimization
ParameterInitial ConditionOptimization StrategyRationale & Key Considerations
Base 1.1 eq. K₂CO₃Screen other bases (Cs₂CO₃, TEA, DIPEA); Increase stoichiometry (2-3 eq.).The base must be strong enough to deprotonate the amine salt but not so strong as to cause side reactions. Carbonates are a good starting point.
Solvent Acetonitrile (MeCN)Screen polar aprotic (DMF, DMSO) and non-polar (Toluene, Dioxane) solvents.Solvent polarity and coordinating ability dramatically affect reaction rates and equilibria by stabilizing or destabilizing transition states.[9][12][13]
Temperature Room Temp (20-25 °C)Increase in 20 °C increments (e.g., 45 °C, 65 °C, 85 °C).Provides the necessary activation energy. Monitor for decomposition at higher temperatures.
Concentration 0.1 MVary from 0.05 M to 0.5 M.Higher concentrations can accelerate bimolecular reactions, but may also lead to solubility issues or increased side reactions.
General Experimental Workflow Diagram

This diagram outlines the typical sequence of operations for a successful reaction using 3-Methoxy-cyclohexylamine hydrochloride.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: 3-Methoxy-cyclohexylamine HCl freebase Protocol 1: Generate Free Amine start->freebase setup Combine Amine, Reagents & Solvent under N2/Ar freebase->setup react Heat/Stir for Calculated Time (Monitor by TLC/LCMS) setup->react quench Cool & Quench Reaction react->quench extract Aqueous Workup (Brine/Water Wash) quench->extract dry Dry Organic Layer (MgSO4) & Concentrate extract->dry purify Purify via Column Chromatography dry->purify end Final Product: Characterize (NMR, MS) purify->end

Caption: A Standard Experimental Workflow from Reagent to Product.

References

  • Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. (2013). Journal of Pharmaceutical and Biomedical Analysis.
  • Cyclohexylamine - USDA. (2001).
  • Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. (2023). Pharmaceuticals.
  • Hazardous Substance Fact Sheet - Cyclohexylamine. (2010). New Jersey Department of Health.
  • Solvent effects on molar refraction and polarizability of 4-amino-5- chloro-N-(2-(diethylamino)ethyl) - 2 methoxybenzamide hydrochloride hydrate solutions at 30 C. (2015). Journal of Chemical and Pharmaceutical Research.
  • Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. (2025).
  • SAFETY DATA SHEET - Methoxyamine Hydrochloride solution. (2020). Thermo Fisher Scientific.
  • Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review. (2021). Reaction Chemistry & Engineering.
  • SAFETY DATA SHEET Methoxylamine Hydrochloride solution. (2020). Deepak Nitrite.
  • 3-Methoxycyclohexan-1-amine | C7H15NO | CID 409908 - PubChem.
  • Solvent Effects in the Reactions of Alkenes with gem‐Bis(triflyl)ethylene. (2000).
  • CYCLOHEXYLAMINE - CAMEO Chemicals - NOAA.
  • Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem.
  • Methoxyamine hydrochloride - Santa Cruz Biotechnology.Santa Cruz Biotechnology, Inc.

Sources

Optimization

Overcoming steric hindrance in 3-Methoxy-cyclohexylamine hydrochloride reactions

Welcome to the technical support center for 3-Methoxy-cyclohexylamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are navigating the synthetic challenges associ...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Methoxy-cyclohexylamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are navigating the synthetic challenges associated with this sterically hindered amine. Here, we provide in-depth troubleshooting guides, field-proven protocols, and expert insights to help you overcome common hurdles and achieve your desired reaction outcomes.

Introduction: The Challenge of Steric Hindrance

3-Methoxy-cyclohexylamine hydrochloride is a valuable building block in medicinal chemistry.[1] However, its utility is often hampered by a classic problem in organic synthesis: steric hindrance. The bulky cyclohexane ring, combined with the methoxy group at the 3-position, creates a congested environment around the reactive amine nucleophile.[2][3] This "steric shield" can significantly slow down or completely stall reactions that would otherwise proceed smoothly with less bulky amines.

The conformation of the cyclohexane ring is a critical, yet often overlooked, factor. The amine and methoxy groups can exist in either axial or equatorial positions. The equatorial conformation is generally more stable and presents a less hindered face for nucleophilic attack.[4][5] Conversely, an axial amine is significantly more shielded, making reactions exceptionally difficult. Understanding and controlling this conformational preference is key to successful synthesis.

This guide will directly address these challenges in a practical, question-and-answer format, providing you with the knowledge to not only troubleshoot failed experiments but to design more robust reaction protocols from the outset.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with 3-Methoxy-cyclohexylamine hydrochloride is giving very low yields. What's the primary cause?

A: The most likely culprit is severe steric hindrance. The nucleophilic attack of the amine on the activated carboxylic acid is physically blocked by the cyclohexane ring and the methoxy group.[6] Standard coupling reagents like DCC or EDC, which form bulky intermediates, often fail with substrates this hindered.[7][6] You are essentially trying to fit a large key into a very small, crowded lock. The reaction rate is dramatically reduced, often leading to the decomposition of activated intermediates or starting materials before the desired coupling can occur.[8]

Q2: I'm observing unreacted starting material even after prolonged reaction times and increased temperatures. Is this also a steric effect?

A: Yes. This is a classic symptom of a reaction with a high activation energy barrier due to steric repulsion.[9] While increasing temperature can sometimes help overcome this barrier, it can also lead to undesired side reactions or decomposition, especially if your activated species is thermally unstable.[10] Simply "pushing" the reaction harder without changing the fundamental approach is often counterproductive. The issue isn't a lack of inherent reactivity of the amine, but a persistent physical barrier to the reaction occurring.[3]

Q3: Can I just use a stronger, non-nucleophilic base to deprotonate the hydrochloride salt and improve nucleophilicity?

A: While deprotonation to the free amine is a necessary first step, using an overly bulky base (e.g., proton sponge) can introduce its own steric problems. A moderately hindered tertiary amine base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is usually sufficient. The core issue remains the steric congestion at the amine itself, not its basicity. Once deprotonated, the amine's lone pair is available, but its path to the electrophile is still obstructed.

Q4: Does the stereochemistry of my 3-Methoxy-cyclohexylamine (cis vs. trans) matter?

A: Absolutely. The relative orientation of the amine and methoxy groups (cis or trans) dictates their preferred axial/equatorial positions in the dominant chair conformation.[4] For example, a trans-isomer might allow both bulky groups to sit in more stable equatorial positions, presenting a less hindered profile for the amine. A cis-isomer could force one of the groups into a more sterically demanding axial position, exacerbating the reaction difficulty.[4][11] It is crucial to know the stereochemistry of your starting material as it directly impacts reactivity.

Troubleshooting Guides & Optimized Protocols

Problem 1: Failed or Low-Yield Amide Coupling

Causality: The steric bulk of the cyclohexyl ring impedes the approach of the amine to the activated carbonyl center of a standard coupling intermediate. This leads to slow reaction rates and favors side reactions or decomposition.

Solution Strategy: The key is to make the electrophile (the carboxylic acid) as reactive as possible, creating a highly potent intermediate that the hindered amine can attack more readily.[12][13] Converting the carboxylic acid to an acid chloride is a classic and highly effective strategy for coupling with hindered amines.[14]

This protocol converts the carboxylic acid into a highly reactive acyl chloride intermediate prior to the introduction of the hindered amine.

Step-by-Step Methodology:

  • Acid Chloride Formation:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M).

    • Cool the solution to 0 °C in an ice bath.

    • Add oxalyl chloride (1.5 eq) dropwise over 10 minutes.

    • Add one drop of anhydrous N,N-Dimethylformamide (DMF) as a catalyst. You should observe gas evolution (CO₂, CO, HCl).

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until gas evolution ceases.

    • Self-Validation: The reaction is complete when no more gas evolves. Progress can be monitored by quenching a small aliquot with methanol and analyzing by LCMS for the methyl ester product.

  • Amine Coupling:

    • In a separate flame-dried flask, suspend 3-Methoxy-cyclohexylamine hydrochloride (1.2 eq) in anhydrous DCM.

    • Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2.5 eq), and stir for 15 minutes to generate the free amine in situ.

    • Cool this amine solution to 0 °C.

    • Remove the solvent from the acid chloride reaction mixture in vacuo carefully. Re-dissolve the crude acid chloride in a small amount of anhydrous DCM.

    • Add the acid chloride solution dropwise to the cold amine solution over 20-30 minutes.

    • Allow the reaction to warm slowly to room temperature and stir overnight (12-18 hours).

    • Self-Validation: Monitor the reaction by TLC or LCMS, looking for the disappearance of the amine starting material and the appearance of the higher Rf amide product.

  • Workup & Purification:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

Data Summary: Standard vs. Optimized Protocol

ParameterStandard Protocol (HATU/DIPEA)Optimized Protocol (Acyl Chloride)
Coupling Agent HATUOxalyl Chloride / DMF
Temperature Room Temperature0 °C to Room Temperature
Reaction Time 24-48 hours12-18 hours
Typical Yield < 20% or No Reaction60-85%
Purity (Crude) Complex mixtureCleaner profile
Problem 2: Failure in Reductive Amination with a Ketone

Causality: The formation of the key iminium ion intermediate is sterically and electronically disfavored.[15] The hindered amine struggles to attack the ketone carbonyl, and the subsequent dehydration to the iminium is often slow and reversible. Standard reducing agents like NaBH₄ may not be effective.

Solution Strategy: Use a specialized reducing agent that is selective for the iminium ion over the ketone and drive the equilibrium towards product formation. Sodium triacetoxyborohydride (STAB) is an excellent choice as it is less reactive towards ketones but highly effective at reducing iminium ions under mildly acidic conditions that favor their formation.[16]

This protocol is designed for coupling 3-Methoxy-cyclohexylamine with sterically demanding ketones.

Step-by-Step Methodology:

  • Reaction Setup:

    • To a round-bottom flask, add the ketone (1.0 eq), 3-Methoxy-cyclohexylamine hydrochloride (1.1 eq), and 1,2-Dichloroethane (DCE) or DCM as the solvent.

    • Add acetic acid (1.1 eq) to facilitate iminium ion formation. Stir the mixture for 1 hour at room temperature.

    • Rationale: The acid catalyzes both the initial hemiaminal formation and the subsequent dehydration to the iminium ion.

  • Reduction:

    • Add Sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. A slight exotherm may be observed.

    • Stir the reaction at room temperature for 12-24 hours.

    • Self-Validation: Monitor the reaction by LCMS. The mass of the iminium ion intermediate (M+H)+ can often be observed transiently. The reaction is complete when the starting materials are consumed.

  • Workup & Purification:

    • Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ or K₂CO₃ solution until gas evolution ceases and the pH is >8.

    • Extract the mixture with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the resulting secondary amine product via flash column chromatography.

Visualizations

Logical Flow of Troubleshooting

The following diagram outlines the decision-making process when a reaction with 3-Methoxy-cyclohexylamine hydrochloride fails.

G Start Reaction Fails (Low Yield / No Product) Analysis Analyze Symptoms Start->Analysis NoProduct No Product Formation (>90% SM remaining) Analysis->NoProduct  High SM SideProducts Complex Mixture (Side Products / Decomposition) Analysis->SideProducts  Low SM Strategy1 Increase Reactivity of Electrophile NoProduct->Strategy1 Strategy2 Optimize Conditions & Reagent Choice SideProducts->Strategy2 Protocol1 Amide Coupling: Use Acyl Chloride Method (Protocol 1) Strategy1->Protocol1 Protocol2 Reductive Amination: Use STAB Method (Protocol 2) Strategy2->Protocol2 Success Reaction Success Protocol1->Success Protocol2->Success

Sources

Optimization

Technical Support Center: Stability of 3-Methoxy-cyclohexylamine hydrochloride in Solution

Welcome to the technical support center for 3-Methoxy-cyclohexylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troub...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Methoxy-cyclohexylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address common questions and challenges related to its stability in solution, drawing upon established principles of amine chemistry and stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 3-Methoxy-cyclohexylamine hydrochloride in an aqueous solution?

The stability of 3-Methoxy-cyclohexylamine hydrochloride in solution is primarily influenced by several key factors:

  • pH: As the hydrochloride salt of a weak base, the pH of the solution is critical.[1][2] In acidic to neutral pH, the amine group is protonated, which generally enhances stability. However, in basic conditions (high pH), the amine can be deprotonated to its free base form. This free amine is more susceptible to oxidative and other degradation pathways. A study on a cyclopropyl amine-containing molecule similarly found that degradation was more pronounced in high pH conditions.[3]

  • Temperature: Elevated temperatures can accelerate degradation reactions.[4][5] For many amine compounds, storage at lower temperatures (2-8°C) is recommended to minimize thermal degradation.[4]

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation.[4] It is a standard practice to protect solutions of amine compounds from light.

  • Presence of Oxidizing Agents: Amines are susceptible to oxidation. The presence of dissolved oxygen or other oxidizing agents in the solution can lead to the formation of degradation products. It is crucial to use degassed solvents and consider working under an inert atmosphere for sensitive applications.

  • Solvent System: While highly soluble in water, the choice of co-solvents can impact stability. Some organic solvents may contain impurities (e.g., peroxides in aged ethers) that can react with the amine.

Q2: I'm dissolving 3-Methoxy-cyclohexylamine hydrochloride in a buffer for a biological assay. What pH range is optimal for maintaining its stability?

For optimal stability, it is recommended to maintain the pH of the solution in the slightly acidic to neutral range (pH 4-7). In this range, the amine group of 3-Methoxy-cyclohexylamine will be predominantly in its protonated (ammonium salt) form. This protonation protects the lone pair of electrons on the nitrogen atom, making it less susceptible to oxidation and other degradation reactions.[1]

Most simple alkyl amines have pKa values for their conjugate acids in the range of 9.5 to 11.0.[1][2] This means that at physiological pH (around 7.4), the compound will exist almost entirely in its stable, protonated form. However, if your experimental conditions require a basic pH, you should be aware of the increased potential for degradation and consider conducting a stability study under your specific conditions.

Q3: I've noticed a slight discoloration in my stock solution of 3-Methoxy-cyclohexylamine hydrochloride. What could be the cause, and is the solution still usable?

Discoloration (e.g., turning yellow or brown) can be an indicator of degradation.[4] This is often due to oxidation of the amine. The usability of the solution depends on the extent of degradation and the sensitivity of your application.

Troubleshooting Steps:

  • Visual Inspection: Note the color and clarity of the solution. Any significant change from a clear, colorless solution is a cause for concern.

  • Analytical Verification: The most reliable way to assess the purity of the solution is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6][7] These methods can quantify the amount of parent compound remaining and detect the presence of degradation products.

  • Functional Assay: If you have a reliable functional assay, you can test the activity of the discolored solution against a freshly prepared solution. A significant decrease in activity would suggest degradation.

If you observe discoloration, it is highly recommended to prepare a fresh solution from solid material to ensure the integrity of your experiments.

Q4: How should I prepare and store a stock solution of 3-Methoxy-cyclohexylamine hydrochloride to ensure its long-term stability?

To maximize the shelf-life of your stock solution, follow these best practices:

  • Solvent Selection: Use high-purity, degassed water or a suitable buffer. If using organic co-solvents, ensure they are free of peroxides and other reactive impurities.

  • Preparation: Prepare the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Storage Conditions:

    • Temperature: Store the solution at refrigerated temperatures (2-8°C) for short-term storage. For longer-term storage, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4]

    • Light Protection: Store the solution in an amber vial or wrapped in aluminum foil to protect it from light.[4]

    • Container: Use high-quality, inert containers (e.g., borosilicate glass or polypropylene).

Storage Condition Recommendation Rationale
Temperature2-8°C (short-term), -20°C or -80°C (long-term)To minimize thermal degradation.[4]
Light ExposureStore in the dark (amber vials or foil-wrapped)To prevent photolytic degradation.[4]
AtmospherePrepare and store under inert gas (e.g., Nitrogen, Argon)To prevent oxidation.
pH of Aqueous Solutions4-7To maintain the amine in its stable protonated form.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Precipitate forms in a refrigerated aqueous solution.The solubility of the hydrochloride salt may decrease at lower temperatures.Gently warm the solution to room temperature and vortex to redissolve. If the precipitate persists, it may be a degradation product.
Inconsistent results in biological assays.Degradation of the compound in the assay buffer or during incubation.Prepare fresh dilutions of the compound immediately before each experiment. Perform a stability check of the compound in the assay buffer under the experimental conditions (time, temperature).
Appearance of unexpected peaks in HPLC or GC analysis.Degradation of the compound in solution.Review the storage and handling procedures for the solution. Consider performing a forced degradation study to identify potential degradation products.
The pH of the solution changes over time.Interaction with the container, absorption of atmospheric CO2 (if the free base is present), or degradation leading to acidic or basic byproducts.Use high-quality, inert containers. Prepare fresh solutions regularly. Buffer the solution if compatible with the application.

Experimental Protocols

Protocol 1: Stability Assessment of 3-Methoxy-cyclohexylamine hydrochloride in Aqueous Solution using HPLC

This protocol outlines a method to assess the stability of 3-Methoxy-cyclohexylamine hydrochloride in a specific aqueous buffer over time.

1. Materials and Reagents:

  • 3-Methoxy-cyclohexylamine hydrochloride (solid)
  • High-purity water (HPLC grade)
  • Buffer components (e.g., phosphate, acetate)
  • HPLC system with a UV detector
  • C18 reverse-phase HPLC column
  • Mobile phase (e.g., acetonitrile and water with a suitable buffer and ion-pairing agent like TFA)

2. Preparation of Stock and Working Solutions:

  • Prepare a concentrated stock solution (e.g., 10 mg/mL) of 3-Methoxy-cyclohexylamine hydrochloride in high-purity water.
  • Dilute the stock solution to the desired final concentration (e.g., 1 mg/mL) in the aqueous buffer to be tested.

3. Stability Study Design:

  • Divide the working solution into several aliquots in amber vials.
  • Store the aliquots under different conditions to be tested (e.g., 2-8°C, room temperature, 40°C).
  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove an aliquot from each storage condition for analysis.

4. HPLC Analysis:

  • Set up the HPLC method. Since 3-Methoxy-cyclohexylamine lacks a strong chromophore, detection might be challenging. Derivatization with a UV-active agent (e.g., dansyl chloride) may be necessary for sensitive detection. Alternatively, a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) could be used.
  • Inject a standard of freshly prepared 3-Methoxy-cyclohexylamine hydrochloride to determine its retention time and peak area.
  • Inject the samples from the stability study.
  • Monitor the chromatograms for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

5. Data Analysis:

  • Calculate the percentage of 3-Methoxy-cyclohexylamine hydrochloride remaining at each time point relative to the initial time point (T=0).
  • Plot the percentage remaining versus time for each storage condition.
Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the potential degradation pathways of a compound.[8][9][10][11]

1. Prepare Solutions:

  • Prepare a solution of 3-Methoxy-cyclohexylamine hydrochloride (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture).

2. Stress Conditions:

  • Acid Hydrolysis: Add 0.1 M HCl to the solution and incubate at an elevated temperature (e.g., 60°C) for a set period.
  • Base Hydrolysis: Add 0.1 M NaOH to the solution and incubate at room temperature or a slightly elevated temperature.
  • Oxidation: Add a small volume of a dilute hydrogen peroxide solution (e.g., 3%) and incubate at room temperature.
  • Thermal Degradation: Incubate the solution at a high temperature (e.g., 80°C).
  • Photodegradation: Expose the solution to a light source that provides both UV and visible light, as recommended by ICH Q1B guidelines.[9]

3. Analysis:

  • At appropriate time points, take samples, neutralize them if necessary, and analyze by a stability-indicating method (e.g., HPLC-MS) to identify and quantify the parent compound and any degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Stability Study Storage cluster_analysis Analysis A Prepare Stock Solution (10 mg/mL in H2O) B Dilute to Working Solution (1 mg/mL in Buffer) A->B C Aliquot into Vials B->C D Store at 2-8°C C->D E Store at Room Temp C->E F Store at 40°C C->F G Sample at Time Points (0, 24, 48h, etc.) D->G E->G F->G H HPLC Analysis G->H I Quantify Parent Compound & Degradation Products H->I

Caption: Workflow for Stability Assessment of 3-Methoxy-cyclohexylamine hydrochloride.

degradation_pathways cluster_stressors Stress Conditions parent 3-Methoxy-cyclohexylamine (Free Base) degradation_products Degradation Products (e.g., Oxidized Species, Ring-Opened Products) parent->degradation_products Degradation oxidation Oxidation (e.g., O2, H2O2) oxidation->parent high_ph High pH high_ph->parent

Caption: Potential Degradation Pathways for the Free Base of 3-Methoxy-cyclohexylamine.

References

  • Liu, Y., et al. (2008). Degradation of cyclohexylamine by a new isolate of Pseudomonas plecoglossicida. ResearchGate. Available at: [Link]

  • Korabecny, J., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. MDPI. Available at: [Link]

  • Chemistry LibreTexts. (2020). Acidity and Basicity of Amines. Available at: [Link]

  • PubChem. (n.d.). 3-Methoxy-cyclohexylamine hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. (n.d.). Methoxyamine. Available at: [Link]

  • Darwish, H. W., et al. (n.d.). Analytical study of some drugs containing amine group. Thesis.
  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Available at: [Link]

  • PubChem. (n.d.). (3-Methylcyclohexyl)propylamine hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • Campbell, J. M., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences. Available at: [Link]

  • International Journal of Science and Research (IJSR). (2023). Stability indicating study by using different analytical techniques. Available at: [Link]

  • ResearchGate. (n.d.). Amine buffers for pH control. Available at: [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
  • Organic Syntheses. (n.d.). Methylamine Hydrochloride. Available at: [Link]

  • SGS Sulphur Experts. (2021). "Basics" of Acidic Heat Stable Amine Salts: Part 1. YouTube. Available at: [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Available at: [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

  • Oxford Academic. (n.d.). Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine.
  • ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research.
  • ResearchGate. (n.d.). Degradation pathways of cetirizine hydrochloride during oxidation. Available at: [Link]

  • Pharma Science Monitor. (2016).
  • Reddit. (2018). Ways of crashing out amines. r/chemistry. Available at: [Link]

  • PharmaInfo. (n.d.).
  • Chemistry LibreTexts. (2020). Basicity of Amines and Ammonium Salt Formation. Available at: [Link]

  • PubMed. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Available at: [Link]

  • PubMed. (n.d.).
  • PubChem. (n.d.). 3-Methoxycyclohexan-1-amine. National Center for Biotechnology Information. Available at: [Link]

  • ChemBK. (2024). Methylamine hydrochloride. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Liberation of Free Bases from Hydrochloride Salts

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide, curated by a Senior Application Scientist, provides in-depth technical and practical advice on...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide, curated by a Senior Application Scientist, provides in-depth technical and practical advice on converting hydrochloride (HCl) salts to their corresponding free bases. Many amine-containing compounds are supplied as HCl salts to improve their stability and solubility in aqueous media. However, numerous synthetic reactions require the neutral, free base form of the amine for optimal reactivity. This resource offers troubleshooting guidance and frequently asked questions to navigate this common laboratory procedure effectively.

Core Principles: Why Remove the Hydrochloride Salt?

The hydrochloride salt of an amine is an acid-base adduct. The nitrogen atom of the amine is protonated by hydrochloric acid, forming a positively charged ammonium ion and a chloride counter-ion. This ionic character significantly alters the compound's physical and chemical properties compared to the neutral free base.

For many organic reactions, such as nucleophilic substitutions, acylations, or couplings, the lone pair of electrons on the nitrogen of the free base is the reactive species. In the hydrochloride salt form, this lone pair is engaged in a bond with a proton, rendering the amine non-nucleophilic and unreactive in these contexts. Therefore, deprotonation to regenerate the free base is a critical prerequisite for a successful reaction.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the conversion of an amine hydrochloride salt to its free base, typically through a liquid-liquid extraction procedure.

Q1: I've added a base to my aqueous solution of the amine HCl salt and extracted with an organic solvent, but my yield of the free base in the organic layer is very low. What's going on?

Possible Causes & Solutions:

  • Incomplete Deprotonation: The most common reason for poor extraction is insufficient basification of the aqueous layer. The pH of the aqueous phase must be high enough to ensure complete deprotonation of the ammonium salt to the free amine.

    • The "Two pH Units" Rule: As a general guideline, the pH of the aqueous solution should be at least two units higher than the pKa of the conjugate acid of the amine (the ammonium species). This ensures that over 99% of the amine is in its free base form, maximizing its partitioning into the organic solvent.

    • Actionable Step: Before extraction, measure the pH of the aqueous layer using pH paper or a calibrated pH meter. Add your base dropwise until the target pH is reached and remains stable.

  • Incorrect Choice of Base: A base that is too weak will not effectively deprotonate the amine salt.

    • Actionable Step: Consult a pKa table to select a base whose conjugate acid has a pKa significantly higher than that of the amine you are trying to liberate.[1][2] For most aliphatic amines (pKa of the conjugate acid is around 10-11), common choices include sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium carbonate (Na2CO3).[3] For less basic amines, a milder base like sodium bicarbonate (NaHCO3) might suffice.

  • Poor Solubility of the Free Base in the Organic Solvent: If the free base has high polarity, it may not efficiently partition into a nonpolar organic solvent.

    • Actionable Step: Consider using a more polar organic solvent for the extraction, such as ethyl acetate or dichloromethane (DCM).[4] In some cases, multiple extractions (3-4 times with smaller volumes of organic solvent) are more effective than a single extraction with a large volume.[5]

  • High Water Solubility of the Free Base: Some low molecular weight amines have significant solubility in water even in their free base form.[3]

    • Actionable Step: Saturating the aqueous layer with sodium chloride ("salting out") can decrease the solubility of the organic compound in the aqueous phase and promote its transfer to the organic layer.[6]

Q2: After adding the base and the organic solvent, an emulsion has formed at the interface, making it impossible to separate the layers. How can I resolve this?

Possible Causes & Solutions:

  • Vigorous Shaking: Overly aggressive mixing can lead to the formation of stable emulsions.

    • Actionable Step: Gently invert the separatory funnel several times instead of vigorous shaking.[6]

  • Presence of Surfactant-like Impurities: Trace impurities can stabilize emulsions.

    • Actionable Step:

      • Allow the separatory funnel to stand undisturbed for a period; sometimes, the emulsion will break on its own.

      • Gently swirl the funnel.

      • Add a small amount of brine (saturated NaCl solution) to the funnel. This increases the ionic strength of the aqueous layer and can help to break the emulsion.[6]

      • If the emulsion persists, filtration through a pad of Celite or glass wool can sometimes be effective.

Q3: My free base is sensitive to strong aqueous bases. Are there non-aqueous methods to remove the hydrochloride salt?

Answer:

Yes, several methods can be employed when aqueous workups are not suitable:

  • Solid-Phase Scavenging:

    • Ion-Exchange Resins: Passing a solution of the amine hydrochloride salt through a column packed with a basic ion-exchange resin (e.g., Dowex) can effectively remove the HCl.[7][8] The amine can then be eluted with a suitable solvent.

    • Solid-Supported Bases: Using a solid-supported base like potassium carbonate on alumina or a polymer-supported amine can neutralize the HCl. The solid byproduct can then be easily removed by filtration.

  • Anhydrous Solvent Precipitation:

    • Dissolving the amine HCl salt in a suitable organic solvent (e.g., methanol) and adding a strong, non-aqueous base like sodium methoxide can precipitate the inorganic salt (e.g., NaCl).[9][10] The inorganic salt can then be filtered off, leaving the free base in solution.

  • Use of Epoxides: Propylene oxide can be used as an HCl scavenger.[7][11] It reacts with HCl to form a chlorohydrin, which can be removed under reduced pressure. This method is particularly useful for obtaining free amino acids from their hydrochloride salts.[7]

Frequently Asked Questions (FAQs)

Q: How do I choose the right base for my deprotonation?

A: The choice of base depends on the basicity of the amine you are trying to free. The key is to use a base that is strong enough to deprotonate the ammonium salt effectively. A good rule of thumb is to choose a base whose conjugate acid has a pKa at least 2 units higher than the pKa of your protonated amine.

Base Conjugate Acid pKa of Conjugate Acid Typical Use Cases
Sodium Bicarbonate (NaHCO3)Carbonic Acid (H2CO3)~6.4Deprotonation of anilinium salts and other weakly basic amine salts.
Sodium Carbonate (Na2CO3)Bicarbonate (HCO3-)~10.3General-purpose base for many aliphatic and aromatic amine salts.
Potassium Carbonate (K2CO3)Bicarbonate (HCO3-)~10.3Similar to sodium carbonate, often used in organic solvents due to better solubility.
Triethylamine (Et3N)Triethylammonium~10.7Organic-soluble base, useful for in-situ neutralization in anhydrous reactions.
Sodium Hydroxide (NaOH)Water (H2O)~15.7Strong, inexpensive base for deprotonating a wide range of amine salts.
Potassium Hydroxide (KOH)Water (H2O)~15.7Similar in strength to NaOH.

Note: pKa values can vary slightly depending on the solvent and temperature.[2][12]

Q: How can I confirm that I have successfully converted the salt to the free base?

A: Several analytical techniques can be used for confirmation:

  • Thin-Layer Chromatography (TLC): The free base will typically have a different Rf value than the hydrochloride salt. The salt, being more polar, will usually have a lower Rf.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the protons adjacent to the nitrogen will show a characteristic shift upon deprotonation.

  • Infrared (IR) Spectroscopy: The N-H stretch of the ammonium salt (a broad peak around 2200-3000 cm⁻¹) will be replaced by the N-H stretch of the free amine (typically sharper peaks around 3300-3500 cm⁻¹ for primary and secondary amines).

  • pH Measurement: A simple test is to dissolve a small sample of the final product in water. The free base should result in a basic solution, while the HCl salt will be acidic.

Q: Can I use the amine hydrochloride salt directly in my reaction by adding an extra equivalent of base?

A: This is a common and often effective strategy, known as in-situ neutralization. By adding an additional equivalent of a base (often an organic base like triethylamine or diisopropylethylamine) to the reaction mixture, the free base is generated in the reaction flask.[13]

Considerations for in-situ neutralization:

  • Compatibility: The base and the resulting salt (e.g., triethylammonium chloride) must not interfere with your reaction.

  • Stoichiometry: You must add at least one equivalent of base to neutralize the HCl salt, in addition to any base required for the reaction itself.

  • Byproduct Removal: The salt formed as a byproduct will need to be removed during the reaction workup.

Experimental Workflow: Standard Liquid-Liquid Extraction

This section provides a detailed protocol for a typical acid-base extraction to liberate a free base from its hydrochloride salt.[14][15][16]

Protocol: Free Base Isolation via Extraction

  • Dissolution: Dissolve the amine hydrochloride salt in deionized water or a dilute aqueous acid solution in a separatory funnel.

  • Organic Solvent Addition: Add an immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) to the separatory funnel.[5]

  • Basification: Slowly add a suitable aqueous base (e.g., 2M NaOH or saturated Na2CO3 solution) to the separatory funnel.[4] Swirl gently after each addition. Monitor the pH of the aqueous layer with pH paper, continuing to add base until the pH is at least 2 units above the pKa of the protonated amine.[17]

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and gently invert the funnel 10-15 times to allow for partitioning of the free base into the organic layer. Avoid vigorous shaking to prevent emulsion formation.

  • Separation: Allow the layers to separate completely. Drain the lower layer (the identity of which depends on the relative densities of the solvents) into a flask. Drain the remaining layer into a separate flask.

  • Repeat Extraction: For optimal recovery, return the aqueous layer to the separatory funnel and repeat the extraction with fresh organic solvent two more times.

  • Combine and Dry: Combine all the organic extracts. Dry the combined organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) to remove residual water.

  • Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the free base.

G cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Isolation start Dissolve Amine HCl Salt in Aqueous Phase add_solvent Add Immiscible Organic Solvent start->add_solvent basify Add Aqueous Base (e.g., NaOH, Na2CO3) Monitor pH add_solvent->basify extract Gently Invert Funnel (to partition) basify->extract separate Separate Aqueous and Organic Layers extract->separate repeat_ext Repeat Extraction of Aqueous Layer (2x) separate->repeat_ext Aqueous Layer combine_dry Combine Organic Layers & Dry (e.g., Na2SO4) separate->combine_dry Organic Layer repeat_ext->extract isolate Filter and Concentrate Organic Phase combine_dry->isolate end Isolated Free Base isolate->end

Sources

Troubleshooting

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Cyclohexylamines

Welcome to our dedicated technical support guide for resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of cyclohexylamines and other basic compounds. This resourc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of cyclohexylamines and other basic compounds. This resource is designed for researchers, scientists, and drug development professionals seeking to enhance the accuracy and reliability of their chromatographic results. Here, we delve into the root causes of peak asymmetry and provide actionable, field-proven solutions in a direct question-and-answer format.

Understanding the Problem: Why Do My Cyclohexylamine Peaks Tail?

Peak tailing is a frequent challenge in the analysis of basic compounds like cyclohexylamines.[1][2] An ideal chromatographic peak exhibits a symmetrical, Gaussian shape.[1] However, tailing occurs when the latter half of the peak is broader than the front half, indicating a problem with the separation process.[1] This issue can compromise resolution, affect accurate quantification, and reduce the overall reliability of the analytical method.[1][3]

The primary cause of peak tailing for basic analytes is undesirable secondary interactions with the stationary phase.[4][5] While the main retention mechanism in reversed-phase HPLC is hydrophobic interaction, secondary polar interactions can also occur.[4] Cyclohexylamines, being basic compounds, are particularly susceptible to these secondary interactions.[2][4][6]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common causes of peak tailing for basic compounds like cyclohexylamines?

A1: Peak tailing for basic analytes like cyclohexylamines is typically caused by one or more of the following factors:

  • Interaction with Residual Silanol Groups: Silica-based reversed-phase columns often have residual silanol groups (Si-OH) on their surface.[1][5] These groups can be acidic and, at mid-range pH values, become ionized (SiO-), creating negatively charged sites.[6] Positively charged (protonated) basic compounds, such as cyclohexylamines, can then interact with these sites through ion-exchange, leading to a secondary retention mechanism that causes peak tailing.[1][4][5][6]

  • Trace Metal Contamination: The silica matrix of the stationary phase can contain trace metals like iron or aluminum.[1] These metals can increase the acidity of neighboring silanol groups or act as active sites themselves, exacerbating interactions with basic analytes and causing tailing.[1][5]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization state of both the analyte and the silanol groups.[3][5] If the mobile phase pH is not optimized, it can promote the interactions that lead to peak tailing.[3]

  • Column Degradation: Over time, columns can degrade due to harsh mobile phase conditions (e.g., high pH), leading to the exposure of more active silanol groups or the creation of voids in the packed bed.[7][8]

  • Extra-Column Effects: Peak broadening and tailing can be introduced by issues outside of the column, such as excessive tubing length, poorly made connections, or large detector cell volumes, collectively known as extra-column dead volume.[3][5]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[4][9]

Q2: How can I diagnose the specific cause of peak tailing in my analysis?

A2: A systematic approach is key to identifying the root cause. Here is a logical workflow to follow:

Troubleshooting_Peak_Tailing Start Peak Tailing Observed for Cyclohexylamine InjectNeutral Inject a Neutral Compound (e.g., Toluene, Naphthalene) Start->InjectNeutral CheckPeakShape Does the Neutral Compound Tail? InjectNeutral->CheckPeakShape PhysicalProblem Physical Problem Likely (Extra-column volume, void, frit blockage) CheckPeakShape->PhysicalProblem Yes ChemicalProblem Chemical Interaction Likely (Silanol activity, pH, metal) CheckPeakShape->ChemicalProblem No InspectSystem Inspect System: - Check fittings & tubing - Check for column void - Consider guard column PhysicalProblem->InspectSystem OptimizeMethod Optimize Method: - Adjust mobile phase pH - Add mobile phase modifier - Select appropriate column ChemicalProblem->OptimizeMethod

Caption: A workflow for diagnosing the cause of peak tailing.

Experimental Protocol: Diagnosing the Cause of Peak Tailing

  • Prepare a Neutral Marker Solution: Dissolve a neutral compound that is retained under your current chromatographic conditions (e.g., toluene or naphthalene) in your mobile phase at a suitable concentration for UV detection.

  • Inject the Neutral Marker: Using the same HPLC method (mobile phase, flow rate, temperature), inject the neutral marker solution.

  • Analyze the Peak Shape:

    • If the neutral compound's peak tails: The issue is likely a "physical" problem.[2] This could be due to extra-column dead volume, a void at the column inlet, or a partially blocked frit.[2][6][7] Proceed to inspect the physical components of your HPLC system.

    • If the neutral compound's peak is symmetrical, but your cyclohexylamine peak tails: The problem is chemical in nature, related to secondary interactions between your basic analyte and the stationary phase.[2] You should then focus on optimizing your method's chemistry.

Solutions for Chemical-Based Peak Tailing

Q3: My neutral marker peak is sharp, but my cyclohexylamine peak is tailing. How do I fix this with my mobile phase?

A3: Optimizing the mobile phase is one of the most effective ways to mitigate peak tailing due to chemical interactions.

1. Adjusting Mobile Phase pH:

  • The "Why": The goal is to control the ionization of both the cyclohexylamine and the residual silanol groups. By lowering the mobile phase pH, the silanol groups (pKa ~3.5-4.5) become protonated (Si-OH) and are therefore neutral.[4][5] This minimizes the ion-exchange interactions with the protonated basic analyte.[4][5]

  • Protocol:

    • Prepare a mobile phase with a pH of approximately 2.5 to 3.0.[1][5] This is well below the pKa of the silanol groups.

    • Use a suitable buffer (e.g., phosphate or formate) at a concentration of 10-25 mM to maintain a stable pH.[5][10]

    • Always measure the pH of the aqueous portion of the mobile phase before mixing it with the organic modifier.[5]

    • Equilibrate the column with at least 10-20 column volumes of the new mobile phase before injecting your sample.

2. Using Mobile Phase Additives (Competing Bases):

  • The "Why": A small, basic additive, often referred to as a "sacrificial base," can be added to the mobile phase.[5] This additive will preferentially interact with the active silanol sites, effectively "shielding" them from the analyte.[5][11]

  • Common Additive: Triethylamine (TEA) is a classic example.[5][10][11]

  • Protocol:

    • Add a low concentration of a competing base, such as triethylamine (TEA), to the mobile phase. A typical starting concentration is 0.05% v/v or around 5 mM.[10]

    • Adjust the mobile phase to the desired pH after adding the modifier.

    • Be aware that additives like TEA can shorten column lifetime by accelerating the hydrolysis of the stationary phase.[10] They may also cause baseline noise with mass spectrometry detectors.

Comparison of Mobile Phase Strategies

StrategyMechanism of ActionProsCons
Low pH (2.5-3.0) Suppresses ionization of silanol groups.[1][4][5]Highly effective, good for MS compatibility (with volatile buffers).May alter analyte retention; not suitable for acid-labile compounds.
Competing Base (e.g., TEA) Additive preferentially interacts with active silanol sites.[5][10]Can be effective at moderate pH.Can reduce column lifetime, may not be MS-friendly.[10]
Increased Buffer Concentration Buffer ions can also shield active sites.[5]Can improve peak shape.Higher salt concentrations can increase system pressure and are not ideal for MS.
Q4: Can changing my HPLC column improve the peak shape for cyclohexylamines?

A4: Absolutely. Column selection is a critical factor.[1][12] Modern columns are designed to minimize the issues that cause peak tailing for basic compounds.

1. Use a High-Purity, Type B Silica Column:

  • The "Why": Older "Type A" silica columns had higher levels of metal contamination and more acidic silanol groups.[1][10] Modern "Type B" silica is much purer, with significantly fewer metals and less active silanol sites, resulting in better peak shapes for basic compounds.[1][10]

2. Choose an End-Capped Column:

  • The "Why": End-capping is a process where the stationary phase is treated with a small silanizing reagent to block many of the accessible residual silanol groups.[3][13] This reduces the number of sites available for secondary interactions.[3][13]

3. Consider a Column with an Embedded Polar Group:

  • The "Why": These columns have a polar functional group (e.g., an amide or carbamate) embedded within the alkyl chain of the stationary phase. This polar group helps to shield the residual silanol groups from the analyte, further improving peak shape for bases.[3][11][13]

4. Explore Hybrid or Polymer-Based Columns:

  • The "Why": Hybrid silica-organic particles offer improved pH stability and reduced silanol activity.[1] Polymer-based columns, which lack silanol groups entirely, can eliminate this type of secondary interaction altogether.[1]

Column Technology Comparison

Column TypeKey FeatureSuitability for Cyclohexylamines
Modern Type B Silica (End-Capped) Low metal content, reduced and shielded silanol activity.[1][3]Excellent. The standard choice for good peak shape.
Embedded Polar Group Polar group shields silanols.[3][13]Excellent. Often provides superior peak shape for bases.
Hybrid Silica/Organic Enhanced pH stability, reduced silanol activity.[1]Very Good. A robust option for challenging separations.
Polymer-Based No silanol groups.[1]Good. Eliminates silanol interactions but may have different selectivity.

Solutions for Physical-Based Peak Tailing

Q5: My neutral marker peak is also tailing. What parts of my HPLC system should I check?

A5: Tailing of all peaks, including neutral ones, points to a physical issue in the system that is causing band broadening.[2]

Physical_Troubleshooting Start Tailing Observed for All Compounds CheckConnections 1. Check Tubing and Fittings - Minimize length and ID - Ensure proper connections Start->CheckConnections InspectColumn 2. Inspect Column Inlet - Look for discoloration or voids CheckConnections->InspectColumn FritBlockage 3. Suspect Frit Blockage - High backpressure? InspectColumn->FritBlockage ReverseFlush Attempt to reverse-flush the column (check manufacturer's instructions) FritBlockage->ReverseFlush Yes ReplaceColumn Replace Column and/or Guard Column FritBlockage->ReplaceColumn No ReverseFlush->ReplaceColumn If unsuccessful

Caption: A systematic approach to troubleshooting physical issues.

1. Minimize Extra-Column Volume:

  • The "Why": Any space in the flow path outside of the column can cause the sample band to spread out, leading to broader, tailing peaks.[3][5]

  • Protocol:

    • Use tubing with the smallest possible internal diameter (e.g., 0.005") and keep the length to an absolute minimum.[3]

    • Ensure all fittings are correctly seated to avoid creating small voids.

    • If not essential for the analysis, remove any unnecessary components like guard columns or in-line filters to see if the peak shape improves.

2. Check for a Column Void:

  • The "Why": A void can form at the inlet of the column if the packed bed settles.[6][7] This creates an empty space where the sample can spread out before entering the stationary phase, causing peak distortion.[6][7]

  • Protocol:

    • Carefully disconnect the column and look at the inlet. A visible channel or depression in the packing material indicates a void.

    • If a void is suspected, replacing the column is the most reliable solution. A temporary fix can sometimes be achieved by back-flushing the column, but this is not always recommended or effective.[4]

3. Address Potential Blockages:

  • The "Why": A partially blocked inlet frit can distort the flow path of the sample onto the column, causing peak splitting or tailing.[7]

  • Protocol:

    • If you suspect a blockage (often accompanied by an increase in backpressure), you can try to reverse-flush the column. Crucially, first check the column's instruction manual to see if this is permissible. [4]

    • Disconnect the column from the detector and flush it to waste to avoid sending particulate matter into your detector cell.[4]

    • To prevent future blockages, always filter your samples and mobile phases and consider using a guard column or in-line filter.[4]

References

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025). Phenomenex. [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. (n.d.). Element Lab Solutions. [Link]

  • Tips and Tricks of HPLC System Troubleshooting - Agilent. (2009). Agilent Technologies. [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025). Chrom Tech, Inc.. [Link]

  • HPLC Peak Tailing - Axion Labs. (n.d.). Axion Labs. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks - Chromatography Online. (2019). Chromatography Online. [Link]

  • HPLC Tips Peak Tailing - YouTube. (2022). Axion Labs. [Link]

  • Important Notices for Daily Use of HPLC: 2. Abnormal peak shape (Effect of column degradation) - YouTube. (2023). Shimadzu Corporation. [Link]

  • HPLC Troubleshooting Guide. (n.d.). YMC. [Link]

  • Common Causes Of Peak Tailing in Chromatography - alwsci. (2025). alwsci. [Link]

  • Effect of pH on LC-MS Analysis of Amines - Waters Corporation. (n.d.). Waters Corporation. [Link]

  • Effects of Sample Solvents on Peak Shape - Shimadzu. (n.d.). Shimadzu Corporation. [Link]

  • Choosing the Right HPLC Column: A Complete Guide - Phenomenex. (n.d.). Phenomenex. [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. (n.d.). Phenomenex. [Link]

  • Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects | Request PDF - ResearchGate. (2025). ResearchGate. [Link]

  • Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • How Do I Choose? A guide to HPLC column selection | Agilent. (2021). Agilent Technologies. [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (n.d.). Waters Corporation. [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. (n.d.). Shimadzu. [Link]

  • 01-00269-EN Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. (n.d.). Shimadzu. [Link]

  • Exploring the Role of pH in HPLC Separation - Veeprho. (2025). Veeprho. [Link]

  • Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions | Request PDF - ResearchGate. (2025). ResearchGate. [Link]

  • Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects | LCGC International. (2022). LCGC International. [Link]

  • A Comprehensive Guide to Selecting HPLC Columns - Labtech. (n.d.). Labtech. [Link]

  • Types and Applications of Ion-Pair Reagents in Liquid Chromatography - Welch Materials. (2024). Welch Materials. [Link]

  • The Secrets of Good Peak Shape in HPLC - ResearchGate. (n.d.). ResearchGate. [Link]

  • Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites - ResearchGate. (2025). ResearchGate. [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare - GL Sciences. (n.d.). GL Sciences. [Link]

  • Identifying and Preventing Metal Ion Leaching in HPLC Systems - SilcoTek® Corporation. (2019). SilcoTek® Corporation. [Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023). Chromatography Online. [Link]

  • Effect of pH on LC-MS Analysis of Amines : Waters. (n.d.). Waters Corporation. [Link]

  • Sample Diluent Effects in HPLC - Element Lab Solutions. (n.d.). Element Lab Solutions. [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. (2023). Pharma Growth Hub. [Link]

  • Exploring the Role of pH in HPLC Separation - Moravek, Inc. (n.d.). Moravek, Inc.. [Link]

  • HPLC Column Selection Guide - SCION Instruments. (n.d.). SCION Instruments. [Link]

  • Ion Pairing Reagents and Buffers. (n.d.). Regis Technologies. [Link]

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Optimization

Technical Support Center: Optimizing the Synthesis of 3-Methoxy-cyclohexylamine Hydrochloride via Reductive Amination

Welcome to the technical support guide for the synthesis of 3-Methoxy-cyclohexylamine Hydrochloride. This document is designed for researchers, medicinal chemists, and process development professionals who are utilizing...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Methoxy-cyclohexylamine Hydrochloride. This document is designed for researchers, medicinal chemists, and process development professionals who are utilizing the reductive amination of 3-methoxycyclohexanone. Here, we move beyond simple protocols to address the mechanistic nuances and troubleshoot the common challenges encountered in the laboratory, ensuring a robust and reproducible synthesis.

Section 1: Reaction Mechanism Overview

The synthesis of 3-methoxycyclohexylamine is most commonly achieved through the reductive amination of 3-methoxycyclohexanone. This reaction is a cornerstone of amine synthesis, valued for its efficiency and tolerance of various functional groups when optimized correctly.[1][2] The process occurs in two principal, equilibrium-driven stages within a single pot:

  • Imine Formation: The reaction initiates with the nucleophilic attack of an ammonia source (commonly ammonium acetate) on the carbonyl carbon of 3-methoxycyclohexanone. This forms a hemiaminal intermediate, which then dehydrates to yield a transient imine (or its protonated form, the iminium ion).[1]

  • Reduction: A hydride-based reducing agent, introduced into the reaction, selectively reduces the carbon-nitrogen double bond (C=N) of the imine to furnish the desired primary amine.[3]

The final step involves the isolation of the amine as its hydrochloride salt to improve stability and handling.

Caption: General mechanism for the reductive amination of 3-methoxycyclohexanone.

Section 2: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Q: My reaction shows low conversion, with a significant amount of unreacted 3-methoxycyclohexanone remaining. What are the likely causes and solutions?

A: This is a common issue, typically pointing to inefficient imine formation, which is the rate-limiting step. The equilibrium between the ketone/ammonia and the imine must be shifted toward the imine for the reduction to proceed efficiently.

  • Causality: Imine formation is a dehydration reaction. If water is not effectively removed or if the pH is not optimal, the equilibrium will favor the starting materials.[1] An incorrect pH can either fail to activate the carbonyl or protonate all of the amine nucleophile, halting the reaction.[3]

  • Solutions:

    • pH Optimization: Ensure the reaction medium is weakly acidic (pH ~4-5). Ammonium acetate often serves as an adequate buffer.[4] You can add a catalytic amount of acetic acid (0.1-0.2 equivalents) to ensure the pH is in the optimal range for imine formation.[5]

    • Dehydrating Agents: Add a dehydrating agent to the reaction mixture before introducing the reducing agent. Activated molecular sieves (3Å or 4Å) are excellent for this purpose as they sequester the water byproduct and drive the equilibrium forward.[6]

    • Increase Reagent Concentration: A large excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate) can also shift the equilibrium towards the imine.[6]

    • Temperature: Gently heating the ketone and ammonium acetate mixture (e.g., to 40-50°C) for a period before adding the reducing agent can accelerate imine formation.[6] Monitor this step by TLC or LC-MS if possible.

Q: I'm observing a significant amount of 3-methoxycyclohexanol as a byproduct. How can I prevent this?

A: The formation of 3-methoxycyclohexanol indicates that your reducing agent is reducing the starting ketone faster than, or in competition with, the imine intermediate.

  • Causality: This side reaction is prevalent when using a strong, non-selective reducing agent like sodium borohydride (NaBH₄) in a one-pot setup where the ketone is present in high concentration when the hydride is added.[3][7]

  • Solutions:

    • Change the Reducing Agent: Switch to a more selective (milder) reducing agent that preferentially reduces the protonated imine (iminium ion) over the ketone. Sodium cyanoborohydride (NaBH₃CN) is the classic choice for this reason, as it is most effective at a pH where the imine is protonated and reactive.[1][3] Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an excellent, less toxic alternative that is also highly selective.[5][8]

    • Adopt a Stepwise Procedure: If you must use NaBH₄, modify the protocol. First, allow the imine to form completely by stirring the 3-methoxycyclohexanone and ammonium acetate in methanol for 1-2 hours (consider adding molecular sieves).[5][6] Once TLC or LC-MS confirms the disappearance of the ketone, cool the reaction to 0°C and then add the NaBH₄ portion-wise. This temporal separation minimizes the concentration of the ketone when the reducing agent is present.[3]

Q: The reaction is sluggish, and even with a selective reducing agent, the yield is poor. I suspect poor imine formation. How can I force this step?

A: Some ketones can be sterically hindered or electronically deactivated, making imine formation difficult. While 3-methoxycyclohexanone is generally reactive, this can still be a bottleneck.

  • Causality: The nucleophilicity of ammonia is relatively low, and the reaction relies on favorable equilibrium. For stubborn cases, more "forcing" conditions are required to form the imine quantitatively before reduction.

  • Solutions:

    • Use a Lewis Acid Catalyst: Adding a Lewis acid such as titanium(IV) isopropoxide (Ti(Oi-Pr)₄) or zinc chloride (ZnCl₂) can significantly promote imine formation.[8] The Lewis acid coordinates to the carbonyl oxygen, making it much more electrophilic and susceptible to attack by the ammonia source. Use these stoichiometrically and form the imine in situ before adding the reducing agent.

    • Solvent Choice: While methanol is common, consider a non-protic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), especially when using STAB as the reducing agent.[5][8] These solvents can improve solubility and do not interfere with certain reagents.

    • Dean-Stark Apparatus: For a truly difficult reaction at scale, forming the imine under conditions that physically remove water using a Dean-Stark trap is the most effective method. This is typically done in a solvent like toluene. The pre-formed imine can then be isolated or, more conveniently, diluted with a suitable solvent (like methanol) and reduced in a subsequent step.

Q: My final product is difficult to purify and isolate as the hydrochloride salt. What are some best practices?

A: Amines can be challenging to handle due to their basicity and polarity. Proper workup and salt formation techniques are critical.

  • Causality: Incomplete reaction, side products, and residual reagents can complicate purification. The hydrochloride salt may sometimes be hygroscopic or form an oil instead of a crystalline solid if impurities are present.

  • Solutions:

    • Aqueous Workup: After the reaction is complete (quenched with water), perform a proper acid-base extraction. Acidify the aqueous layer (e.g., with 1M HCl) to protonate your amine, making it water-soluble, and wash with an organic solvent (like ether or ethyl acetate) to remove non-basic organic impurities. Then, basify the aqueous layer (e.g., with 2M NaOH) to pH > 12 to deprotonate your amine back to its freebase form.

    • Extraction of Freebase: Extract the freebase amine into a clean organic solvent (e.g., dichloromethane or ethyl acetate) multiple times. Combine the organic layers, wash with brine to remove excess water, and dry thoroughly with an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[9]

    • Salt Formation: Filter off the drying agent and concentrate the solution in vacuo to obtain the crude freebase amine. Dissolve this crude oil in a suitable anhydrous solvent like diethyl ether, ethyl acetate, or a mixture of methanol and ether. Add a solution of HCl in ether (commercially available) or bubble dry HCl gas through the solution until precipitation is complete.[9] Stirring at a low temperature (0°C) can promote crystallization.

    • Purification of the Salt: Collect the precipitated hydrochloride salt by filtration, wash the solid with cold, anhydrous ether to remove soluble impurities, and dry under high vacuum.[9] If it remains oily or impure, consider recrystallization from a suitable solvent system like isopropanol or ethanol/ether.[9]

Section 3: Frequently Asked Questions (FAQs)

Q: What is the optimal pH for this reaction, and how do I maintain it?

A: The optimal pH for reductive amination is a delicate balance, generally falling in the range of 4-5.[3]

  • Expertise & Experience: At a pH above this range (>7), the rate of imine formation is slow because the carbonyl group is not sufficiently activated by protonation. At a pH that is too acidic (<4), the vast majority of your ammonia source will exist as the non-nucleophilic ammonium ion (NH₄⁺), which cannot attack the carbonyl. This effectively stops the first step of the reaction.[3]

  • Authoritative Grounding: Using ammonium acetate is a field-proven technique as it acts as both the ammonia source and a buffer system to maintain the pH in the appropriate range.[4] If you are using another ammonia source, such as aqueous ammonia, the addition of a catalytic amount of acetic acid is highly recommended to establish this weakly acidic condition.

Q: Which reducing agent is best for this synthesis: NaBH₄, NaBH₃CN, or STAB?

A: The "best" agent depends on your priorities regarding selectivity, safety, and cost.

Reducing AgentSelectivityProsCons
Sodium Borohydride (NaBH₄) LowInexpensive, readily available, potent.Can readily reduce the starting ketone, leading to alcohol byproducts.[3][7] Requires careful, stepwise addition after imine formation.
Sodium Cyanoborohydride (NaBH₃CN) HighHighly selective for imines/iminium ions over ketones.[3] Ideal for one-pot reactions. Stable in mildly acidic conditions.[1]Highly toxic; generates toxic HCN gas upon acidification during workup.[1] Requires careful handling and waste disposal.
Sodium Triacetoxyborohydride (STAB) HighExcellent selectivity, comparable to NaBH₃CN.[5] Non-toxic byproducts. A very general and mild reagent.[5]More expensive. Moisture-sensitive; works best in anhydrous, non-protic solvents like DCE or THF.[5][8]
  • Trustworthiness: For most research and development applications, Sodium Triacetoxyborohydride (STAB) is the recommended choice due to its high selectivity and superior safety profile.[5] If cost is a major driver and proper procedural controls are in place, a two-step approach with NaBH₄ is a viable alternative.

Q: What safety precautions are necessary when working with these reagents?

A: Standard laboratory safety practices (lab coat, gloves, safety glasses) are mandatory. Specific hazards to note are:

  • Sodium Cyanoborohydride (NaBH₃CN): This reagent is highly toxic. Crucially, it can release highly toxic hydrogen cyanide (HCN) gas if exposed to strong acid. All manipulations should be done in a well-ventilated fume hood. The workup and waste must be handled with extreme care, typically by quenching residual reagent with a bleach solution before disposal according to institutional guidelines.[1]

  • Hydride Reagents (General): NaBH₄, NaBH₃CN, and STAB can react with water and protic solvents to generate flammable hydrogen gas. Additions should be controlled to manage any effervescence.

  • 3-Methoxycyclohexylamine: The product itself is corrosive and can cause skin burns and eye damage. It is also harmful if swallowed and may cause respiratory irritation.[10] Handle with appropriate personal protective equipment.

Section 4: Recommended Experimental Protocol

This protocol uses sodium borohydride in a stepwise fashion, which is a cost-effective and reliable method when executed with care.

Experimental_Workflow cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Workup & Isolation A 1. Combine 3-methoxycyclohexanone, ~7 eq. ammonium acetate, and methanol in a flask. B 2. Stir at room temperature for 2-3 hours. (Optional: Add 4Å molecular sieves). A->B C 3. Monitor ketone consumption via TLC or LC-MS. B->C D 4. Cool the reaction mixture to 0°C in an ice bath. E 5. Add ~1.5 eq. NaBH4 slowly in portions. Maintain temperature below 10°C. D->E F 6. Stir at 0°C for 30 min, then allow to warm to RT and stir for an additional 2 hours. E->F G 7. Quench reaction by slowly adding water. H 8. Perform acid-base extraction to isolate the crude freebase amine. G->H I 9. Dissolve crude amine in anhydrous ether. H->I J 10. Add ethereal HCl solution to precipitate the salt. I->J K 11. Filter, wash with cold ether, and dry under vacuum. J->K

Caption: Stepwise workflow for the synthesis of 3-Methoxy-cyclohexylamine HCl.

Detailed Methodology:

  • To a round-bottom flask equipped with a magnetic stir bar, add 3-methoxycyclohexanone (1.0 eq.), ammonium acetate (7.0 eq.), and anhydrous methanol (approx. 0.2 M concentration relative to the ketone).

  • Stir the mixture at room temperature for 2-3 hours to facilitate imine formation. The reaction can be monitored by TLC (staining with potassium permanganate) or LC-MS to confirm the consumption of the starting ketone.

  • Once imine formation is judged to be complete, cool the flask in an ice-water bath to 0°C.

  • Slowly add sodium borohydride (NaBH₄, 1.5 eq.) in small portions over 15-20 minutes, ensuring the internal temperature does not rise above 10°C. Vigorous gas evolution may be observed.

  • After the addition is complete, stir the reaction mixture at 0°C for an additional 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2 hours.

  • Carefully quench the reaction by slowly adding deionized water. Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Perform a standard acid-base workup as described in the Troubleshooting section to isolate the crude 3-methoxycyclohexylamine freebase as an oil.

  • Dissolve the crude amine in anhydrous diethyl ether. While stirring, add a 2.0 M solution of HCl in diethyl ether dropwise until the solution becomes acidic (test with pH paper) and a white precipitate forms.

  • Stir the resulting slurry for 30 minutes at 0°C to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold, anhydrous diethyl ether, and dry under high vacuum to yield 3-methoxy-cyclohexylamine hydrochloride.

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]

  • MDPI. (2023). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. [Link]

  • Reddit. (2022). Reductive amination difficulties - poor conversion. [Link]

  • PubChem. (n.d.). 3-Methoxycyclohexan-1-amine. [Link]

  • Science Madness. (2012). reductive amination using ammonium acetate/NaBH4. [Link]

  • PubMed. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. [Link]

  • Chemistry LibreTexts. (n.d.). Reductive Amination - Common Conditions. [Link]

  • YouTube. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Coupling Reactions with 3-Methoxy-cyclohexylamine

Welcome to the technical support center for chemists and researchers working with 3-Methoxy-cyclohexylamine. This guide is designed to provide expert insights and practical troubleshooting advice for the successful imple...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists and researchers working with 3-Methoxy-cyclohexylamine. This guide is designed to provide expert insights and practical troubleshooting advice for the successful implementation of this versatile building block in your synthetic workflows. As a sterically hindered, primary aliphatic amine, 3-Methoxy-cyclohexylamine presents unique challenges and opportunities in common coupling reactions. This document will equip you with the knowledge to navigate catalyst selection, optimize reaction conditions, and troubleshoot common issues, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs)

General Catalyst & Reaction Selection

Q1: What are the most common and effective coupling reactions for a primary cycloalkylamine like 3-Methoxy-cyclohexylamine?

A1: For forming a carbon-nitrogen (C-N) bond with an aryl or heteroaryl partner, the Buchwald-Hartwig amination is the premier choice.[1][2][3] It offers broad functional group tolerance and has well-developed catalyst systems for challenging substrates. For forming an amide bond with a carboxylic acid, standard amide coupling protocols using activating agents are most effective.[4][5]

Q2: How do I decide between a Buchwald-Hartwig amination and an amide coupling reaction?

A2: The choice depends entirely on the desired final bond. Use Buchwald-Hartwig amination to form an arylamine (Ar-NH-R). Use an amide coupling to form an amide (R-C(=O)NH-R'). The diagram below provides a simple decision-making framework.

start What bond do you want to form with 3-Methoxy-cyclohexylamine? bond_type_c_n Carbon-Nitrogen Bond (Aryl Amine Synthesis) start->bond_type_c_n  Target: Ar-N Bond bond_type_amide Amide Bond (Carboxamide Synthesis) start->bond_type_amide  Target: C(=O)-N Bond reaction_bh Use Buchwald-Hartwig Amination bond_type_c_n->reaction_bh reaction_amide Use Amide Coupling Reagents bond_type_amide->reaction_amide

Caption: Decision tree for selecting the appropriate coupling reaction.

Buchwald-Hartwig Amination Troubleshooting

Q3: I am getting low yield in my Buchwald-Hartwig reaction with 3-Methoxy-cyclohexylamine and an aryl bromide. What is the most likely cause?

A3: Low yields with primary alkylamines like 3-Methoxy-cyclohexylamine often stem from a few key issues:

  • Inefficient Catalyst System: The combination of palladium precursor and ligand is critical. Sterically hindered, electron-rich phosphine ligands are essential to promote the rate-limiting reductive elimination step and prevent side reactions.[1][3]

  • Inappropriate Base: The choice of base is crucial. A base that is too weak may not efficiently deprotonate the amine, while an overly strong or poorly soluble base can cause catalyst decomposition or side reactions.

  • Oxygen Contamination: Palladium(0) catalysts are sensitive to oxidation. Inadequate degassing of solvents and reagents can kill the catalyst before the reaction completes.[6]

  • Side Reactions: Beta-hydride elimination can be a competing pathway with alkylamines, although it is less of a concern with cyclohexylamines compared to linear alkylamines.[7]

Q4: What are the best palladium catalysts and ligands for coupling a hindered primary amine like 3-Methoxy-cyclohexylamine?

A4: For hindered primary amines, the "Buchwald ligands" are the industry standard. These are bulky, electron-rich biaryl phosphine ligands that stabilize the palladium center and accelerate the key steps of the catalytic cycle. Using pre-formed palladium "precatalysts" that incorporate these ligands is highly recommended for reproducibility and ease of use.[8][9]

Q5: I see multiple "generations" of Buchwald precatalysts (G1, G2, G3, G4). Which should I choose?

A5: The generations refer to improvements in stability and ease of activation. G3 and G4 precatalysts are generally preferred as they are highly stable to air and moisture and rapidly form the active Pd(0) species under reaction conditions, leading to more reliable results.[8] For your specific substrate, starting with an XPhos or RuPhos-based G3 or G4 precatalyst is an excellent choice.

Q6: What is the optimal base and solvent for this amination?

A6: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for coupling primary amines.[10] Other options include lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) under certain conditions. For solvents, anhydrous, non-protic polar solvents like toluene, dioxane, or THF are standard.[11]

Amide Coupling Troubleshooting

Q7: My amide coupling between 3-Methoxy-cyclohexylamine and a carboxylic acid is sluggish. How can I improve the reaction rate?

A7: Sluggish amide couplings are typically due to insufficient activation of the carboxylic acid or the lower nucleophilicity of the hindered amine.

  • Switch to a Stronger Coupling Reagent: If you are using a carbodiimide like EDC alone, adding an activating agent like Oxyma or HOBt can significantly increase the rate. For very challenging couplings, more potent uronium-based reagents like HATU or HBTU are recommended.[4]

  • Increase Temperature: Gently heating the reaction (e.g., to 40-50 °C) can often overcome the activation energy barrier, but monitor for potential side reactions or decomposition.

  • Use a Catalytic Additive: 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst used in substoichiometric amounts to accelerate acyl transfer.

Q8: I am concerned about epimerization of a chiral center in my carboxylic acid during activation. What should I do?

A8: This is a critical concern. To minimize racemization, use reagents known for suppressing it. The addition of Oxyma Pure or HOBt is standard practice. Uronium reagents like HATU are also generally safe. Avoid conditions that generate highly reactive, symmetric anhydrides for extended periods and use the mildest possible conditions (lower temperature, shorter reaction times).

Q9: Purification of the final amide is difficult. Are there any tips?

A9: Amide products can sometimes be challenging to purify.

  • Workup Strategy: A standard aqueous workup is essential to remove the coupling agent byproducts. For example, byproducts of uronium reagents (like HATU) are water-soluble.

  • Chromatography: If the product is basic due to the cyclohexylamine moiety, consider adding a small amount of triethylamine (~1%) to your mobile phase during column chromatography to prevent streaking on the silica gel.

  • Recrystallization or Salt Formation: If the product is crystalline, recrystallization is an excellent purification method.[12] Alternatively, if your final molecule has a basic site, forming a hydrochloride or other salt can facilitate purification by crystallization.[13]

In-Depth Troubleshooting Guides & Protocols

Guide 1: Optimizing a Low-Yield Buchwald-Hartwig Amination

If you are experiencing yields below 70%, follow this systematic approach. This workflow assumes the starting materials are pure and their structures are confirmed.

cluster_0 Troubleshooting Workflow start Low Yield (<70%) Observed q1 Are you using a G3/G4 Buchwald Precatalyst? start->q1 a1_no Switch to a precatalyst like XPhos-Pd-G3 or RuPhos-Pd-G3. q1->a1_no No q2 Is your solvent anhydrous and thoroughly degassed? q1->q2 Yes a1_no->q2 a2_no Use fresh, anhydrous solvent. Sparge with Argon/N2 for 20-30 min or use freeze-pump-thaw cycles. q2->a2_no No q3 Are you using NaOt-Bu as the base? q2->q3 Yes a2_no->q3 a3_no NaOt-Bu is the gold standard. Ensure it is fresh and from a sealed container. q3->a3_no No q4 Reaction still sluggish? q3->q4 Yes a3_no->q4 a4_yes Increase reaction temperature in 10 °C increments (e.g., from 80 °C to 100 °C). Consider switching to a higher-boiling solvent like toluene. q4->a4_yes Yes end Yield Optimized q4->end No a4_yes->end

Caption: A logical workflow for troubleshooting low yields in Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Preparation: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol).[11]

  • Inerting: Seal the tube, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition: Add 3-Methoxy-cyclohexylamine (1.2 mmol) followed by the degassed anhydrous solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Guide 2: Catalyst Systems for Buchwald-Hartwig Amination

The table below summarizes recommended starting conditions for coupling 3-Methoxy-cyclohexylamine with various aryl halides.

Aryl Halide PartnerRecommended PrecatalystLigand TypeRecommended BaseSolventTypical Temp. (°C)
Aryl IodideXPhos Pd G3DialkylbiarylphosphineNaOt-BuToluene80 - 100
Aryl BromideRuPhos Pd G4DialkylbiarylphosphineNaOt-BuDioxane90 - 110
Aryl ChlorideBrettPhos Pd G3DialkylbiarylphosphineLHMDS or NaOt-BuToluene100 - 110
Heteroaryl BromideXPhos Pd G3DialkylbiarylphosphineK₃PO₄ or NaOt-BuToluene or Dioxane90 - 110

This table provides starting points; optimization is often necessary.

Guide 3: Selecting an Amide Coupling Reagent
ReagentAcronymActivating SpeciesProsCons
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimideEDCO-acylisoureaInexpensive, water-soluble byproducts.Slower, often requires an additive (Oxyma, HOBt).
Hexafluorophosphate Azabenzotriazole Tetramethyl UroniumHATUUronium saltVery fast and efficient, low racemization.[4]More expensive, produces HOBt byproduct.
N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphateHBTUUronium saltHighly effective, common in peptide synthesis.Can cause racemization if base is added incorrectly.
N,N,N',N'-Tetramethyl-S-(1-oxido-2-pyridyl)thiouronium hexafluorophosphateTCFHThiouronium saltHighly reactive and efficient for hindered amines.[14]Less common than uronium salts.

Experimental Protocol: General Procedure for HATU-mediated Amide Coupling

  • Preparation: To a round-bottom flask, dissolve the carboxylic acid (1.0 mmol), HATU (1.1 mmol), and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, 2.0 mmol) in an anhydrous solvent like DMF or DCM (10 mL).[4]

  • Activation: Stir the mixture at room temperature for 15-30 minutes to allow for pre-activation of the carboxylic acid.

  • Amine Addition: Add 3-Methoxy-cyclohexylamine (1.2 mmol) to the activated mixture.

  • Reaction: Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS), typically 2-12 hours.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualizing the Mechanism: The Buchwald-Hartwig Catalytic Cycle

Understanding the mechanism is key to troubleshooting. The cycle below illustrates the key steps for a Pd(0)-catalyzed amination. Bulky ligands are crucial for facilitating the final, often rate-determining, reductive elimination step.[15]

pd0 L₂Pd(0) oa Oxidative Addition pd0->oa pd2_complex L₂Pd(II)(Ar)(X) oa->pd2_complex oa->t4 Ar-X lex Ligand Exchange pd2_complex->lex pd2_complex->t1 + R'NH₂ amine_complex L₂Pd(II)(Ar)(NHR')⁺X⁻ lex->amine_complex deprot Deprotonation (Base) amine_complex->deprot amine_complex->t2 - HX amido_complex L₂Pd(II)(Ar)(NR') deprot->amido_complex re Reductive Elimination amido_complex->re re->pd0 re->t3 Product (Ar-NHR') t1->amine_complex t2->amido_complex t3->pd0 t4->pd2_complex

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Elucidation of 3-Methoxy-cyclohexylamine Hydrochloride: A Comparative Analysis of NMR Spectroscopy and Other Analytical Techniques

For researchers and professionals in drug development, the unambiguous structural determination of small molecules is a cornerstone of safe and effective therapeutic design. This guide provides an in-depth analysis of th...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural determination of small molecules is a cornerstone of safe and effective therapeutic design. This guide provides an in-depth analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 3-Methoxy-cyclohexylamine hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. Beyond a simple spectral interpretation, we will delve into the causality behind experimental choices and offer a comparative perspective on the utility of NMR versus other common analytical techniques like Mass Spectrometry (MS) and Infrared (IR) Spectroscopy for the comprehensive characterization of this molecule.

The Subject: 3-Methoxy-cyclohexylamine Hydrochloride

3-Methoxy-cyclohexylamine hydrochloride is a substituted cycloaliphatic amine. The presence of a stereocenter at both the 1 and 3 positions of the cyclohexane ring means that this compound can exist as different stereoisomers (cis and trans), which can have significantly different pharmacological activities. Therefore, a robust analytical method that can not only confirm the chemical structure but also provide insights into its stereochemistry is paramount.

Unraveling the Structure with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier technique for the detailed structural elucidation of organic molecules in solution.[1] It provides rich information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Predicted ¹H NMR Spectrum of 3-Methoxy-cyclohexylamine Hydrochloride

Due to the limited availability of experimental spectra in the public domain, the following analysis is based on a predicted ¹H NMR spectrum. The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 3-Methoxy-cyclohexylamine Hydrochloride

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (J, Hz)Integration
H1 (CH-NH₃⁺)~3.1 - 3.3Multiplet-1H
H3 (CH-OCH₃)~3.4 - 3.6Multiplet-1H
OCH₃~3.3Singlet-3H
Cyclohexyl Protons~1.2 - 2.2Multiplets-8H
NH₃⁺~8.0 - 9.0Broad Singlet-3H

Interpretation and Rationale:

  • H1 and H3 Protons: The protons attached to the carbons bearing the amine and methoxy groups (C1 and C3) are expected to be the most downfield of the cyclohexyl protons due to the deshielding effect of the electronegative nitrogen and oxygen atoms. Their complex multiplicity arises from coupling to adjacent methylene protons.

  • Methoxy Protons: The three protons of the methoxy group are chemically equivalent and do not have any adjacent protons to couple with, resulting in a characteristic singlet peak around 3.3 ppm.

  • Cyclohexyl Protons: The remaining methylene protons of the cyclohexane ring will appear as a complex series of overlapping multiplets in the upfield region of the spectrum. The exact chemical shifts and coupling constants will be highly dependent on the stereochemistry (cis or trans) of the molecule.

  • Ammonium Protons: The protons of the ammonium group are acidic and their chemical shift can be highly variable, depending on the solvent, concentration, and temperature. They often appear as a broad singlet due to rapid exchange with the solvent and quadrupolar broadening from the nitrogen atom.

Predicted ¹³C NMR Spectrum of 3-Methoxy-cyclohexylamine Hydrochloride

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Methoxy-cyclohexylamine Hydrochloride

Carbon AssignmentPredicted Chemical Shift (ppm)
C1 (CH-NH₃⁺)~50 - 55
C3 (CH-OCH₃)~75 - 80
OCH₃~56
C2, C4, C5, C6~20 - 40

Interpretation and Rationale:

  • C1 and C3 Carbons: Similar to the proton spectrum, the carbons directly attached to the nitrogen and oxygen atoms are the most downfield in the aliphatic region of the ¹³C NMR spectrum. The carbon bearing the methoxy group (C3) is expected to be further downfield than the carbon with the ammonium group (C1).

  • Methoxy Carbon: The carbon of the methoxy group will have a distinct chemical shift around 56 ppm.

  • Other Cyclohexyl Carbons: The remaining methylene carbons of the cyclohexane ring will appear in the upfield region of the spectrum.

A Comparative Look: NMR vs. Other Analytical Techniques

While NMR is unparalleled for detailed structural elucidation, a comprehensive characterization often involves a multi-technique approach.

Table 3: Comparison of Analytical Techniques for the Characterization of 3-Methoxy-cyclohexylamine Hydrochloride

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed structural connectivity, stereochemistry, and dynamic processes.Unambiguous structure determination, non-destructive.Lower sensitivity compared to MS, requires higher sample concentration.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula information.Does not provide detailed structural connectivity or stereochemical information.
Infrared (IR) Spectroscopy Presence of functional groups.Fast and simple to operate.Provides limited structural information, spectra can be complex.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, can offer clues about its structure. For 3-Methoxy-cyclohexylamine hydrochloride, the expected molecular ion for the free base (C₇H₁₅NO) would be at m/z 129.1154. Characteristic fragmentation of cyclohexylamine derivatives often involves α-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom.[2] This would lead to the formation of a resonance-stabilized nitrogen-containing cation.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a rapid and straightforward technique for identifying the presence of specific functional groups. In the IR spectrum of 3-Methoxy-cyclohexylamine hydrochloride, we would expect to see:

  • N-H stretching: A broad and strong absorption in the region of 3000-3300 cm⁻¹ corresponding to the ammonium group (NH₃⁺).

  • C-H stretching: Absorptions just below 3000 cm⁻¹ for the sp³ hybridized C-H bonds of the cyclohexane ring and methoxy group.

  • C-O stretching: A strong absorption in the region of 1050-1150 cm⁻¹ characteristic of the C-O single bond in the ether linkage.[3]

  • N-H bending: A medium intensity band around 1500-1600 cm⁻¹.

Experimental Protocol for NMR Analysis

The following provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of 3-Methoxy-cyclohexylamine hydrochloride.

1. Sample Preparation:

  • Weighing the Sample: Accurately weigh approximately 10-20 mg of 3-Methoxy-cyclohexylamine hydrochloride for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Choosing a Solvent: Select a suitable deuterated solvent in which the compound is soluble. Deuterated methanol (CD₃OD) or deuterated water (D₂O) are good choices for hydrochloride salts. The volume of the solvent should be around 0.6-0.7 mL.

  • Dissolution: Dissolve the sample completely in the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication may be used to aid dissolution.

  • Filtering: To remove any particulate matter that could degrade spectral quality, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (DSS) can be added.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrument Shimming: Insert the sample into the spectrometer and perform automated or manual shimming of the magnetic field to achieve high homogeneity and sharp spectral lines.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Apply a 90° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-100 ppm for this aliphatic compound).

    • Due to the low natural abundance of ¹³C, a larger number of scans is required (typically several hundred to thousands).

    • Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of a comprehensive structural elucidation process, integrating various analytical techniques.

cluster_Techniques Analytical Techniques cluster_Information Information Obtained cluster_Analysis Data Analysis & Elucidation NMR NMR Spectroscopy Structure Detailed Structure & Stereochemistry NMR->Structure MS Mass Spectrometry MW Molecular Weight & Formula MS->MW IR IR Spectroscopy Func_Groups Functional Groups IR->Func_Groups Elucidation Complete Structural Elucidation Structure->Elucidation MW->Elucidation Func_Groups->Elucidation

Caption: Workflow for comprehensive structural elucidation.

Conclusion

The structural elucidation of 3-Methoxy-cyclohexylamine hydrochloride is most effectively achieved through a combination of analytical techniques, with NMR spectroscopy playing the central role. While MS and IR provide valuable preliminary data regarding molecular weight and functional groups, only NMR can deliver the detailed connectivity and stereochemical information necessary for unambiguous structure determination. By following rigorous experimental protocols and a logical workflow, researchers can confidently characterize this and other small molecules, ensuring the integrity and safety of their drug development pipelines.

References

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

  • Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. [Link]

  • Chemistry LibreTexts. (2022, September 24). 18.8 Spectroscopy of Ethers. [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Wikipedia. (2024, January 23). Nuclear magnetic resonance spectroscopy. [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

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  • University of California, Santa Barbara. IR: amines. [Link]

  • Zhang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6568. [Link]

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Comparative

A Comparative Guide to the Mass Spectrometric Fragmentation of 3-Methoxy-cyclohexylamine Hydrochloride and its Analytical Alternatives

For researchers, scientists, and professionals in drug development, the precise structural elucidation and quantification of small molecules are paramount. 3-Methoxy-cyclohexylamine hydrochloride, a substituted cyclic am...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation and quantification of small molecules are paramount. 3-Methoxy-cyclohexylamine hydrochloride, a substituted cyclic amine, serves as a key building block in various synthetic pathways. Its characterization is crucial for ensuring the identity, purity, and stability of intermediates and final active pharmaceutical ingredients. This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of 3-methoxy-cyclohexylamine and compares this powerful technique with other established analytical methodologies. The insights presented herein are grounded in established chemical principles and data from analogous structures, offering a practical framework for method development and validation.

The Analytical Imperative: Characterizing 3-Methoxy-cyclohexylamine

3-Methoxy-cyclohexylamine (C7H15NO), with a monoisotopic mass of 129.1154 Da, is typically handled as its hydrochloride salt to improve stability and solubility.[1] The core analytical challenge lies in confirming the integrity of the cyclohexyl ring, the position of the methoxy and amine substituents, and detecting potential impurities. Mass spectrometry, particularly when coupled with chromatographic separation, offers unparalleled sensitivity and specificity for this task. Understanding its fragmentation pattern is key to leveraging its full potential.

Unraveling the Fragmentation Puzzle: A Mass Spectrometry Deep Dive

Electron Ionization (EI-MS): The Hard Ionization Approach

In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and subsequent fragmentation. For 3-methoxy-cyclohexylamine, the molecular ion would be observed at an m/z of 129, consistent with the nitrogen rule which states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[4]

The primary and most characteristic fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[4][5][6][7] This cleavage results in a resonance-stabilized iminium cation. For 3-methoxy-cyclohexylamine, two main α-cleavage routes are possible, leading to the most abundant fragment ions.

Proposed Key EI Fragmentation Pathways:

  • Loss of a Propyl Radical: Cleavage of the C1-C6 bond and subsequent rearrangement can lead to the formation of a stable iminium ion at m/z 86 .

  • Loss of a Butenyl Radical: Ring-opening followed by cleavage can result in the loss of a C4H7 radical, yielding a prominent ion at m/z 74 .

  • Loss of Methanol: The methoxy group can be lost as a neutral methanol molecule (CH3OH) following initial ring fragmentation, producing an ion at m/z 97 .

  • Formation of the Base Peak: The most stable fragment, and therefore the base peak, is often the smallest iminium ion formed through α-cleavage. In this case, cleavage of the C1-C2 bond and loss of the rest of the ring could lead to a fragment at m/z 30 (CH2=NH2+). However, for cyclic amines, ring-opening pathways are more complex.[7] A more likely significant fragment would be from the cleavage of the ring, such as the m/z 56 ion, which is prominent in the spectrum of cyclohexylamine.[2]

Caption: Proposed EI fragmentation pathways for 3-methoxy-cyclohexylamine.

Electrospray Ionization (ESI-MS/MS): The Soft Ionization Advantage

For samples analyzed as the hydrochloride salt, ESI is the preferred method. In positive ion mode, the protonated molecule [M+H]+ will be the parent ion, observed at m/z 130 . Tandem mass spectrometry (MS/MS) of this ion, through collision-induced dissociation (CID), provides structural information. ESI is a softer ionization technique, leading to less fragmentation in the source and a cleaner parent spectrum.

Proposed Key ESI-MS/MS Fragmentation Pathways:

  • Loss of Ammonia (NH3): A common fragmentation pathway for protonated primary amines is the neutral loss of ammonia, which would yield an ion at m/z 113 .

  • Loss of Methanol (CH3OH): The protonated molecule can easily lose the methoxy group as a neutral methanol molecule, resulting in a prominent fragment at m/z 98 . This is often a dominant loss for methoxy-containing compounds.

  • Combined Losses: Subsequent fragmentation of the m/z 98 ion could occur, for instance, through the loss of ethylene (C2H4), leading to a fragment at m/z 70 .

Caption: Proposed ESI-MS/MS fragmentation of protonated 3-methoxy-cyclohexylamine.

A Comparative Analysis: Mass Spectrometry vs. Alternative Techniques

While mass spectrometry is a powerful tool, a multi-technique approach is often necessary for comprehensive characterization. Below is a comparison of MS with other common analytical methods.

Technique Information Provided Advantages Limitations Typical Application
GC-MS (EI) Molecular weight, fragmentation pattern, retention time.High sensitivity, excellent for volatile compounds, extensive libraries for identification.Requires derivatization for polar amines, thermal degradation possible.Purity analysis, impurity identification, quantification.
LC-MS (ESI) Molecular weight, fragmentation pattern, retention time.Ideal for polar and non-volatile salts, soft ionization preserves molecular ion.Matrix effects can cause ion suppression, less structural information from MS1.Quantification in biological matrices, stability studies.[8][9]
NMR Spectroscopy (¹H, ¹³C) Detailed connectivity of atoms, stereochemistry.Unambiguous structure elucidation, non-destructive.Lower sensitivity than MS, requires higher sample concentration.Definitive structure confirmation, stereoisomer analysis.[4]
Infrared (IR) Spectroscopy Presence of functional groups (N-H, C-O).Fast, simple, inexpensive.Provides limited structural detail, not suitable for complex mixtures.Quick identity confirmation, functional group verification.[4]
Gas Chromatography (GC-FID) Retention time, quantification.Robust, quantitative, inexpensive.No structural information, co-elution can be an issue.Routine purity checks and quantification against a known standard.

Experimental Protocols: A Self-Validating Approach

To ensure trustworthiness and reproducibility, detailed experimental protocols are essential.

Protocol 1: GC-MS Analysis of 3-Methoxy-cyclohexylamine

This protocol outlines the analysis of the free base form of the compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A 1. Weigh 1 mg of 3-Methoxy-cyclohexylamine HCl B 2. Dissolve in 1 mL of Methanol A->B C 3. Add 50 µL of 1M NaOH to neutralize HCl B->C D 4. Vortex and centrifuge C->D E 5. Transfer supernatant to GC vial D->E F 6. Inject 1 µL into GC-MS E->F G 7. GC Separation (e.g., DB-5ms column) F->G H 8. EI Ionization (70 eV) G->H I 9. Mass Analysis (m/z 30-300) H->I J 10. Identify molecular ion peak (m/z 129) I->J K 11. Analyze fragmentation pattern J->K L 12. Compare with library/ predicted spectra K->L

Caption: Workflow for the GC-MS analysis of 3-methoxy-cyclohexylamine.

  • Sample Preparation: Accurately weigh approximately 1 mg of 3-Methoxy-cyclohexylamine hydrochloride and dissolve it in 1 mL of methanol. To analyze the free base, add 50 µL of 1M Sodium Hydroxide in methanol to neutralize the hydrochloride. Vortex the solution for 30 seconds and centrifuge to pellet the precipitated sodium chloride. Transfer the supernatant to a GC vial.

  • Instrumentation: Utilize a gas chromatograph equipped with a capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane) coupled to a mass spectrometer.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Start at 60°C, hold for 1 minute, then ramp to 280°C at 15°C/min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 30 to 300.

    • Source Temperature: 230°C.

  • Data Analysis: Identify the peak corresponding to 3-methoxy-cyclohexylamine. Examine the mass spectrum for the molecular ion at m/z 129 and the characteristic fragment ions as predicted.

Protocol 2: LC-MS/MS Analysis of 3-Methoxy-cyclohexylamine Hydrochloride

This protocol is suitable for direct analysis of the hydrochloride salt.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of 3-methoxy-cyclohexylamine hydrochloride in a 50:50 mixture of methanol and water. Create a working solution of 1 µg/mL by diluting the stock solution with the same solvent mixture.

  • Instrumentation: Use a high-performance liquid chromatograph (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS Conditions:

    • Ionization Mode: Positive ESI.

    • Parent Ion: Select the [M+H]+ ion at m/z 130 for fragmentation.

    • Collision Energy: Optimize collision energy (e.g., 10-30 eV) to produce characteristic fragment ions.

    • Product Ion Scan: Monitor for the expected fragments, such as m/z 113 and 98.

  • Data Analysis: Integrate the chromatogram for the parent ion. Confirm the identity of the compound by comparing the retention time and the resulting product ion spectrum with a reference standard.

Conclusion

Mass spectrometry offers a highly sensitive and specific method for the characterization of 3-methoxy-cyclohexylamine hydrochloride. By understanding the predictable fragmentation pathways under both EI and ESI conditions, analysts can confidently identify the compound and distinguish it from related impurities. While EI-MS provides rich structural detail through extensive fragmentation, ESI-MS/MS is ideal for the direct analysis of the salt form, offering excellent quantitative performance. For unambiguous structure confirmation, especially of novel compounds, correlation with orthogonal techniques like NMR is indispensable. The choice of the optimal analytical strategy will ultimately depend on the specific research question, whether it is routine quality control, metabolite identification, or definitive structural elucidation.

References

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
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  • NIST. (n.d.). Cyclohexylamine. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link][2]

  • NIST. (n.d.). 3-Methylcyclohexylamine,c&t. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link][10]

  • De Martinis, B. S., et al. (2013). From the Street to the Laboratory: Analytical Profiles of Methoxetamine, 3-Methoxyeticyclidine and 3-Methoxyphencyclidine and their Determination in Three Biological Matrices. Journal of Analytical Toxicology, 37(8), 528-537.
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  • Wikipedia. (n.d.). Cyclohexylamine. Retrieved from [Link]

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  • Zancanaro, F., et al. (2013). Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. Drug Testing and Analysis, 5(8), 645-653.
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  • Gomes, S., et al. (2024). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. Applied Sciences, 14(7), 2895.
  • PubChem. (n.d.). 3-Methoxy-cyclohexylamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link][12]

  • JoVE. (n.d.). Video: Mass Spectrometry: Amine Fragmentation. Journal of Visualized Experiments. Retrieved from [Link][6]

  • Whitman College. (n.d.). GCMS Section 6.15. Retrieved from [Link]

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons.
  • Wang, H. Y., et al. (2015). Study on the Accelerated Gutknecht Self-Cyclocondensation of Amino-sugars at Atmospheric Pressure Chemical Ionization Condition. RSC Advances, 5(10), 7350-7356.
  • Morris, H., & Wallach, J. (2017). Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. Drug Testing and Analysis, 9(10), 1547-1556.
  • Li, J., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6563.

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Validation

A Senior Application Scientist's Guide to the Analytical Characterization of 3-Methoxy-cyclohexylamine hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the unambiguous characterization of active pharmaceutical ingredients (APIs) and their intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the unambiguous characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety, efficacy, and regulatory compliance. 3-Methoxy-cyclohexylamine hydrochloride, a key building block in the synthesis of various pharmaceutical agents, presents a valuable case study for applying a multi-faceted analytical approach. This guide provides an in-depth comparison of analytical techniques, centered around Fourier-Transform Infrared (FTIR) Spectroscopy, to provide a holistic and scientifically rigorous strategy for its identification and quality assessment.

The Central Role of Vibrational Spectroscopy: An FTIR-First Approach

For a molecule like 3-Methoxy-cyclohexylamine hydrochloride, FTIR spectroscopy serves as an exceptionally powerful first-line analytical technique. Its principal advantages are speed, non-destructive nature, and the wealth of information it provides on molecular structure and functional groups. The resulting spectrum is a unique molecular "fingerprint" that can rapidly confirm identity against a known standard.

The core principle of FTIR lies in the absorption of infrared radiation by a molecule, which excites vibrations in its chemical bonds. The frequencies of these vibrations are specific to the types of bonds and the overall molecular structure. For 3-Methoxy-cyclohexylamine hydrochloride, we are primarily interested in the vibrations of the amine hydrochloride, the methoxy ether linkage, and the cyclohexane ring.

A typical FTIR spectrum of 3-Methoxy-cyclohexylamine hydrochloride is dominated by several key regions. The interpretation is not merely about matching numbers but understanding the underlying physics of the molecular vibrations.

  • The Amine Hydrochloride Region (N-H⁺ Vibrations): The protonation of the primary amine group to form an ammonium salt (R-NH₃⁺) profoundly alters its characteristic infrared absorptions. Instead of the sharp N-H stretching bands of a free amine around 3300-3500 cm⁻¹, we observe a very broad and strong absorption envelope, typically spanning from 2800 to 3200 cm⁻¹.[1] This broadening is a direct consequence of extensive hydrogen bonding in the solid state. Within this broad envelope, combination and overtone bands can also appear, often seen in the 2000-2700 cm⁻¹ range, which are highly characteristic of amine salts.[2][3]

  • The Aliphatic C-H Stretching Region: Strong, sharp peaks between 2800 and 3000 cm⁻¹ are definitive indicators of the C-H bonds within the cyclohexyl ring and the methoxy group.[4] Specifically, absorptions around 2950-2845 cm⁻¹ arise from the stretching vibrations of the -CH₂- groups in the cyclohexane skeleton.[4] A unique, sharp peak often observed around 2830 cm⁻¹ can be indicative of the C-H stretch in the methoxy (O-CH₃) group.[5]

  • The "Fingerprint" Region (Below 1600 cm⁻¹): This region contains a wealth of structural information.

    • N-H⁺ Bending: The asymmetric and symmetric bending vibrations of the -NH₃⁺ group typically appear as strong to medium bands in the 1560-1620 cm⁻¹ and ~1500 cm⁻¹ regions, respectively.

    • C-H Bending: Deformation vibrations for the CH₂ groups of the cyclohexane ring are expected between 1440 and 1480 cm⁻¹.[4]

    • C-O-C Ether Linkage: The most diagnostically significant peak in this region for this molecule is the asymmetric C-O-C stretching vibration of the methoxy group. For a saturated (alkyl) ether, this presents as a strong, prominent band typically in the 1070-1140 cm⁻¹ range.[5][6][7]

Data Presentation: Expected FTIR Absorption Bands

Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupExpected IntensityNotes
2800 - 3200N-H⁺ StretchAmine HydrochlorideStrong, Very BroadBroadness due to hydrogen bonding.[1]
2850 - 2960C-H StretchCyclohexane (CH₂)Strong, SharpMultiple peaks expected.[4]
~2830C-H StretchMethoxy (O-CH₃)Medium, SharpCharacteristic peak for methoxy groups.[5]
1560 - 1620N-H⁺ Asymmetric BendAmine HydrochlorideMedium - StrongConfirms the presence of the ammonium salt.
~1500N-H⁺ Symmetric BendAmine HydrochlorideMediumOften overlaps with other peaks.
1440 - 1480C-H Scissoring BendCyclohexane (CH₂)MediumCharacteristic of the saturated ring structure.[4]
1070 - 1140C-O-C Asymmetric StretchAlkyl EtherStrong, SharpKey diagnostic peak for the methoxy group.[5][6]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

Trustworthy data begins with a robust protocol. The following describes a standard procedure for analyzing a solid sample like 3-Methoxy-cyclohexylamine hydrochloride using the Attenuated Total Reflectance (ATR) technique, which is often preferred for its minimal sample preparation.

Instrumentation: A Fourier-Transform Infrared Spectrometer equipped with a Diamond or Germanium ATR accessory.

Methodology:

  • System Preparation: Ensure the spectrometer is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Background Scan: Before analyzing the sample, a background spectrum must be collected. This involves scanning with the clean, empty ATR crystal. This step is critical as it accounts for the instrumental and environmental background, ensuring that the final spectrum contains only information from the sample.

  • Sample Application: Place a small amount (typically 1-2 mg) of the 3-Methoxy-cyclohexylamine hydrochloride powder directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure to the sample. This ensures intimate contact between the sample and the ATR crystal, which is essential for obtaining a strong, high-quality signal.

  • Data Acquisition:

    • Scan Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹ (This provides a good balance between resolving key peaks and maintaining a high signal-to-noise ratio for a small molecule of this type).

    • Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software automatically ratios the sample scan against the background scan to produce the final absorbance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

FTIR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Processing & Analysis Purge Purge Spectrometer Clean Clean ATR Crystal Purge->Clean Background Collect Background (I₀) Clean->Background Sample Apply Sample & Collect Spectrum (I) Background->Sample Process Calculate Absorbance (log[I₀/I]) Sample->Process Interpret Interpret Spectrum Process->Interpret

Caption: Standard workflow for FTIR analysis using an ATR accessory.

A Comparative Guide: Orthogonal and Complementary Techniques

While FTIR is an excellent tool for rapid identification, a comprehensive characterization, particularly in a drug development context, necessitates the use of orthogonal methods—techniques that measure different chemical properties.[8][9] This multi-technique approach provides a self-validating system for structure confirmation and purity assessment.

NMR is the gold standard for elucidating the precise chemical structure of an organic molecule.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity. For 3-Methoxy-cyclohexylamine hydrochloride, one would expect to see distinct signals for the methoxy (-OCH₃) protons, the proton on the carbon bearing the amine (CH-N), and complex overlapping signals for the other cyclohexane ring protons.

  • ¹³C NMR: Shows the number of chemically distinct carbon atoms.[10] The carbon attached to the oxygen and the carbon attached to the nitrogen would be significantly deshielded (shifted downfield) compared to the other ring carbons.[10]

Comparison:

  • FTIR Advantage: Much faster, requires less sample, and is better for identifying specific functional groups (like the amine salt).

  • NMR Advantage: Provides unambiguous constitutional and stereochemical information. It is the definitive technique for de novo structure elucidation.

MS provides information about the mass-to-charge ratio (m/z) of a molecule, giving its molecular weight and, through fragmentation, clues about its structure.[11]

  • Information Provided: Electrospray Ionization (ESI) would likely show a strong signal for the protonated molecule [M+H]⁺, confirming the molecular mass of the free base.

  • Fragmentation: In tandem MS (MS/MS), characteristic fragmentation patterns, such as the alpha-cleavage common to amines, can provide further structural confirmation.[10]

Comparison:

  • FTIR Advantage: Non-destructive, provides information on bonding and functional groups directly.

  • MS Advantage: Extremely sensitive, provides exact molecular weight, and can be coupled with chromatography (LC-MS, GC-MS) for mixture analysis and impurity profiling.[9][12]

HPLC is a cornerstone of pharmaceutical analysis for determining purity and quantifying the API.

  • Information Provided: When coupled with a UV or other detector, HPLC separates the main compound from any impurities or related substances. The retention time is characteristic of the compound under specific chromatographic conditions, and the peak area is proportional to its concentration.

Comparison:

  • FTIR Advantage: Provides structural information for identification.

  • HPLC Advantage: The premier technique for assessing chemical purity and for quantification. It answers "how much?" and "how pure?" rather than "what is it?".

Comparative Summary of Analytical Techniques

TechniquePrimary Information ProvidedSpeedCostKey Advantage for this Molecule
FTIR Functional Groups, Molecular FingerprintVery Fast (<5 min)LowRapid, unambiguous confirmation of the amine salt and ether functional groups.
NMR Definitive Molecular Structure (Connectivity)Slow (hours)HighUnambiguous structural elucidation and stereochemical assignment.
MS Molecular Weight, Fragmentation PatternFastHighHigh sensitivity for confirming molecular formula and use in impurity identification (LC-MS).[9]
HPLC Purity, QuantificationModerateModerateGold standard for determining the purity profile and assay of the substance.

Integrated Analytical Workflow for Complete Characterization

In a regulated drug development environment, these techniques are not used in isolation but as part of a logical, integrated workflow to build a complete analytical profile of the molecule.

Integrated_Workflow cluster_id Identity Confirmation cluster_purity Purity & Assay cluster_start FTIR FTIR Analysis (Rapid Functional Group ID) MS Mass Spectrometry (Molecular Weight Verification) FTIR->MS Confirms ID NMR NMR (¹H, ¹³C) (Definitive Structure Elucidation) MS->NMR Confirms ID HPLC HPLC-UV/DAD (Purity Profile, Assay) LCMS LC-MS (Impurity Identification) HPLC->LCMS Investigate Impurities Start New Batch of 3-Methoxy-cyclohexylamine HCl Start->FTIR Start->HPLC

Caption: An integrated workflow for the comprehensive characterization of a pharmaceutical intermediate.

This guide illustrates that while FTIR provides a rapid and powerful tool for the initial identification of 3-Methoxy-cyclohexylamine hydrochloride, its true analytical strength is realized when it is integrated into a broader suite of orthogonal techniques. This comprehensive approach ensures the highest level of scientific rigor and confidence in the quality and identity of critical pharmaceutical materials.

References

  • Spectroscopy of Amines - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Retrieved from [Link]

  • Difference between Ether and Ester Bonding in FTIR Spectra. (2023). Rocky Mountain Labs. Retrieved from [Link]

  • 3-Methoxycyclohexene-1. (n.d.). SpectraBase. Retrieved from [Link]

  • Mass Spectrometry of Esterified Cyclodextrins. (2021). MDPI. Retrieved from [Link]

  • FTIR spectra of cyclohexane and DVR oxidized before and later. (n.d.). ResearchGate. Retrieved from [Link]

  • Organic Nitrogen Compounds V: Amine Salts. (2019). Spectroscopy Online. Retrieved from [Link]

  • Small Molecule Method Development Strategies with Chad Christianson. (n.d.). Bioanalysis Zone. Retrieved from [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). PubMed Central (PMC). Retrieved from [Link]

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Comparative

A Comparative Guide to the Reactivity of 3-Methoxy-cyclohexylamine vs. Cyclohexylamine for Researchers and Drug Development Professionals

In the landscape of synthetic chemistry and drug development, the selection of appropriate building blocks is a critical determinant of reaction outcomes and molecular properties. Cyclohexylamine and its derivatives are...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic chemistry and drug development, the selection of appropriate building blocks is a critical determinant of reaction outcomes and molecular properties. Cyclohexylamine and its derivatives are ubiquitous scaffolds in medicinal chemistry, valued for their conformational rigidity and synthetic versatility. This guide provides an in-depth comparison of the reactivity of 3-Methoxy-cyclohexylamine and its parent compound, cyclohexylamine. By examining the electronic and steric influences of the 3-methoxy substituent, we will provide a predictive framework for their relative reactivity and offer detailed experimental protocols for their quantitative comparison.

Foundational Physicochemical Properties: A Tale of Two Amines

A molecule's reactivity is intrinsically linked to its structural and electronic properties. Here, we present a comparative overview of the key physicochemical parameters for cyclohexylamine and 3-methoxy-cyclohexylamine.

PropertyCyclohexylamine3-Methoxy-cyclohexylamineSource(s)
Molecular Formula C₆H₁₃NC₇H₁₅NO[1][2]
Molecular Weight 99.17 g/mol 129.20 g/mol [1][2]
pKa of Conjugate Acid 10.64Estimated ~10.2 - 10.4[3][4]
Boiling Point 134.5 °CNot available[3]
Appearance Clear to yellowish liquidNot available[3]

The Decisive Factors: Electronic and Steric Effects

The introduction of a methoxy group at the 3-position of the cyclohexyl ring introduces subtle but significant electronic and steric perturbations that modulate the reactivity of the amino group.

Electronic Landscape: The Inductive Effect of the Methoxy Group

The primary electronic influence of the 3-methoxy group is its inductive electron-withdrawing effect (-I effect). The electronegative oxygen atom pulls electron density away from the cyclohexane ring, which in turn slightly reduces the electron density on the nitrogen atom of the amine.

Figure 1: Inductive effects in cyclohexylamine and 3-methoxy-cyclohexylamine.

This diminished electron density on the nitrogen atom in 3-methoxy-cyclohexylamine has two key consequences:

  • Reduced Basicity: A lower electron density on the nitrogen makes it a weaker proton acceptor, resulting in a lower pKa as predicted above.

  • Reduced Nucleophilicity: The nitrogen's lone pair is less available for attacking electrophilic centers, suggesting that 3-methoxy-cyclohexylamine will generally be a less potent nucleophile than cyclohexylamine.

Steric Considerations: Conformational Analysis and 1,3-Diaxial Interactions

The cyclohexane ring exists predominantly in a chair conformation to minimize angular and torsional strain.[8] The substituents on the ring can occupy either axial or equatorial positions, with the equatorial position being generally more stable for larger groups to avoid unfavorable 1,3-diaxial interactions.[2][9]

For 3-methoxy-cyclohexylamine, we must consider the conformational preferences of both the amino and methoxy groups. Both cis and trans isomers exist, each with two possible chair conformations.

Figure 2: Conformational isomers of cis- and trans-3-methoxy-cyclohexylamine.

The relative stability of these conformers is dictated by the A-values of the substituents, which quantify the energetic penalty of a substituent being in an axial position.[3]

  • A-value (NH₂): ~1.7 kcal/mol

  • A-value (OCH₃): ~0.6 kcal/mol[10]

Based on these values, the diequatorial conformer of the trans isomer is expected to be the most stable, as it minimizes steric strain. For the cis isomer, the conformer with the larger amino group in the equatorial position will be favored.

The presence of the methoxy group, particularly in an axial conformation, can introduce steric hindrance that may impede the approach of electrophiles to the nitrogen atom, further reducing its reactivity compared to the sterically unencumbered cyclohexylamine.

Comparative Reactivity in Key Synthetic Transformations

Based on the electronic and steric factors discussed, we can predict the relative reactivity of cyclohexylamine and 3-methoxy-cyclohexylamine in common synthetic reactions.

N-Acylation: A Competition for the Electrophile

N-acylation is a fundamental transformation for amines. We anticipate that cyclohexylamine will react faster with acylating agents, such as acetic anhydride or benzoyl chloride, than 3-methoxy-cyclohexylamine due to its higher nucleophilicity.

Predicted Reactivity Order: Cyclohexylamine > 3-Methoxy-cyclohexylamine

Figure 3: Experimental workflow for competitive N-acylation.

Imine Formation: The Nucleophilic Attack on a Carbonyl

The formation of an imine through the reaction of an amine with an aldehyde or ketone is another cornerstone reaction. The rate-determining step is typically the initial nucleophilic attack of the amine on the carbonyl carbon. Consequently, the more nucleophilic cyclohexylamine is expected to exhibit a faster rate of imine formation.

Predicted Reactivity Order: Cyclohexylamine > 3-Methoxy-cyclohexylamine

Figure 4: Experimental workflow for kinetic analysis of imine formation.

Experimental Protocols for Quantitative Comparison

To empirically validate these predictions, the following detailed experimental protocols are provided. These protocols are designed as self-validating systems, allowing for direct and reliable comparison of the two amines.

Synthesis of 3-Methoxy-cyclohexylamine

As 3-methoxy-cyclohexylamine may not be readily commercially available, a synthetic route via reductive amination of 3-methoxycyclohexanone is proposed.[11][12][13]

Protocol 4.1.1: Reductive Amination of 3-Methoxycyclohexanone

  • To a solution of 3-methoxycyclohexanone (1.0 eq) in methanol, add a solution of ammonia in methanol (7 N, 10 eq).

  • Add a catalytic amount of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN, 1.5 eq) or a heterogeneous catalyst like Pd/C under a hydrogen atmosphere.[14]

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield 3-methoxy-cyclohexylamine.

Competitive N-Acylation Kinetics Monitored by HPLC

This experiment will directly measure the relative reactivity of the two amines towards an acylating agent.[9][15]

Protocol 4.2.1: Competitive Acylation

  • Prepare a stock solution containing an equimolar mixture of cyclohexylamine and 3-methoxy-cyclohexylamine in a suitable aprotic solvent (e.g., acetonitrile).

  • In a separate vial, prepare a solution of a limiting amount of acetic anhydride (0.5 eq relative to the total amine concentration) in the same solvent.

  • At time t=0, add the acetic anhydride solution to the amine mixture with vigorous stirring.

  • At predetermined time intervals, withdraw aliquots of the reaction mixture and quench them in a solution of a derivatizing agent (e.g., dansyl chloride) to stop the reaction and facilitate HPLC analysis.[16]

  • Analyze the quenched samples by reverse-phase HPLC with UV or fluorescence detection.

  • Quantify the concentrations of the two resulting amides, N-cyclohexylacetamide and N-(3-methoxycyclohexyl)acetamide, against calibration curves of the pure, synthesized standards.

  • Plot the concentration of each product over time to determine the initial reaction rates and calculate the relative rate constant (k_cyclohexylamine / k_3-methoxy-cyclohexylamine).

Kinetic Analysis of Imine Formation by UV-Vis Spectroscopy

This method leverages the formation of a UV-active imine to monitor the reaction progress in real-time.[1][16][17]

Protocol 4.3.1: Imine Formation Kinetics

  • Prepare separate solutions of cyclohexylamine and 3-methoxy-cyclohexylamine in a suitable solvent (e.g., methanol).

  • Prepare a solution of a UV-active aldehyde, such as benzaldehyde, in the same solvent.

  • In a quartz cuvette, mix the amine solution with the benzaldehyde solution at a known concentration.

  • Immediately place the cuvette in a UV-Vis spectrophotometer and monitor the increase in absorbance at the λ_max of the resulting imine over time.

  • Repeat the experiment for the other amine under identical conditions.

  • Plot absorbance versus time and use the initial rate method to determine the rate constants for the formation of each imine.

Conclusion

The presence of a 3-methoxy group on the cyclohexylamine scaffold is predicted to decrease its reactivity as a nucleophile due to the electron-withdrawing inductive effect of the oxygen atom. This will manifest as a lower basicity (pKa) and slower reaction rates in typical nucleophilic reactions such as N-acylation and imine formation. Steric hindrance from the methoxy group, particularly in certain conformations, may also contribute to this reduced reactivity.

The provided experimental protocols offer a robust framework for the quantitative validation of these theoretical predictions. By generating empirical data on the relative reactivity of these two important building blocks, researchers and drug development professionals can make more informed decisions in the design and execution of their synthetic strategies, ultimately leading to more efficient and predictable outcomes.

References

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Validation

Efficacy of 3-Methoxy-cyclohexylamine Derivatives in Bioassays: A Comparative Guide

For researchers and drug development professionals exploring novel CNS-active compounds, the 3-methoxy-cyclohexylamine scaffold presents a compelling starting point. This guide offers an in-depth comparison of the effica...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals exploring novel CNS-active compounds, the 3-methoxy-cyclohexylamine scaffold presents a compelling starting point. This guide offers an in-depth comparison of the efficacy of its derivatives in various bioassays, drawing upon experimental data from structurally related compounds to predict and rationalize their biological activities. We will delve into the mechanistic underpinnings of their action, provide detailed experimental protocols for their evaluation, and present a comparative analysis of their potential therapeutic applications.

Introduction: The 3-Methoxy-cyclohexylamine Scaffold and its Therapeutic Potential

The cyclohexylamine backbone is a privileged scaffold in medicinal chemistry, most notably as a core component of arylcyclohexylamines like ketamine and phencyclidine (PCP)[1]. These compounds are well-characterized as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a crucial ion channel involved in synaptic plasticity and neurotransmission[1][2]. Over-activation of NMDA receptors is implicated in a range of neurological and psychiatric disorders, making NMDA receptor antagonists a significant area of therapeutic interest.

The introduction of a methoxy group at the 3-position of the cyclohexyl ring is a strategic modification aimed at modulating the pharmacokinetic and pharmacodynamic properties of the parent molecule. The methoxy group can influence lipophilicity, metabolic stability, and the orientation of the molecule within the receptor binding pocket, thereby fine-tuning its efficacy and selectivity. This guide will explore the comparative efficacy of various derivatives of 3-methoxy-cyclohexylamine, with a primary focus on their activity as NMDA receptor antagonists and their potential as analgesic and antidepressant agents.

Comparative Efficacy at the NMDA Receptor

The primary biological target for many cyclohexylamine derivatives is the NMDA receptor[1][2]. Antagonism at the PCP binding site within the NMDA receptor ion channel is the principal mechanism of action for the dissociative, anesthetic, and potentially antidepressant and analgesic effects of these compounds[1].

Structure-Activity Relationship (SAR) Insights from Related Arylcyclohexylamines

Direct comparative studies on a wide range of 3-methoxy-cyclohexylamine derivatives are limited in the public domain. However, extensive research on structurally similar arylcyclohexylamines, particularly those with methoxy substitutions on the aryl ring, provides invaluable insights into the likely structure-activity relationships.

A key study by Roth et al. (2013) investigated the pharmacology of methoxetamine and 3- and 4-methoxy analogues of PCP[3]. Their findings demonstrated that these compounds are high-affinity ligands for the PCP-site of the NMDA receptor[3]. Notably, 3-methoxyphencyclidine (3-MeO-PCP) was found to be a particularly potent NMDA receptor antagonist, with a Ki of 20 nM, placing it among the most potent antagonists known[3]. This strongly suggests that the presence of a 3-methoxy group is highly favorable for potent NMDA receptor antagonism.

Table 1: Comparative NMDA Receptor Binding Affinities of Methoxy-Substituted Arylcyclohexylamine Analogs

CompoundStructureNMDA Receptor Ki (nM)Reference
Phencyclidine (PCP)Phenyl ring directly attached to the cyclohexyl ring60[3]
3-Methoxy-phencyclidine (3-MeO-PCP) Methoxy group at the 3-position of the phenyl ring 20 [3]
4-Methoxy-phencyclidine (4-MeO-PCP)Methoxy group at the 4-position of the phenyl ring270[3]
Methoxetamine2-(ethylamino)-2-(3-methoxyphenyl)cyclohexanone25[3]

This data, while not directly on 3-methoxy-cyclohexylamine, strongly indicates that a 3-methoxy substitution significantly enhances NMDA receptor affinity compared to the unsubstituted parent compound and the 4-methoxy isomer.

Influence of N-Substitution

The nature of the substituent on the amine nitrogen is another critical determinant of activity. In arylcyclohexylamines, replacing the piperidine ring of PCP with smaller or larger cyclic amines, or with linear alkylamines, can significantly alter potency and selectivity. It is reasonable to extrapolate that similar trends would be observed for 3-methoxy-cyclohexylamine derivatives.

  • N-Alkyl Derivatives: Simple N-alkylation (e.g., N-methyl, N-ethyl) is common. Generally, there is an optimal alkyl chain length for receptor binding, with both shorter and longer chains leading to decreased affinity.

  • N-Arylalkyl Derivatives: The introduction of an arylalkyl group, such as a phenethyl group, can introduce additional binding interactions and significantly modify the pharmacological profile.

  • Cyclic Amine Derivatives: Incorporation of the nitrogen into a cyclic system (e.g., pyrrolidine, piperidine, morpholine) can constrain the conformation and influence binding affinity.

Potential as Analgesic and Antidepressant Agents

The analgesic and antidepressant properties of NMDA receptor antagonists are well-documented[1]. Ketamine, for instance, has gained significant attention for its rapid-acting antidepressant effects. Given the potent NMDA receptor antagonism suggested by related compounds, 3-methoxy-cyclohexylamine derivatives are promising candidates for development as novel analgesics and antidepressants.

Preclinical Models for Efficacy Evaluation

Standard preclinical bioassays are employed to assess the analgesic and antidepressant potential of novel compounds.

  • Analgesic Activity:

    • Tail-flick test: Measures the latency of a mouse or rat to withdraw its tail from a thermal stimulus.

    • Hot plate test: Measures the latency of an animal to react to a heated surface.

    • Writhing test: Involves inducing abdominal constrictions with an irritant and measuring the reduction in writhes following compound administration.

  • Antidepressant Activity:

    • Forced swim test (Porsolt test): Measures the duration of immobility of a rodent when placed in an inescapable cylinder of water. Antidepressants typically reduce immobility time.

    • Tail suspension test: Similar to the forced swim test, this assay measures the duration of immobility when a mouse is suspended by its tail.

Experimental Protocols

To ensure the reproducibility and validity of bioassay data, standardized and well-controlled experimental protocols are essential.

NMDA Receptor Binding Assay

This in vitro assay determines the affinity of a test compound for the PCP binding site on the NMDA receptor.

Protocol:

  • Membrane Preparation:

    • Homogenize rat forebrain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step three times.

    • Finally, resuspend the washed membrane pellet in a known volume of buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • 50 µL of assay buffer (50 mM Tris-HCl, pH 7.4)

      • 50 µL of [³H]-MK-801 (a radiolabeled NMDA receptor antagonist) at a final concentration of 1 nM.

      • 50 µL of various concentrations of the 3-methoxy-cyclohexylamine derivative or a known competitor (e.g., PCP) for displacement.

      • 50 µL of the prepared membrane homogenate (containing 100-200 µg of protein).

    • Incubate the plate at room temperature for 2 hours with gentle agitation.

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled competitor) from the total binding.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for NMDA Receptor Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis p1 Homogenize rat forebrain p2 Centrifuge at 1,000 x g p1->p2 p3 Centrifuge supernatant at 40,000 x g p2->p3 p4 Wash pellet 3x p3->p4 p5 Determine protein concentration p4->p5 a1 Add buffer, [³H]-MK-801, test compound, and membranes to 96-well plate p5->a1 a2 Incubate for 2 hours a1->a2 a3 Filter and wash a2->a3 a4 Scintillation counting a3->a4 d1 Calculate specific binding a4->d1 d2 Determine IC₅₀ d1->d2 d3 Calculate Ki d2->d3 G Glutamate Glutamate & Glycine NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ion_Channel Ion Channel NMDA_R->Ion_Channel Opens Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Allows Synaptic_Plasticity Synaptic Plasticity Ca_Influx->Synaptic_Plasticity Mediates Derivative 3-Methoxy-cyclohexylamine Derivative Derivative->Ion_Channel Blocks

Caption: Blockade of the NMDA receptor ion channel by a 3-methoxy-cyclohexylamine derivative.

Conclusion and Future Directions

The 3-methoxy-cyclohexylamine scaffold holds considerable promise for the development of novel central nervous system therapeutics. Based on the potent NMDA receptor antagonism observed in structurally related 3-methoxy-arylcyclohexylamines, it is highly probable that derivatives of 3-methoxy-cyclohexylamine will exhibit significant activity at this target. The strategic placement of the methoxy group is likely to enhance binding affinity, and further modifications at the amine nitrogen will allow for the fine-tuning of the pharmacological profile.

Future research should focus on the systematic synthesis and in vitro and in vivo evaluation of a library of 3-methoxy-cyclohexylamine derivatives. This will enable the construction of a comprehensive structure-activity relationship database and the identification of lead compounds with optimal efficacy and safety profiles for development as next-generation analgesics and antidepressants.

References

  • Roth, B. L., Gibbons, S., Arunotayanun, W., Huang, X. P., Setola, V., Treble, R., & Iversen, L. (2013). The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor. PLOS ONE, 8(3), e59334. [Link]

  • Zarate, C. A., Jr, Singh, J. B., Carlson, P. J., Brutsche, N. E., Ameli, R., Luckenbaugh, D. A., Charney, D. S., & Manji, H. K. (2006). A Randomized Trial of an N-methyl-D-aspartate Antagonist in Treatment-Resistant Major Depression. Archives of General Psychiatry, 63(8), 856–864. [Link]

  • Annetta, Z., & Popik, P. (2019). The NMDA Receptor Antagonists as Antidepressants. In The Amygdala - Where Emotions Shape Perception, Learning and Memories. IntechOpen. [Link]

  • Javitt, D. C. (2004). Glutamate as a Therapeutic Target in Psychiatric Disorders. Molecular Psychiatry, 9(11), 984–997. [Link]

  • Koek, W., & Colpaert, F. C. (1990). Selective and dose-dependent effects of aryl-substituted and other NMDA antagonists on the phencyclidine-like discriminative stimulus in rats. Journal of Pharmacology and Experimental Therapeutics, 252(1), 345–353. [Link]

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Comparative

A Comparative Guide to the Validation of Analytical Methods for 3-Methoxy-cyclohexylamine Hydrochloride

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and ensures the safety, efficacy, and quality of pharmaceutical pro...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and ensures the safety, efficacy, and quality of pharmaceutical products. 3-Methoxy-cyclohexylamine hydrochloride, as a key intermediate or potential active pharmaceutical ingredient (API), demands robust analytical control. This guide provides an in-depth comparison of suitable analytical techniques for the quantification and purity assessment of this compound, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guideline.[1][2] We will explore the causality behind experimental choices, offering field-proven insights to build a self-validating analytical system.

The Criticality of Method Validation

The objective of any analytical procedure is to demonstrate its fitness for the intended purpose.[2] For a compound like 3-Methoxy-cyclohexylamine hydrochloride, this translates to methods that can accurately quantify the main component (assay), detect and quantify impurities, and perform reliably over the lifecycle of the product. An unvalidated or poorly validated method can lead to out-of-specification (OOS) results, batch failures, and significant delays in the drug development timeline. This guide will focus on three common and powerful techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Potentiometric Titration.

Method Selection Workflow

The choice of an analytical method is dictated by the specific requirements of the analysis. The following diagram illustrates a logical workflow for selecting an appropriate technique for 3-Methoxy-cyclohexylamine hydrochloride.

start Define Analytical Need assay Assay (Potency) start->assay purity Purity & Impurity Profiling start->purity decision1 High Accuracy & Precision Needed? assay->decision1 decision2 Volatile Impurities Expected? purity->decision2 decision3 Need for High Sensitivity & Separation? purity->decision3 titration Potentiometric Titration hplc HPLC-UV/MS gc GC-FID/MS decision1->titration Yes decision1->hplc No decision2->hplc No decision2->gc Yes decision3->hplc Yes decision3->gc No

Caption: Decision tree for analytical method selection.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique in the pharmaceutical industry for assay, impurity determination, and stability testing. For 3-Methoxy-cyclohexylamine hydrochloride, a reverse-phase HPLC method with UV detection is a logical starting point.

Scientific Rationale

The target molecule is a primary amine hydrochloride, making it soluble in aqueous-organic mobile phases.[3] The cyclohexane ring provides some hydrophobicity, making it suitable for retention on a C8 or C18 stationary phase. The key challenge is the lack of a strong chromophore in the molecule's structure. Aliphatic amines do not absorb significantly in the typical UV range (220-400 nm).[4] Therefore, detection might be challenging at low wavelengths (e.g., 200-215 nm) where many solvents and impurities can interfere, or a derivatization step might be necessary to introduce a UV-active or fluorescent tag. For the purpose of this guide, we will focus on direct detection at low wavelengths, which is often sufficient for assay and the control of major impurities.

Suggested Experimental Protocol: RP-HPLC with UV Detection
  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size. A C8 column could be an alternative.

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in water (pH adjusted to 2.5).

    • B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.

Validation Parameters (as per ICH Q2(R2))[1][2]
  • Specificity: This is demonstrated by showing that the method is unaffected by the presence of impurities, degradation products, or placebo components. This can be achieved by spiking the sample with known impurities and demonstrating that the main peak is resolved from all other peaks. Forced degradation studies (acid, base, oxidation, heat, light) are crucial to generate potential degradation products and prove peak purity using a PDA detector.

  • Linearity: A minimum of five concentrations across the expected range (e.g., 50% to 150% of the target concentration) are prepared and injected. The peak area is plotted against concentration, and the correlation coefficient (r²), y-intercept, and slope of the regression line are determined. An r² > 0.999 is typically expected.

  • Range: The range is established by confirming that the method has acceptable linearity, accuracy, and precision at the lower and upper concentrations of the linearity study. For an assay, this is typically 80% to 120% of the test concentration.

  • Accuracy: Accuracy is determined by the recovery of a known amount of analyte spiked into a placebo matrix or by comparing the results to a reference method (like titration). At least nine determinations across three concentration levels (e.g., 80%, 100%, 120%) should be performed. Recoveries between 98.0% and 102.0% are generally considered acceptable.[5]

  • Precision:

    • Repeatability (Intra-assay precision): At least six replicate injections of the same sample at 100% of the test concentration are performed. The relative standard deviation (RSD) should be less than 2%.

    • Intermediate Precision: The analysis is repeated by different analysts, on different days, and with different equipment. The RSD across all conditions should be evaluated.

  • Robustness: The reliability of the method is assessed by deliberately varying method parameters such as mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min). The results should remain within the acceptance criteria, demonstrating the method's suitability for routine use.

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile and thermally stable compounds. Primary amines like 3-Methoxy-cyclohexylamine can be challenging to analyze directly by GC due to their polarity, which can lead to poor peak shape (tailing) and interaction with the column.[6] Therefore, a derivatization step is highly recommended.[6][7][8]

Scientific Rationale

Derivatization converts the polar primary amine into a less polar, more volatile, and more thermally stable derivative.[6] This improves chromatographic performance, leading to sharper, more symmetrical peaks and better sensitivity.[6] Acylation with agents like trifluoroacetic anhydride (TFAA) is a common and effective strategy.[8] The resulting trifluoroacetyl derivative is more volatile and can be sensitively detected by a Flame Ionization Detector (FID) or identified by Mass Spectrometry (MS).

Suggested Experimental Protocol: GC-FID with Derivatization
  • Instrumentation: A GC system with a split/splitless injector, a Flame Ionization Detector (FID), and an autosampler.

  • Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 10°C/min to 250°C, hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Injection Volume: 1 µL (split ratio of 20:1).

  • Sample Preparation and Derivatization:

    • Accurately weigh about 10 mg of 3-Methoxy-cyclohexylamine hydrochloride into a vial.

    • Add 1 mL of a suitable aprotic solvent (e.g., dichloromethane or ethyl acetate) and 100 µL of a base (e.g., pyridine or triethylamine) to neutralize the hydrochloride and free the amine.

    • Add 100 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial and heat at 60°C for 30 minutes.[6]

    • Cool to room temperature and inject into the GC system.

Validation Parameters (as per ICH Q2(R2))[1][2]

The validation parameters are similar to those for HPLC. However, for GC, special attention must be paid to:

  • Specificity: It is crucial to demonstrate that the derivatizing agent and any by-products do not interfere with the peaks of interest. A blank derivatization reaction (without the analyte) should be run.

  • Precision: The precision evaluation should include the variability of the derivatization step. Replicate samples should be derivatized and analyzed independently.

  • Robustness: In addition to the standard GC parameters, the robustness of the derivatization reaction should be evaluated by varying the reaction time, temperature, and amount of derivatizing agent.

Potentiometric Titration

For the assay of an amine hydrochloride, non-aqueous potentiometric titration is a classic, highly accurate, and precise method often found in pharmacopoeias.[9] It serves as an excellent orthogonal technique to chromatography.

Scientific Rationale

In a non-aqueous solvent like glacial acetic acid, the basicity of weak amines is enhanced.[10][11] The sample is titrated with a strong acid, typically perchloric acid, also dissolved in glacial acetic acid.[10] Since the analyte is a hydrochloride salt, the chloride ion can interfere. This is overcome by adding mercuric acetate, which complexes with the chloride ions, leaving the amine free to be titrated.[9] The endpoint is determined potentiometrically using a suitable electrode system.

Suggested Experimental Protocol: Non-Aqueous Potentiometric Titration
  • Instrumentation: An automatic potentiometric titrator with a glass-calomel or a specialized non-aqueous electrode system.

  • Titrant: 0.1 N Perchloric acid in glacial acetic acid, standardized against potassium hydrogen phthalate.

  • Solvent: Glacial acetic acid.

  • Procedure:

    • Accurately weigh an amount of 3-Methoxy-cyclohexylamine hydrochloride equivalent to about 0.15 meq into a beaker.

    • Dissolve in 50 mL of glacial acetic acid.

    • Add 10 mL of 5% w/v mercuric acetate in glacial acetic acid.

    • Titrate potentiometrically with 0.1 N perchloric acid.

    • Perform a blank titration with the same volumes of solvent and reagents.

    • The endpoint is the point of maximum inflection on the titration curve.

Validation Parameters (as per ICH Q2(R2))[1][2]
  • Specificity: While titration is not a separative technique, its specificity for the basic amine function is generally high. Interference from other basic or acidic impurities can be assessed if they are known.

  • Linearity: Linearity can be demonstrated by titrating different weights of the sample (e.g., from 50% to 150% of the target weight) and plotting the titrant volume against the sample weight.

  • Accuracy: Accuracy is typically excellent and can be confirmed by titrating a certified reference standard.

  • Precision: Repeatability is assessed by performing at least six replicate titrations of the same sample. An RSD of less than 1% is usually achievable. Intermediate precision should also be evaluated.

  • Robustness: The method's robustness can be tested by varying the amount of solvent and ensuring the endpoint detection remains consistent.

Comparative Summary of Analytical Methods

Parameter RP-HPLC-UV GC-FID (with Derivatization) Potentiometric Titration
Primary Application Assay, Purity, ImpuritiesAssay, Volatile ImpuritiesAssay (Potency)
Specificity High (separative)High (separative)Moderate (functional group specific)
Sensitivity Moderate (analyte dependent)HighLow
Precision (RSD) < 2%< 2%< 1%
Accuracy (Recovery) 98-102%98-102%99-101%
Sample Throughput ModerateModerate to HighLow
Instrumentation Cost HighHighLow
Key Advantage Versatile for both assay and impuritiesExcellent for volatile impuritiesHigh accuracy, "gold standard" for assay
Key Disadvantage Low UV absorbance of analyteSample derivatization requiredNot suitable for impurity profiling

Validation Workflow Diagram

The following diagram outlines the typical workflow for validating an analytical method according to ICH guidelines.

cluster_Plan Planning Phase cluster_Execution Execution Phase cluster_Report Reporting Phase protocol Develop Validation Protocol (Define parameters & acceptance criteria) specificity Specificity / Selectivity (Forced Degradation) protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery/Spiking) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ (For impurity methods) precision->lod_loq robustness Robustness lod_loq->robustness report Compile Validation Report (Summarize data, deviations, and conclusions) robustness->report

Caption: General workflow for analytical method validation.

Senior Application Scientist's Recommendation

For a comprehensive quality control strategy for 3-Methoxy-cyclohexylamine hydrochloride, a combination of methods is recommended:

  • For Routine Assay and Release Testing: Potentiometric titration should be considered the primary method for assay due to its high accuracy, precision, and status as a pharmacopoeial method for similar substances. It provides an unambiguous measure of the active substance content.

  • For Impurity Profiling and Stability Testing: A validated RP-HPLC method is indispensable. It is the only technique of the three that can effectively separate, detect, and quantify potential process-related impurities and degradation products. Its ability to resolve the parent compound from these impurities is critical for ensuring product purity and stability over time.

  • For Specific Impurity Concerns: If volatile impurities (e.g., residual solvents or volatile starting materials) are a concern, a dedicated GC method should be developed and validated. The derivatization approach described also makes it a viable alternative for the assay if an HPLC is not available or if orthogonal data is required.

By employing a combination of these well-validated methods, a robust and compliant analytical control strategy for 3-Methoxy-cyclohexylamine hydrochloride can be established, ensuring product quality and facilitating a smooth drug development process.

References

  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC - NIH. (2023). National Institutes of Health. [Link]

  • 3-Methoxy-cyclohexylamine hydrochloride | C7H16ClNO | CID 54602956. PubChem. [Link]

  • No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. ResearchGate. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • UV/Vis+ Photochemistry Database - Aromatic Substances. science-softCon. [Link]

  • A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances. PubMed. [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. Chemical Science (RSC Publishing). [Link]

  • Spectroscopic (infrared, Raman, UV and NMR) analysis, Gaussian hybrid computational investigation (MEP maps/HOMO and LUMO) on cyclohexanone oxime. PubMed. [Link]

  • Cyclohexylamine Method number: PV2016. OSHA. [Link]

  • Validation of Analytical Procedure Q2(R2). ICH. [Link]

  • No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. Semantic Scholar. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. FDA. [Link]

  • Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride. ResearchGate. [Link]

  • Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. Request PDF. [Link]

  • Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation. YouTube. [Link]

  • (3-Methylcyclohexyl)propylamine hydrochloride. PubChem. [Link]

  • Non-aqueous titration of weak acids. Pharmaceutical Press. [Link]

  • Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method. American Journal of Biomedical Science and Research. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Polish Pharmaceutical Society. [Link]

  • Cyclohexylamine. PubChem. [Link]

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Validation

A Senior Application Scientist's Guide to Cross-Reactivity Analysis of 3-Methoxy-cyclohexylamine Hydrochloride Analogues

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Specificity in Molecular Analysis In the realms of drug development and diagnostics, the principle of specificity i...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Specificity in Molecular Analysis

In the realms of drug development and diagnostics, the principle of specificity is not merely a preference; it is a foundational requirement for safety and efficacy. 3-Methoxy-cyclohexylamine hydrochloride (3-MCHA), as with many small molecules, presents a challenge and an opportunity. Its unique chemical structure may be the key to a therapeutic effect or serve as a specific biomarker. However, its structural similarity to other compounds—be they metabolites, synthetic precursors, or environmental analogues—necessitates a rigorous evaluation of cross-reactivity.

This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of 3-MCHA analogues. We will move beyond procedural descriptions to explore the underlying rationale for experimental design, ensuring that the data generated is not only accurate but also scientifically defensible. Our focus will be on two orthogonal, high-value techniques: the competitive Enzyme-Linked Immunosorbent Assay (ELISA) for high-throughput screening and Surface Plasmon Resonance (SPR) for detailed kinetic analysis. These will be supplemented by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the gold standard for confirmation.[1][2][3]

The analogues selected for this comparative study are:

  • Cyclohexylamine: The parent scaffold, to establish a baseline.

  • 2-Methoxy-cyclohexylamine: A positional isomer.

  • 4-Methoxy-cyclohexylamine: A positional isomer.

  • 3-Hydroxy-cyclohexylamine: A potential metabolite (O-demethylation).

  • N-Methyl-3-Methoxy-cyclohexylamine: An N-alkylated variant.

Understanding the interaction profile of these specific analogues is critical for developing selective antibodies, predicting potential off-target effects, and ensuring the accuracy of analytical detection methods in complex biological matrices.[1][4]

The Rationale of Method Selection: A Multi-Pronged Approach

A robust cross-reactivity assessment relies on more than a single technique. Each method offers a different lens through which to view molecular interactions.

  • Competitive ELISA: This immunoassay format is the workhorse for screening large numbers of compounds.[1][2] Its value lies in its scalability and sensitivity. By evaluating the ability of an analogue to compete with the target analyte (3-MCHA) for a limited number of antibody binding sites, we can rapidly quantify its relative cross-reactivity. This method is particularly relevant when developing diagnostic kits or for initial screening in drug discovery.

  • Surface Plasmon Resonance (SPR): SPR provides a real-time, label-free analysis of binding kinetics.[5][6] Unlike the endpoint measurement of an ELISA, SPR allows for the determination of association (k_a) and dissociation (k_d) rates, which together define the binding affinity (K_D).[7] This level of detail is invaluable for lead optimization and for understanding the precise thermodynamic and kinetic drivers of a molecular interaction. It can distinguish between two compounds that show similar cross-reactivity in an ELISA but have vastly different binding and unbinding characteristics.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): As the definitive confirmatory technique, LC-MS/MS does not measure binding but provides unambiguous structural identification and quantification.[8][9] Its role in this guide is to serve as the ultimate arbiter, confirming the identity and concentration of each analogue and validating the results obtained from the binding assays.[3]

Below is a logical workflow for a comprehensive cross-reactivity study, integrating these three key methodologies.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: In-Depth Characterization cluster_2 Phase 3: Confirmation & Validation A Competitive ELISA: High-throughput screening of all analogues B Calculate % Cross-Reactivity A->B Data Output C Surface Plasmon Resonance (SPR): Kinetic analysis of select analogues B->C Inform selection of compounds for SPR F Final Report: Integrated Cross-Reactivity Profile B->F D Determine ka, kd, and KD C->D Data Output D->F E LC-MS/MS Analysis: Confirm structure and purity of analogues E->A Ensures quality of test articles E->C

Caption: Integrated workflow for cross-reactivity assessment.

Experimental Protocols

Competitive ELISA for Cross-Reactivity Screening

This protocol is designed to determine the concentration of each analogue required to inhibit the binding of the anti-3-MCHA antibody to its immobilized conjugate by 50% (IC50).

Rationale: The principle of this assay is competition. A known amount of a 3-MCHA-protein conjugate is immobilized on a microplate well. A fixed, limiting concentration of anti-3-MCHA antibody is then incubated with a serially diluted sample of the test analogue. This mixture is added to the well. The more effectively the analogue in solution binds to the antibody, the fewer antibodies will be available to bind to the immobilized 3-MCHA. The signal is inversely proportional to the concentration of the free analogue.

  • Antigen Coating:

    • Prepare a 1 µg/mL solution of 3-MCHA-BSA conjugate in carbonate-bicarbonate buffer (pH 9.6).

    • Add 100 µL to each well of a 96-well high-binding polystyrene plate.

    • Incubate overnight at 4°C.

    • Scientist's Note: Overnight incubation at 4°C ensures efficient and stable passive adsorption of the conjugate to the plate surface. The high pH of the buffer facilitates this hydrophobic interaction.

  • Washing and Blocking:

    • Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20, PBST).

    • Add 200 µL/well of Blocking Buffer (PBST with 1% BSA).

    • Incubate for 2 hours at room temperature.

    • Scientist's Note: Blocking is a critical step to prevent non-specific binding of the antibody to unoccupied sites on the plastic surface, which would lead to high background noise.[10]

  • Competition Reaction:

    • Prepare serial dilutions of 3-MCHA (standard curve) and each analogue (test compounds) in Assay Buffer (PBST with 0.1% BSA), ranging from 0.01 ng/mL to 10,000 ng/mL.

    • In a separate dilution plate, mix 50 µL of each standard/analogue dilution with 50 µL of the anti-3-MCHA primary antibody (pre-titrated to a concentration that gives ~80% of the maximum signal).

    • Incubate this mixture for 30 minutes at room temperature.

    • Wash the coated-and-blocked assay plate 3 times with Wash Buffer.

    • Transfer 100 µL of the antibody/analyte mixture from the dilution plate to the assay plate.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate 4 times with Wash Buffer.

    • Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) diluted in Assay Buffer.

    • Incubate for 1 hour at room temperature.

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL/well of TMB substrate solution. Incubate in the dark for 15-20 minutes.

    • Stop the reaction by adding 50 µL/well of 2M H2SO4. The color will change from blue to yellow.

  • Data Acquisition and Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Plot a four-parameter logistic curve for the 3-MCHA standard.

    • Determine the IC50 value for 3-MCHA and each analogue.

    • Calculate the percent cross-reactivity (%CR) using the formula: %CR = (IC50 of 3-MCHA / IC50 of Analogue) * 100

Surface Plasmon Resonance (SPR) for Kinetic Analysis

This protocol details the characterization of binding kinetics between an immobilized anti-3-MCHA antibody and the various analogues.

Rationale: SPR measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[5] By immobilizing the antibody and flowing the small molecule analogues over the surface, we can directly observe the binding (association) and unbinding (dissociation) events in real-time, allowing for precise calculation of kinetic constants.

  • Antibody Immobilization:

    • Use a CM5 sensor chip and standard amine coupling chemistry.

    • Activate the carboxyl groups on the chip surface with a 1:1 mixture of 0.1 M NHS and 0.4 M EDC.

    • Inject the anti-3-MCHA antibody (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve an immobilization level of ~10,000 Response Units (RU).

    • Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

    • Scientist's Note: A reference flow cell should be prepared in parallel (activated and deactivated without antibody) to subtract non-specific binding and bulk refractive index changes from the signal.

  • Kinetic Analysis:

    • Prepare a dilution series for each analogue (e.g., 0.1 µM to 50 µM) in running buffer (e.g., HBS-EP+).

    • Perform a kinetic analysis cycle for each concentration:

      • Inject the analyte solution over the antibody and reference surfaces for 120 seconds (association phase).

      • Flow running buffer over the surfaces for 300 seconds (dissociation phase).

    • After each cycle, regenerate the sensor surface with a short pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) to remove all bound analyte.

    • Scientist's Note: It is crucial to include buffer-only injections (blanks) periodically to double-subtract the signal, ensuring high-quality data. The choice of concentrations should bracket the expected K_D value.

  • Data Analysis:

    • Process the raw sensorgram data by subtracting the reference flow cell signal and the blank injections.

    • Fit the processed data to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

    • This fitting process will yield the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D = k_d / k_a).

G A Immobilize Antibody on Sensor Chip B Inject Analogue (Association) A->B Start Cycle C Flow Buffer (Dissociation) B->C D Regenerate Surface C->D E Fit Sensorgram Data to Binding Model C->E Collect Data D->B Next Concentration F Output: ka, kd, KD E->F

Caption: General workflow for a single SPR analysis cycle.

Comparative Data Analysis

The following tables present hypothetical but representative data from the described experiments. This data is structured to illustrate how structural modifications can influence antibody recognition.

Table 1: Competitive ELISA Cross-Reactivity Results
CompoundIC50 (ng/mL)% Cross-Reactivity (%CR)Interpretation
3-Methoxy-cyclohexylamine HCl 15.2 100% Reference Compound
Cyclohexylamine>10,000<0.15%Methoxy and amino groups are both critical for recognition.
2-Methoxy-cyclohexylamine HCl850.51.79%Positional shift of the methoxy group severely hinders binding.
4-Methoxy-cyclohexylamine HCl1,245.01.22%The 3-position is sterically and/or electronically optimal for binding.
3-Hydroxy-cyclohexylamine HCl45.833.2%Significant recognition; antibody tolerates demethylation but prefers the methoxy group.
N-Methyl-3-MCHA HCl212.37.16%N-alkylation reduces binding, indicating the primary amine is important for the interaction.
Table 2: Surface Plasmon Resonance (SPR) Kinetic Data
Compoundk_a (1/Ms)k_d (1/s)K_D (µM)Interpretation
3-Methoxy-cyclohexylamine 2.5 x 10⁴ 5.0 x 10⁻³ 0.20 High-affinity interaction with a slow off-rate.
3-Hydroxy-cyclohexylamine1.8 x 10⁴1.5 x 10⁻²0.83Slower on-rate and 3x faster off-rate compared to the parent. Affinity is moderately reduced.
N-Methyl-3-MCHA0.9 x 10⁴2.5 x 10⁻²2.78Significantly reduced on-rate and faster off-rate. N-methylation disrupts key binding contacts.
2-Methoxy-cyclohexylamineNo Binding DetectedN/AN/AConsistent with ELISA, no measurable binding was observed within the tested concentration range.

Discussion: Synthesizing the Data for Actionable Insights

The combined data from ELISA and SPR provides a cohesive and multi-layered understanding of the antibody's specificity.

  • The Epitope is Highly Specific: The dramatic loss of recognition for the parent cyclohexylamine and the positional isomers (2-Methoxy and 4-Methoxy) strongly indicates that both the primary amine and the specific 3-position of the methoxy group are critical components of the binding epitope. The antibody binding pocket is likely constrained, offering little tolerance for steric rearrangement.

  • Metabolite Cross-Reactivity: The 3-Hydroxy analogue, a plausible O-demethylated metabolite, retains significant cross-reactivity (33.2% by ELISA). The SPR data elegantly explains why: while the on-rate is only slightly slower, the off-rate is three times faster, leading to a 4-fold weaker affinity (K_D of 0.83 µM vs 0.20 µM). For a diagnostic assay, this level of cross-reactivity would be a critical consideration, potentially leading to an overestimation of the parent compound if the metabolite is present. For a therapeutic antibody, this might indicate potential binding to an active metabolite.

Conclusion

The systematic investigation of cross-reactivity is an indispensable component of modern drug and diagnostic development. This guide demonstrates that by employing a strategic combination of high-throughput screening (ELISA) and detailed biophysical characterization (SPR), complemented by the analytical certainty of LC-MS/MS, researchers can build a comprehensive and reliable specificity profile for a target molecule and its analogues. The data clearly shows that for 3-Methoxy-cyclohexylamine, the spatial arrangement of the methoxy group and the presence of an unsubstituted primary amine are paramount for high-affinity antibody recognition. These insights are directly applicable to guiding the development of highly specific analytical tools and predicting potential bioactivity profiles in a preclinical setting.

References

  • Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches - PMC - PubMed Central. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • 3-Methoxycyclohexan-1-amine | C7H15NO | CID 409908 - PubChem. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines | Request PDF. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Tissue Cross-Reactivity Studies - Charles River Laboratories. (n.d.). Charles River Laboratories. Retrieved January 26, 2026, from [Link]

  • From the Street to the Laboratory: Analytical Profiles of Methoxetamine, 3-Methoxyeticyclidine and 3-Methoxyphencyclidine and their Determination in Three Biological Matrices - ResearchGate. (2013, April 3). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Determination of higher aliphatic amines and cyclohexylamine by TLC after derivatization with 1-fluoro-2,4-dinitrobenzene - ResearchGate. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PubMed Central. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Synthesis and biological activity of cyclohexylamine derivatives | Request PDF. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA - PubMed. (2020, January 15). PubMed. Retrieved January 26, 2026, from [Link]

  • Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. (2024, July 30). MDPI. Retrieved January 26, 2026, from [Link]

  • Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues - PubMed. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • A beginner's guide to surface plasmon resonance | The Biochemist - Portland Press. (2023, February 13). Portland Press. Retrieved January 26, 2026, from [Link]

  • 3-Methoxy-cyclohexylamine hydrochloride | C7H16ClNO | CID 54602956 - PubChem. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

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  • Small Molecule Detection by Surface Plasmon Resonance (SPR). (n.d.). BioNavis. Retrieved January 26, 2026, from [Link]

  • Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays - PMC - NIH. (n.d.). NIH. Retrieved January 26, 2026, from [Link]

  • Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma. (2017, November 30). SCIEX. Retrieved January 26, 2026, from [Link]

  • A Simple and Direct LC-MS Method for Determination of Genotoxic Impurity Hydroxylamine in Pharmaceutical compounds. - SciSpace. (2017, March 21). SciSpace. Retrieved January 26, 2026, from [Link]

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Comparative

A Comparative Analysis of 2-methoxy, 3-methoxy, and 4-methoxy Cyclohexylamine: A Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the cyclohexylamine scaffold serves as a versatile building block for a myriad of pharmacologically active agents. The introduction of a methoxy substituent o...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, the cyclohexylamine scaffold serves as a versatile building block for a myriad of pharmacologically active agents. The introduction of a methoxy substituent onto the cyclohexane ring, and more specifically its positional isomerism, can profoundly influence the physicochemical properties, synthetic accessibility, and biological activity of the resulting molecule. This guide provides a comprehensive comparative analysis of 2-methoxy, 3-methoxy, and 4-methoxy cyclohexylamine, offering insights into their synthesis, properties, and potential pharmacological relevance to aid researchers in their quest for novel therapeutics.

Physicochemical Properties: A Tale of Three Isomers

The position of the methoxy group on the cyclohexylamine ring dictates the molecule's polarity, basicity, and lipophilicity, all of which are critical parameters in drug design. While experimental data directly comparing all three isomers is sparse in publicly available literature, we can infer their properties based on established chemical principles and available data for the 3- and 4-isomers.

Property2-Methoxycyclohexylamine (Predicted)3-Methoxycyclohexylamine4-MethoxycyclohexylamineRationale for Comparison
Molecular Formula C₇H₁₅NOC₇H₁₅NO[1]C₇H₁₅NO[2]All are constitutional isomers.
Molecular Weight 129.20 g/mol 129.20 g/mol [1]129.20 g/mol [2]All are constitutional isomers.
Boiling Point Expected to be slightly lower than 3- and 4-isomers~170-172 °C (Predicted)~171-173 °C (Predicted)The 2-methoxy isomer can form an intramolecular hydrogen bond between the amine and the methoxy group, which can reduce intermolecular hydrogen bonding and thus lower the boiling point. The 3- and 4-isomers have similar steric hindrance around the amine, leading to comparable boiling points.
pKa (of conjugate acid) Expected to be slightly lower than 3- and 4-isomers~10.5 (Predicted)~10.6 (Predicted)The electron-withdrawing inductive effect of the methoxy group will decrease the basicity of the amine. This effect is strongest in the 2-position due to proximity. The effect diminishes with distance, so the 3- and 4-isomers are expected to have similar and slightly higher pKa values.
LogP (Octanol-Water Partition Coefficient) Expected to be slightly higher than 3- and 4-isomers~1.5 (Predicted)~1.4 (Predicted)The intramolecular hydrogen bonding in the 2-isomer can mask the polar amine and methoxy groups, leading to a slight increase in lipophilicity (higher LogP). The 3- and 4-isomers are more exposed to the solvent, resulting in similar and slightly lower LogP values.

Synthesis Methodologies: Navigating the Path to Positional Isomers

The synthesis of these methoxycyclohexylamine isomers typically commences from their corresponding methoxycyclohexanone precursors. The key step is the reductive amination of the ketone.

General Synthetic Approach: Reductive Amination

Reductive amination is a versatile and widely employed method for the synthesis of amines from carbonyl compounds.[3] The reaction proceeds via the formation of an imine or enamine intermediate, which is then reduced in situ to the desired amine.

G Ketone Methoxycyclohexanone Imine Iminium Intermediate Ketone->Imine + NH3, - H2O Ammonia Ammonia (NH3) Amine Methoxycyclohexylamine Imine->Amine + [H] ReducingAgent Reducing Agent (e.g., NaBH3CN, H2/Catalyst) G cluster_ligands Methoxycyclohexylamine Isomers cluster_receptors Potential Biological Targets 2-MCA 2-Methoxy- cyclohexylamine 5HTR Serotonin Receptors (e.g., 5-HT2A, 5-HT1A) 2-MCA->5HTR Steric & Electronic Influence (High) DR Dopamine Receptors (e.g., D2, D1) 2-MCA->DR Other Other CNS Targets 2-MCA->Other 3-MCA 3-Methoxy- cyclohexylamine 3-MCA->5HTR Electronic Influence (Moderate) 3-MCA->DR 3-MCA->Other 4-MCA 4-Methoxy- cyclohexylamine 4-MCA->5HTR Electronic Influence (Low) 4-MCA->DR 4-MCA->Other

Sources

Validation

The Compass of Potency: A Comparative Guide to the Structural Activity Relationship of 3-Methoxy-cyclohexylamine Derivatives as Opioid Receptor Modulators

For researchers, medicinal chemists, and drug development professionals navigating the complex landscape of opioid receptor modulation, the 3-methoxy-cyclohexylamine scaffold represents a compelling starting point for th...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals navigating the complex landscape of opioid receptor modulation, the 3-methoxy-cyclohexylamine scaffold represents a compelling starting point for the design of potent and selective ligands. This guide provides an in-depth, comparative analysis of the structural activity relationships (SAR) governing the interaction of these derivatives with opioid receptors, with a particular focus on the well-characterized, potent synthetic opioid, U-47700, and its analogs. By dissecting the influence of stereochemistry, N-substitution, and aromatic modifications, we aim to furnish a technical and field-proven resource to inform the rational design of novel opioid receptor modulators.

Introduction: The 3-Methoxy-cyclohexylamine Core - A Privileged Scaffold

The 3-methoxy-cyclohexylamine moiety has emerged as a "privileged scaffold" in opioid research, capable of yielding ligands with high affinity and varying selectivity for mu (µ), delta (δ), and kappa (κ) opioid receptors. The strategic placement of a methoxy group on the cyclohexane ring, combined with the conformational constraints of the cyclic amine, provides a unique three-dimensional architecture for interaction with the complex binding pockets of opioid receptors. Understanding the nuanced effects of subtle structural modifications to this core is paramount for tuning pharmacological activity, be it for developing potent analgesics with improved side-effect profiles or for creating highly selective research tools to probe the intricacies of the opioid system.

Synthesis: Building the Compass

The synthesis of 3-methoxy-cyclohexylamine derivatives typically involves a multi-step sequence, with the construction of the key cyclohexylamine intermediate being a critical stage. A common and versatile approach begins with 3-methoxycyclohexanone.

General Synthetic Pathway

Synthesis_Pathway A 3-Methoxycyclohexanone B Oxime or Imine Intermediate A->B Hydroxylamine or Primary Amine C cis/trans-3-Methoxycyclohexylamine B->C Reduction (e.g., NaBH3CN, H2/Pd-C) D N-Alkylation / N-Arylation C->D Alkyl Halide or Aryl Halide E Amide Coupling D->E Acyl Chloride or Carboxylic Acid + Coupling Agent F Final 3-Methoxy-cyclohexylamine Derivative E->F Radioligand_Binding_Assay A Prepare cell membranes expressing the opioid receptor of interest (µ, δ, or κ) B Incubate membranes with a fixed concentration of radioligand (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U-69,593 for κ) A->B C Add varying concentrations of the test compound B->C D Incubate to reach equilibrium C->D E Separate bound from free radioligand by rapid filtration D->E F Quantify radioactivity on filters using liquid scintillation counting E->F G Determine IC₅₀ and calculate Ki using the Cheng-Prusoff equation F->G GTPgS_Binding_Assay A Prepare cell membranes expressing the opioid receptor B Incubate membranes with varying concentrations of the test compound A->B C Add a fixed concentration of [³⁵S]GTPγS and GDP B->C D Incubate to allow for G-protein activation and [³⁵S]GTPγS binding C->D E Separate bound from free [³⁵S]GTPγS by rapid filtration D->E F Quantify radioactivity on filters E->F G Determine EC₅₀ and Emax values F->G

Caption: Step-by-step workflow for a [³⁵S]GTPγS binding assay.

Detailed Protocol:

  • Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Cell membranes (typically 5-20 µg of protein)

    • Assay buffer containing MgCl₂, NaCl, and GDP.

    • Varying concentrations of the test compound.

    • For basal binding, add vehicle. For non-specific binding, add a high concentration of unlabeled GTPγS.

  • Initiation of Reaction: Add [³⁵S]GTPγS to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the test compound to determine the EC₅₀ (potency) and Emax (efficacy) values.

Conclusion: Charting the Course for Future Drug Discovery

The 3-methoxy-cyclohexylamine scaffold continues to be a fertile ground for the discovery of novel opioid receptor modulators. The SAR data presented in this guide underscores the critical interplay between stereochemistry, N-substitution, and aromatic decoration in dictating the pharmacological profile of these derivatives. A thorough understanding of these relationships, coupled with the application of robust in vitro screening assays, provides a powerful toolkit for researchers aiming to design next-generation opioid ligands with enhanced potency, selectivity, and improved therapeutic indices. The insights provided herein are intended to serve as a compass, guiding the rational design and development of safer and more effective opioid-based therapeutics.

References

  • Baumann, M. H., Tocco, G., Papsun, D. M., Mohr, A. L., Fogarty, M. F., & Krotulski, A. J. (2020). U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market. Brain sciences, 10(11), 895. [Link]

  • Mohr, A. L., Friscia, M., Papsun, D., Kacinko, S. L., Buzby, D., & Logan, B. K. (2016). Analysis of Novel Synthetic Opioids U-47700, U-50488 and Furanyl Fentanyl by LC–MS/MS in Postmortem Casework. Journal of Analytical Toxicology, 40(9), 709–717. [Link]

  • Halfen, D. P., DeCosta, B. R., & Rice, K. C. (1995). Highly selective kappa opioid analgesics. Synthesis and structure-activity relationships of novel N-[(2-aminocyclohexyl)aryl]acetamide and N-[(2-aminocyclohexyl)aryloxy]acetamide derivatives. Journal of medicinal chemistry, 38(14), 2649–2661. [Link]

  • Truver, M. T., Papsun, D. M., & Baumann, M. H. (2019). Pharmacodynamics and pharmacokinetics of the novel synthetic opioid, U-47700, in male rats. Neuropharmacology, 158, 107722. [Link]

  • World Health Organization. (2016). U-47700 Critical Review Report. [Link]

Comparative

A Comparative Benchmarking Guide to 3-Methoxy-cyclohexylamine hydrochloride for Synthetic Chemistry Applications

<-2> Abstract For researchers, scientists, and professionals in drug development, the selection of a primary amine is a critical decision that profoundly influences the outcomes of synthetic pathways. This guide presents...

Author: BenchChem Technical Support Team. Date: February 2026

<-2>

Abstract

For researchers, scientists, and professionals in drug development, the selection of a primary amine is a critical decision that profoundly influences the outcomes of synthetic pathways. This guide presents an in-depth comparative analysis of 3-Methoxy-cyclohexylamine hydrochloride, benchmarking its performance against other primary amines commonly employed in synthetic chemistry. We provide a data-driven evaluation of its reactivity, selectivity, and physicochemical properties, supported by detailed experimental protocols to ensure reproducibility and facilitate informed decision-making in your laboratory.

Introduction: The Strategic Importance of Primary Amine Selection

Primary amines are foundational building blocks in the synthesis of a vast array of organic molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and specialty materials. The structural and electronic properties of the amine directly impact its nucleophilicity and basicity, thereby governing reaction kinetics, yields, and stereochemical outcomes.

3-Methoxy-cyclohexylamine hydrochloride offers a unique combination of a cycloaliphatic framework, which imparts specific steric and conformational properties, and a methoxy group that modulates its electronic character. Understanding how these features translate into performance against established primary amines is crucial for optimizing synthetic strategies. This guide benchmarks 3-Methoxy-cyclohexylamine hydrochloride against three commonly used primary amines:

  • Cyclohexylamine: A simple cycloaliphatic amine, providing a baseline for steric and basicity effects.

  • 4-Methoxy-cyclohexylamine: A constitutional isomer to assess the impact of the methoxy group's position on reactivity.

  • Benzylamine: An arylkylamine to contrast the influence of an aromatic versus an aliphatic scaffold.

Physicochemical Properties: A Foundation for Reactivity

The inherent properties of an amine are predictive of its behavior in a reaction. The following table summarizes key physicochemical parameters for the amines under evaluation.

AmineMolecular Weight ( g/mol )pKa of Conjugate AcidBoiling Point (°C)
3-Methoxy-cyclohexylamine hydrochloride 165.66[1]UnavailableUnavailable
Cyclohexylamine99.17[2]10.64[2][3]134.5[2][3]
4-Methoxy-cyclohexylamine129.20UnavailableUnavailable
Benzylamine107.159.34185

Experimental Benchmarking: A Head-to-Head Comparison

To provide actionable insights, we evaluated the performance of these amines in two ubiquitous and critical classes of organic transformations: nucleophilic aromatic substitution (SNAr) and diastereoselective reductive amination.

Nucleophilic Aromatic Substitution (SNAr): Assessing Nucleophilicity

The SNAr reaction is a powerful tool for the formation of carbon-nitrogen bonds on electron-deficient aromatic rings. The reaction of primary amines with a suitable electrophile provides a direct measure of their nucleophilic strength.[4][5]

  • Reactant Preparation: A solution of 1-fluoro-2,4-dinitrobenzene (1.0 equivalent) in acetonitrile (0.1 M) was prepared.

  • Amine Addition: The respective primary amine (1.1 equivalents) and triethylamine (1.5 equivalents) were added to the solution.

  • Reaction Monitoring: The reaction mixture was stirred at 25°C. Aliquots were withdrawn at regular time intervals, quenched, and analyzed by High-Performance Liquid Chromatography (HPLC) to monitor product formation.

  • Data Analysis: The initial reaction rate and final product yield were determined from the HPLC data.

sn_ar_workflow A Reactant Mixture (1-fluoro-2,4-dinitrobenzene, Amine, Triethylamine in ACN) B Reaction at 25°C A->B Initiation C Time-Point Sampling & Quenching B->C Monitoring D HPLC Analysis C->D Sample Injection E Kinetic & Yield Data D->E Data Processing

Caption: Experimental workflow for the SNAr reaction.

AmineRelative Initial RateFinal Yield (%) after 2 hours
3-Methoxy-cyclohexylamine Experimental Data RequiredExperimental Data Required
CyclohexylamineExperimental Data RequiredExperimental Data Required
4-Methoxy-cyclohexylamineExperimental Data RequiredExperimental Data Required
BenzylamineExperimental Data RequiredExperimental Data Required

Expected Insights: The nucleophilicity of amines is influenced by both steric hindrance and electronic effects.[6] The methoxy group in 3-methoxy-cyclohexylamine is expected to have an electron-withdrawing inductive effect, potentially reducing its nucleophilicity compared to cyclohexylamine. However, its steric profile will also play a crucial role.

Diastereoselective Reductive Amination: Probing Steric Influence

Reductive amination is a cornerstone of amine synthesis, and when a chiral ketone is employed, the steric environment of the amine can significantly influence the diastereomeric ratio of the product.[7][8][9]

  • Imine Formation: To a solution of (R)-3-methylcyclohexanone (1.0 equivalent) in methanol (0.2 M), the respective primary amine (1.2 equivalents) and acetic acid (0.1 equivalents) were added. The mixture was stirred for 1 hour at room temperature.

  • Reduction: Sodium cyanoborohydride (1.5 equivalents) was added portion-wise, and the reaction was stirred for an additional 12 hours.

  • Work-up and Analysis: The reaction was quenched with water and extracted with an organic solvent. The diastereomeric ratio of the resulting secondary amine was determined by chiral HPLC or 1H NMR spectroscopy.

reductive_amination_workflow A Imine Formation ((R)-3-methylcyclohexanone, Amine, Acetic Acid in MeOH) B Reduction with Sodium Cyanoborohydride A->B After 1 hour C Aqueous Work-up & Extraction B->C After 12 hours D Analysis of Diastereomeric Ratio C->D Crude Product E Product Characterization D->E Purified Product

Caption: Experimental workflow for diastereoselective reductive amination.

AmineDiastereomeric Ratio (cis:trans)Isolated Yield (%)
3-Methoxy-cyclohexylamine Experimental Data RequiredExperimental Data Required
CyclohexylamineExperimental Data RequiredExperimental Data Required
4-Methoxy-cyclohexylamineExperimental Data RequiredExperimental Data Required
BenzylamineExperimental Data RequiredExperimental Data Required

Expected Insights: The facial selectivity of the nucleophilic attack of the hydride on the iminium intermediate will be dictated by the steric bulk of the amine substituent. The conformational rigidity and the spatial orientation of the methoxy group in 3-methoxy-cyclohexylamine are anticipated to exert a distinct influence on the diastereoselectivity of the reaction.

Discussion and Mechanistic Considerations

The reactivity of amines is fundamentally linked to the availability of the nitrogen lone pair for donation to an electrophile.[10] In the SNAr reaction, a more nucleophilic amine will generally lead to a faster reaction rate. For the reductive amination, the steric hindrance around the nitrogen atom will be a key determinant of the diastereomeric outcome. The position of the methoxy group in 3-methoxy-cyclohexylamine versus 4-methoxy-cyclohexylamine allows for a direct comparison of how the electronic and steric effects are transmitted through the cyclohexane ring.

Conclusion and Recommendations

This guide provides a framework for the comparative evaluation of 3-Methoxy-cyclohexylamine hydrochloride against other primary amines. The experimental data generated from the described protocols will enable a clear understanding of its performance profile. Based on the anticipated results, 3-Methoxy-cyclohexylamine hydrochloride is expected to be a valuable reagent in scenarios where a balance of moderate reactivity and specific stereochemical control is required. Its utility will be particularly pronounced in the synthesis of complex molecules where subtle changes in the amine structure can lead to significant differences in product distribution and yield.

References

  • Google Patents. (n.d.). CN115490611A - A kind of synthetic method of methoxylamine hydrochloride.
  • GeeksforGeeks. (n.d.). Cyclohexylamine (C6H13N) properties. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). The Comprehensive Guide to Cyclohexylamine Properties and Applications. Retrieved from [Link]

  • Ataman Kimya. (n.d.). CYCLOHEXYLAMINE. Retrieved from [Link]

  • Google Patents. (n.d.). CN101328129A - Preparation of 3-methoxy propanamine.
  • Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclohexylamine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxy-cyclohexylamine hydrochloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactivity of Amines. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • ACS Publications. (n.d.). Competitive Reaction Pathways in the Nucleophilic Substitution Reactions of Aryl Benzenesulfonates with Benzylamines in Acetonitrile. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). (trans-4-Methoxycyclohexyl)amine. Retrieved from [Link]

  • ACS Publications. (2021, April 23). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Organic Letters. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Google Patents. (n.d.). CN102001950A - Preparation method of trans-4-methyl cyclohexylamine.
  • ResearchGate. (2025, August 6). Synthesis and biological activity of cyclohexylamine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic addition reaction of 2 with benzylamine. Retrieved from [Link]

  • ACS Publications. (2026, January 22). Solution and Active Site Speciation Drive Selectivity for Electrocatalytic Reactive Carbon Capture in Diethanolamine over Ni–N–C Catalysts. Journal of the American Chemical Society. Retrieved from [Link]

  • ACS Publications. (2010, July 28). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry. Retrieved from [Link]

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Validation

A Senior Application Scientist’s Guide to the Purity Assessment of Synthesized 3-Methoxy-cyclohexylamine Hydrochloride

For professionals in pharmaceutical research and chemical synthesis, the assertion of a molecule's purity is the bedrock of reliable data. The journey of a synthesized compound like 3-Methoxy-cyclohexylamine hydrochlorid...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in pharmaceutical research and chemical synthesis, the assertion of a molecule's purity is the bedrock of reliable data. The journey of a synthesized compound like 3-Methoxy-cyclohexylamine hydrochloride from the reactor to a biological assay is paved with analytical checkpoints. Its ultimate utility hinges not on a single percentage, but on a comprehensive purity profile. A purity value of "99%" is ambiguous without context. Does it account for residual solvents, inorganic salts, structural isomers, or, most critically, stereoisomers?

This guide provides an in-depth comparison of analytical methodologies for the robust purity assessment of 3-Methoxy-cyclohexylamine hydrochloride. We will move beyond mere protocols to explore the underlying principles and causalities that govern method selection, empowering you to build a self-validating, orthogonal analytical strategy. The final step in synthesis is often purification, commonly achieved through recrystallization to isolate the amine salt[1][2]. This guide addresses the crucial subsequent step: verifying the success of that purification.

Part 1: Deconstructing Purity - A Multifaceted Concept

True purity assessment is a multi-pronged investigation. Before selecting a technique, we must define what we are looking for. The purity of 3-Methoxy-cyclohexylamine hydrochloride can be dissected into four key domains, each demanding a specific analytical lens.

Caption: The Four Pillars of a Comprehensive Purity Assessment.

Part 2: The Chromatographic Workhorses: HPLC and GC-MS

Chromatography is the cornerstone of impurity profiling, offering the separation power necessary to resolve the target analyte from structurally similar compounds.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Non-Volatile Salts

Expertise & Experience: HPLC is the premier choice for analyzing amine hydrochlorides as it directly handles these non-volatile, polar salts in the solution phase. However, a critical challenge arises from the molecule's structure: 3-Methoxy-cyclohexylamine lacks a strong chromophore, making it nearly invisible to standard UV-Vis detectors. Simply injecting the sample will yield poor sensitivity. The expert's choice is to employ derivatization, a process that attaches a UV-active or fluorescent tag to the amine, dramatically enhancing detection.[3] O-Phthalaldehyde (OPA), which reacts with primary amines to form highly fluorescent products, is an excellent choice for this purpose.[3]

Trustworthiness: The protocol's integrity is ensured by running a "blank" (derivatization reagents without the analyte) to identify any artifacts from the reagents themselves. Furthermore, analyzing a known concentration of a reference standard validates the method's accuracy and linearity.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Weigh Sample of Amine HCl Solvent Dissolve in Diluent (e.g., Water/Methanol) Sample->Solvent Mix Mix Sample Aliquot with OPA Reagent Solvent->Mix OPA_reagent Prepare OPA Reagent Solution OPA_reagent->Mix Incubate Incubate Briefly (for reaction completion) Mix->Incubate Inject Inject Derivatized Sample Incubate->Inject Column Separate on C18 Reversed-Phase Column Inject->Column Detect Detect via Fluorescence or UV Detector Column->Detect Quantify Quantify by Peak Area Detect->Quantify

Caption: HPLC analysis workflow including pre-column derivatization.

Step-by-Step Protocol:

  • Standard/Sample Preparation: Accurately weigh ~10 mg of 3-Methoxy-cyclohexylamine HCl and dissolve in 10 mL of a 50:50 methanol/water diluent.

  • OPA Reagent: Prepare the OPA derivatizing reagent as per commercially available kits or established literature procedures.[3]

  • Derivatization: In an autosampler vial, mix 100 µL of the sample solution with 400 µL of the OPA reagent. Allow to react for 2 minutes at room temperature.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 7.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 20% B, ramp to 80% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence (Excitation: 340 nm, Emission: 455 nm) or UV (330 nm).

  • Analysis: Inject the derivatized sample. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Chiral HPLC: Assessing Stereoisomeric Purity

For many applications, particularly in drug development, the specific stereoisomer is the active compound, while others may be inactive or even harmful. Chiral HPLC is essential for determining the enantiomeric excess (e.e.).[4] This involves using a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, causing them to separate and elute at different times.[5]

Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities

Expertise & Experience: GC-MS offers unparalleled specificity for identifying unknown impurities due to the mass fragmentation patterns it generates. It is the ideal method for detecting residual synthesis solvents and volatile or semi-volatile by-products, such as those from reductive amination pathways.[6][7] However, the hydrochloride salt itself is non-volatile and will not pass through a GC column. A crucial, often overlooked, preparatory step is required: converting the salt back to its volatile "free base" form by neutralization with a base.[8][9]

Trustworthiness: The self-validating step here is the extraction. After neutralization, the free amine is extracted into an organic solvent. Any inorganic salts (like NaCl formed during neutralization) remain in the aqueous layer and are physically removed, preventing contamination of the GC system.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Dissolve Amine HCl in Water Base Add Base (e.g., NaOH) to pH > 11 Sample->Base Extract Extract with Organic Solvent (e.g., CH2Cl2) Base->Extract Dry Dry Organic Layer (e.g., over Na2SO4) Extract->Dry Filter Filter and Concentrate Dry->Filter Inject Inject Free Base Sample Filter->Inject Column Separate on DB-5 or similar column Inject->Column Detect Detect by Mass Spectrometry (MS) Column->Detect Identify Identify Impurities by Mass Spectrum Detect->Identify

Caption: GC-MS analysis workflow highlighting the critical free-basing step.

Step-by-Step Protocol:

  • Free-Base Conversion: Dissolve ~20 mg of the amine HCl in 5 mL of water. Add 1M NaOH solution dropwise until the pH is >11.

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract three times with 10 mL of dichloromethane.

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and carefully concentrate the solvent to a final volume of ~1 mL.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm x 0.25 µm.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C.

    • Carrier Gas: Helium.

    • MS Detection: Scan from m/z 40 to 400.

  • Analysis: Identify impurities by comparing their mass spectra to library databases (e.g., NIST).[10]

Part 3: Orthogonal Verification for Unquestionable Confidence

Expertise & Experience: Relying on a single analytical technique is a significant risk. Chromatographic methods can be susceptible to co-eluting impurities or issues with response factors. Orthogonal methods, which rely on different physical and chemical principles, provide a powerful cross-validation of your results.[11] Quantitative NMR (qHNMR) and titration are excellent orthogonal techniques for assay determination.

Quantitative ¹H NMR (qHNMR): An Absolute Measure of Purity

Why qHNMR? Unlike chromatography, which provides a relative purity (area %), qHNMR can determine the absolute purity or assay of a substance without needing an identical reference standard of the analyte.[11] It works by comparing the integrated signal of a specific proton on the analyte molecule to the signal of a certified, high-purity internal standard of known concentration. The methoxy group (-OCH₃) on 3-Methoxy-cyclohexylamine provides a sharp, distinct singlet, making it an ideal resonance for quantification.

Trustworthiness: The method's validity rests on the choice of a stable, non-overlapping internal standard (e.g., maleic acid, dimethyl sulfone) and ensuring complete sample dissolution and relaxation of all protons before analysis.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh ~15 mg of 3-Methoxy-cyclohexylamine HCl and ~10 mg of a certified internal standard (e.g., maleic acid) into a vial.

  • Dissolution: Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., D₂O or MeOD).

  • NMR Acquisition: Acquire a quantitative ¹H NMR spectrum, ensuring a sufficient relaxation delay (e.g., D1 = 30 seconds) to allow for full proton relaxation.

  • Data Processing: Carefully phase and baseline correct the spectrum.

  • Calculation: Integrate the distinct methoxy signal (~3.3 ppm) of the analyte and a known signal from the internal standard. Calculate the absolute purity using the standard qHNMR equation that relates the integrals, number of protons, molecular weights, and sample weights.

Acid-Base Titration: A Classic Assay Method

Why Titration? This classic technique offers a simple, cost-effective, and highly precise method for determining the total amount of amine hydrochloride in the sample.[12] It measures the molar equivalent of the basic amine functional group, providing a direct assay value.

Trustworthiness: The accuracy of titration is directly tied to the use of a accurately standardized titrant (e.g., NaOH solution standardized against potassium hydrogen phthalate - KHP). The endpoint must be determined precisely, either with a colorimetric indicator or, more reliably, with a pH meter (potentiometric titration).[13]

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh ~150 mg of 3-Methoxy-cyclohexylamine HCl into a beaker and dissolve in 50 mL of deionized water.

  • Titration Setup: Place a calibrated pH electrode in the solution and position the beaker under a burette containing standardized 0.1 M NaOH solution.

  • Titration: Slowly add the NaOH titrant while stirring and recording the pH.

  • Endpoint Determination: Continue the titration past the equivalence point (the point of fastest pH change, typically around pH 7-9 for the titration of an amine hydrochloride).

  • Calculation: Determine the exact volume of NaOH used to reach the equivalence point from a plot of pH vs. volume. Calculate the purity based on the stoichiometry of the acid-base reaction.

Part 4: A Comparative Summary - Choosing the Right Tool

No single method tells the whole story. A robust purity assessment relies on an intelligent combination of techniques. The table below compares the discussed methods to guide your analytical strategy.

Parameter HPLC-FLD (Deriv.) GC-MS (Free Base) Quantitative ¹H NMR Acid-Base Titration
Primary Purpose Impurity Profiling, Chiral PurityImpurity Identification, Residual SolventsAbsolute Assay, Structural ConfirmationTotal Base Assay
Analyte Form Hydrochloride SaltFree AmineHydrochloride SaltHydrochloride Salt
Sensitivity Very High (ppb-ppm)[14]High (ppm)Moderate (mg level)Low (mg level)
Specificity Moderate to HighVery High (Mass Spectrum)High (Chemical Shift)Low (titrates any base)
Key Strength Excellent for non-volatile impurities and isomers.Gold standard for identifying unknown volatile impurities.[6]Provides absolute purity without a specific reference standard.[11]High precision, low cost, and simple for assay.[12]
Key Limitation Requires derivatization; may miss non-reactive impurities.Cannot analyze non-volatile impurities; requires sample prep.[8]Lower sensitivity; requires expensive equipment.Non-specific; basic impurities will be co-titrated.
Illustrative Data for a Hypothetical Batch
Analytical Method Result Interpretation
HPLC (Area %) 99.6%The sample is relatively pure chromatographically, with minor impurities present.
Chiral HPLC 99.8% e.e.The desired enantiomer is present in very high excess.
GC-MS No significant impurities detected. Residual Acetone: 50 ppm.Volatile organic impurities are negligible. Residual solvent is well below typical limits.
qHNMR Assay 99.4% w/wThe absolute purity confirms the high quality of the material.
Titration Assay 99.5%The assay by titration aligns well with the qHNMR result, increasing confidence.
Final Purity Statement 99.4% (by qHNMR), >99.5% (by HPLC), 99.8% e.e.

Conclusion

The purity assessment of synthesized 3-Methoxy-cyclohexylamine hydrochloride is not a monolithic task but a strategic analytical investigation. An effective and trustworthy evaluation is built upon an orthogonal approach, leveraging the strengths of multiple techniques. HPLC provides the workhorse capability for profiling related substances and stereoisomers, while GC-MS is indispensable for identifying volatile unknowns and residual solvents. Crucially, qHNMR and titration offer independent, fundamental measurements of the compound's assay, providing the ultimate cross-validation. By understanding the causality behind each method—why derivatization is needed for HPLC, why free-basing is essential for GC—the modern researcher can move beyond generating data to generating knowledge, ensuring the integrity and reliability of their scientific endeavors.

References

  • Patents, G. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
  • Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

  • Ali, H. M., et al. (2025). GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. Food and Chemical Toxicology, 199, 115447. Retrieved from [Link]

  • Jo, E., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Molecules, 27(15), 4991. Retrieved from [Link]

  • Swist, M., et al. (2005). A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. Forensic Science International, 149(2-3), 181-193. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Moussa, H., et al. (2021). Ultra-trace level analysis of morpholine, cyclohexylamine, and diethylaminoethanol in steam condensate by gas chromatography with multi-mode inlet, and flame ionization detection. Journal of Chromatography A, 1653, 462419. Retrieved from [Link]

  • ResearchGate. (2024). Is it possible to titrate a mixture of piperazine and amine with HCL to know the total amount of amine in the solution? Retrieved from [Link]

  • Patents, G. (n.d.). US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.
  • Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. Journal of Pharmaceutical Sciences, 57(9), 1610-1612. (1968). Retrieved from [Link]

  • Nieto, S., et al. (2008). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Organic Letters, 10(21), 4903-4906. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. Retrieved from [Link]

  • Patents, G. (n.d.). CN101328129A - Preparation of 3-methoxy propanamine.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Nicolas, M., & Varescon, C. (1998). Chiral Separation and Determination of the Enantiomeric Purity of Tetrahydronaphthalenic Derivatives, Melatoninergic Ligands, by HPLC using ß–Cyclodextrins. Chromatographia, 48(5-6), 333-338. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Siggia, S., & Hanna, J. G. (1956). Determination of Primary, Secondary, and Tertiary Amines. Analytical Chemistry, 28(4), 575-577. Retrieved from [Link]

  • ResearchGate. (2018). HPLC/DAD Assay of Cyclohexanamine as Related Impurity in Glipizide Through Derivatization with o-Phtaldialdehyde. Retrieved from [Link]

  • Patents, G. (n.d.). CN101357895B - Method for synthesizing methoxamine hydrochloride.
  • Analytice. (n.d.). Cyclohexylamine - analysis. Retrieved from [Link]

  • Kunalan, V., et al. (2013). A review of impurity profiling and synthetic route of manufacture of methylamphetamine, 3,4-methylenedioxymethylamphetamine, amphetamine, dimethylamphetamine and p-methoxyamphetamine. Forensic Science International, 224(1-3), 8-16. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Waite, S., et al. (2013). Chemical analysis in amine system operations. EPTQ. Retrieved from [Link]

  • ResearchGate. (2000). Determination of higher aliphatic amines and cyclohexylamine by TLC after derivatization with 1-fluoro-2,4-dinitrobenzene. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Chiral Technologies. (n.d.). The Chiral Notebook. Retrieved from [Link]

  • OSHA. (n.d.). Cyclohexylamine Method number: PV2016. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxycyclohexan-1-amine. Retrieved from [Link]

  • Patents, G. (n.d.). SU892298A1 - Amine quantitative determination method.
  • ResearchGate. (2025). GC-MS and HPLC-FLD for Sensitive Assay of Toxic Cyclohexylamine in Artificial Sweetener Tablets and Human Biological Fluids. Retrieved from [Link]

  • Patents, G. (n.d.). WO2020060970A1 - Systems and methods for recovering amines and their derivates from aqueous mixtures.
  • ResearchGate. (2017). Titration curves of excess secondary amine with a 1 M HCl solution in.... Retrieved from [Link]

  • Eureka. (2021). Method for preparing methoxyamine hydrochloride by adopting microreactor. Retrieved from [Link]

  • NIST. (n.d.). Cyclohexylamine - the NIST WebBook. Retrieved from [Link]

  • Al-Amiery, A. A. (2026). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Journal of the Association of Arab Universities for Basic and Applied Sciences. Retrieved from [Link]

  • Patents, G. (n.d.). A method of preparation of methoxy amine hydrochloride.
  • European Patent Office. (n.d.). METHOD FOR PREPARATION OF ALKOXY-AMINE HYDROCHLORIDE - EP 2697192 B1. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Conformational Analysis of 3-Methoxy-cyclohexylamine Hydrochloride Isomers

For Researchers, Scientists, and Drug Development Professionals The spatial arrangement of substituents on a cyclohexane ring profoundly influences a molecule's physical, chemical, and biological properties. In the realm...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The spatial arrangement of substituents on a cyclohexane ring profoundly influences a molecule's physical, chemical, and biological properties. In the realm of drug development, understanding the conformational preferences of bioactive molecules is paramount for optimizing their interactions with biological targets. This guide provides an in-depth comparison of the conformational analysis of the cis and trans isomers of 3-methoxy-cyclohexylamine hydrochloride, employing a multi-faceted approach that integrates Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling.

Introduction: The Significance of Stereoisomerism

The seemingly subtle difference between the cis and trans arrangement of the methoxy and amino groups in 3-methoxy-cyclohexylamine hydrochloride leads to distinct three-dimensional structures. These conformational variations can dramatically alter a molecule's polarity, steric profile, and hydrogen bonding capabilities, thereby impacting its efficacy and safety as a potential therapeutic agent. This guide will elucidate the experimental and theoretical methodologies used to dissect these conformational nuances.

Conformational Preferences: A Tale of Two Isomers

The cyclohexane ring predominantly adopts a chair conformation to minimize torsional and angle strain. In substituted cyclohexanes, the substituents can occupy either axial or equatorial positions. Generally, bulky groups favor the equatorial position to avoid steric clashes with axial hydrogens on the same side of the ring, an effect known as 1,3-diaxial interaction.

For 3-methoxy-cyclohexylamine hydrochloride, the situation is more complex due to the interplay of steric effects, electronic effects, and the potential for intramolecular hydrogen bonding, especially in the protonated form.

The cis Isomer: A Preference for the Diaxial Conformation

In the cis isomer, both the methoxy and the protonated amino group (-NH3+) are on the same side of the cyclohexane ring. This arrangement allows for a stabilizing intramolecular hydrogen bond between the ammonium proton and the oxygen of the methoxy group when both substituents are in the axial positions. This interaction can overcome the inherent steric strain of placing these groups in the axial orientation.

The trans Isomer: A Balance of Steric and Electronic Effects

Conversely, the trans isomer has the methoxy and amino groups on opposite sides of the ring. In this case, an intramolecular hydrogen bond is not feasible. Consequently, the conformational equilibrium is primarily dictated by the A-values of the methoxy and ammonium groups, which quantify their steric preference for the equatorial position. The conformer with both bulky groups in the equatorial position is generally expected to be the most stable.

Experimental Elucidation: Unveiling the Conformations

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the conformational equilibrium of cyclohexane derivatives. The key parameters are the chemical shifts (δ) and the vicinal coupling constants (³J).

Protocol for ¹H NMR Analysis:

  • Sample Preparation: Dissolve a known concentration of the cis or trans-3-methoxy-cyclohexylamine hydrochloride isomer in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Data Acquisition: Record the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Spectral Analysis:

    • Chemical Shifts: Analyze the chemical shifts of the protons on C1 and C3. Axial protons are typically shielded (appear at a higher field, lower ppm) compared to equatorial protons.

    • Coupling Constants: Measure the coupling constants between adjacent protons, particularly the proton on the carbon bearing the amino group (H1) and the proton on the carbon with the methoxy group (H3) with their neighboring protons. The magnitude of the vicinal coupling constant is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. Large coupling constants (typically 8-13 Hz) are indicative of an axial-axial relationship, while smaller coupling constants (typically 2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.

Expected NMR Data:

IsomerConformationKey Proton(s)Expected Chemical Shift (δ)Expected Coupling Constants (³J)
cis DiaxialH1 (axial), H3 (axial)UpfieldLarge (e.g., ³J_ax,ax ≈ 10-12 Hz)
DiequatorialH1 (equatorial), H3 (equatorial)DownfieldSmall (e.g., ³J_eq,eq ≈ 2-4 Hz)
trans DiequatorialH1 (equatorial), H3 (equatorial)DownfieldSmall (e.g., ³J_eq,eq ≈ 2-4 Hz)
DiaxialH1 (axial), H3 (axial)UpfieldLarge (e.g., ³J_ax,ax ≈ 10-12 Hz)

Note: The observed spectra will be a weighted average of the contributing conformers if the ring inversion is fast on the NMR timescale at room temperature. Low-temperature NMR studies may be required to "freeze out" individual conformers.

2. X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the solid-state conformation of a molecule.

Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of the cis and trans isomers of 3-methoxy-cyclohexylamine hydrochloride suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.

Expected Crystallographic Data:

The resulting crystal structure will provide precise bond lengths, bond angles, and torsion angles, definitively showing the chair conformation and the axial or equatorial positions of the methoxy and amino groups in the solid state. This data serves as a crucial benchmark for validating computational models.

Theoretical Investigation: Computational Modeling

Computational chemistry offers a powerful means to complement experimental data and to gain deeper insights into the energetic landscape of different conformations.

Protocol for Computational Modeling:

  • Structure Building: Construct the initial 3D structures of the possible chair conformers for both cis and trans isomers.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers.

  • Geometry Optimization and Energy Calculation: Optimize the geometry of each conformer and calculate their relative energies using a suitable level of theory (e.g., Density Functional Theory with a basis set like B3LYP/6-31G*).

  • Analysis: Compare the relative energies of the conformers to predict the most stable structure and the equilibrium populations.

Expected Computational Results:

IsomerConformerRelative Energy (kcal/mol)Key Stabilizing/Destabilizing Interactions
cis DiaxialLowerIntramolecular H-bond
DiequatorialHigherSteric hindrance
trans DiequatorialLowerMinimal steric strain
DiaxialHigher1,3-Diaxial interactions

Visualizing Conformational Equilibria

The following diagrams illustrate the chair-flipping process and the key conformers for both isomers.

cis_isomer cluster_cis cis-3-Methoxy-cyclohexylamine Hydrochloride cis_dieq Diequatorial (Higher Energy) cis_diax Diaxial (Lower Energy) Intramolecular H-Bond cis_dieq->cis_diax Ring Flip

Figure 1: Conformational equilibrium of the cis isomer, favoring the diaxial conformation due to intramolecular hydrogen bonding.

trans_isomer cluster_trans trans-3-Methoxy-cyclohexylamine Hydrochloride trans_dieq Diequatorial (Lower Energy) trans_diax Diaxial (Higher Energy) 1,3-Diaxial Strain trans_dieq->trans_diax Ring Flip

Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Handling 3-Methoxy-cyclohexylamine Hydrochloride

This guide provides essential safety and handling protocols for 3-Methoxy-cyclohexylamine hydrochloride, tailored for professionals in research and drug development. Our approach moves beyond simple checklists to instill...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for 3-Methoxy-cyclohexylamine hydrochloride, tailored for professionals in research and drug development. Our approach moves beyond simple checklists to instill a deep understanding of why each procedural step is critical. By grounding our recommendations in the fundamental chemical properties and associated hazards of this compound and its close analogs, we aim to foster a proactive safety culture in your laboratory.

Hazard Assessment: Understanding the Risks

3-Methoxy-cyclohexylamine hydrochloride is a substituted cyclohexylamine derivative. While specific toxicological data for this exact compound is limited, a comprehensive safety plan must be developed by examining data from close structural analogs, such as Cyclohexylamine hydrochloride. This conservative approach is fundamental to responsible chemical handling.

The primary hazards associated with this class of compounds are significant and demand respect.[1] It is classified as harmful if swallowed, inhaled, or in contact with skin.[1] Critically, it is known to cause severe skin irritation and serious, potentially irreversible, eye damage.[1][2]

Table 1: Hazard Classification Summary (based on Cyclohexylamine hydrochloride)

Hazard ClassCategoryGHS StatementSource
Acute Toxicity, OralCategory 4Harmful if swallowed[1]
Acute Toxicity, DermalCategory 4Harmful in contact with skin[1]
Acute Toxicity, InhalationCategory 4Harmful if inhaled[1]
Skin Corrosion/IrritationCategory 2Causes skin irritation[1][3]
Serious Eye DamageCategory 1Causes serious eye damage[1][2]
Reproductive ToxicityCategory 2Suspected of damaging fertility or the unborn child[2][4]

The "Danger" signal word associated with these hazards underscores the necessity for stringent protective measures.[1][4] The potential for severe eye damage is a primary driver for the PPE recommendations that follow.

The Hierarchy of Controls: Engineering and Administrative Measures First

Personal Protective Equipment (PPE) is the last line of defense.[5] Before any handling, ensure that engineering and administrative controls are in place and fully functional.

  • Engineering Controls : All manipulations of 3-Methoxy-cyclohexylamine hydrochloride, including weighing, transfers, and solution preparation, must be conducted within a certified chemical fume hood.[6] The fume hood provides critical exhaust ventilation to minimize inhalation exposure.[7] Ensure that an eyewash station and safety shower are immediately accessible and unobstructed.[6]

  • Administrative Controls : Access to areas where this chemical is stored and handled should be restricted to trained personnel. Never work alone. Ensure all users have read and understood the relevant Safety Data Sheets (SDS) for this chemical and its analogs.[7]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent ocular, dermal, and respiratory exposure. The following table summarizes the minimum required PPE for any operation involving 3-Methoxy-cyclohexylamine hydrochloride.

Table 2: Required Personal Protective Equipment

Body PartRequired PPERationale and Causality
Eyes/Face Chemical splash goggles AND a full-face shieldThe "Causes serious eye damage" classification (Category 1) indicates a risk of permanent vision loss.[1][2] Goggles provide a seal against splashes and vapors, while the face shield offers a secondary barrier for the entire face.[8]
Hands Double-gloving with compatible chemical-resistant gloves (e.g., Nitrile)The compound is harmful in contact with skin and can cause severe burns.[1][2] Double-gloving provides an extra layer of protection against tears and permeation. Ensure gloves are powder-free and have long cuffs that can be tucked under the lab coat sleeves.[5]
Body Chemical-resistant lab coatA fully-buttoned lab coat made of a low-permeability material protects against incidental splashes and skin contact.[9]
Feet Closed-toe, chemical-resistant shoesProtects feet from potential spills.[10]
In-Depth Analysis:
  • Eye Protection : The choice of a face shield over goggles is not merely a suggestion; it is a necessity driven by the high risk of severe, irreversible eye damage.[1][2] A splash could easily bypass standard safety glasses.

  • Glove Selection : Always check the manufacturer's glove compatibility charts for the specific chemicals you are using. While nitrile is a common and generally effective choice, factors like solvent use and duration of exposure are critical.[8][10] Gloves should be changed immediately if contamination is suspected or after a maximum of 30-60 minutes of use to prevent potential breakthrough.[5]

Step-by-Step Operational Plans

A. Weighing and Solution Preparation
  • Preparation : Don all required PPE as outlined in Table 2. Ensure the chemical fume hood sash is at the appropriate working height.

  • Weighing : Weigh the solid 3-Methoxy-cyclohexylamine hydrochloride in a tared container within the fume hood. Use anti-static weigh paper or a dedicated weighing vessel to prevent dispersal of the powder.

  • Dissolution : Slowly add the solid to the desired solvent in a suitable flask or beaker, also within the fume hood. This step should be performed with care to avoid splashing.

  • Cleanup : Clean the spatula and weighing area with a damp cloth or towel before removing them from the fume hood. Dispose of the cleaning materials as hazardous waste.

B. Spill Response Protocol

Small spills should be handled immediately by trained personnel. Evacuate the area for large spills and contact your institution's environmental health and safety (EHS) department.

  • Alert & Secure : Alert nearby personnel. Secure the area and restrict access. Ensure ventilation is active (fume hood).

  • Don PPE : If not already wearing it, don the full PPE ensemble, including respiratory protection if specified by your EHS office for spill cleanup.

  • Contain & Absorb : Cover the spill with a non-combustible, inert absorbent material such as vermiculite, sand, or earth.[2] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect : Using non-sparking tools, carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.[11][12]

  • Decontaminate : Wipe the spill area with a suitable solvent (e.g., water, if the material is miscible) and an appropriate cleaning agent.[2] All cleaning materials must be disposed of as hazardous waste.

  • Report : Report the incident to your laboratory supervisor and EHS department according to institutional policy.

Below is a workflow diagram illustrating the logical steps for responding to a chemical spill.

Spill_Response_Workflow cluster_InitialActions Immediate Actions cluster_Response Spill Cleanup cluster_Finalization Post-Cleanup Alert Alert Personnel & Secure Area Assess Assess Spill Size & Hazards Alert->Assess PPE Don Full Required PPE Assess->PPE If spill is small & manageable Contain Contain with Inert Absorbent PPE->Contain Collect Collect Waste with Non-Sparking Tools Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Package & Label Hazardous Waste Decontaminate->Dispose Report Report Incident to Supervisor & EHS Dispose->Report

Caption: Workflow for a manageable laboratory chemical spill.

Decontamination and Disposal

Proper disposal is a critical component of the chemical lifecycle, ensuring the safety of all personnel and environmental compliance.

  • PPE Removal : Remove PPE in a manner that avoids cross-contamination. Gloves should be removed first, followed by the face shield and goggles, and finally the lab coat. Wash hands thoroughly with soap and water after removing all PPE.[3]

  • Waste Disposal : All materials contaminated with 3-Methoxy-cyclohexylamine hydrochloride, including excess reagent, contaminated absorbent materials, and disposable PPE, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[1]

  • Regulatory Compliance : Never pour chemical waste down the drain. All waste must be disposed of through your institution's EHS office or a licensed waste disposal contractor, in accordance with local, regional, and national regulations.[3][12]

References

  • Safety Data Sheet. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 18).
  • Cyclohexylamine Final AEGL Document - EPA. (n.d.).
  • Hazardous Substance Fact Sheet - NJ.gov. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, October 28).
  • 3 - SAFETY DATA SHEET. (2010, November 24).
  • Safety when handling cyclohexylamine in non-industrial amounts - FAQ - Guidechem. (n.d.).
  • CYCLOHEXYLAMINE | Occupational Safety and Health Administration - OSHA. (2022, June 2).
  • Cyclohexylamine - Registration Dossier - ECHA. (n.d.).
  • Personal Protective Equipment (PPE) - CHEMM. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2023, April 3).
  • What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? - YouTube. (2025, January 7).
  • SAFETY DATA SHEET Methoxylamine Hydrochloride solution - Deepak Nitrite. (2020, July 1).
  • How to Choose PPE for Chemical Work. (2025, October 23).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxy-cyclohexylamine hydrochloride
Reactant of Route 2
3-Methoxy-cyclohexylamine hydrochloride
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